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  • Product: H-Pro-Gly-NH2-HCl
  • CAS: 51952-37-5

Core Science & Biosynthesis

Foundational

H-Pro-Gly-NH2-HCl chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of H-Pro-Gly-NH₂·HCl (Prolyl-Glycinamide Hydrochloride) Executive Summary This document provides a comprehensive technical overview of H-Pro-Gly-NH₂·HCl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Handling of H-Pro-Gly-NH₂·HCl (Prolyl-Glycinamide Hydrochloride)

Executive Summary

This document provides a comprehensive technical overview of H-Pro-Gly-NH₂·HCl (Prolyl-Glycinamide Hydrochloride), a dipeptide amide of significant interest in biochemical and pharmaceutical research. While specific experimental data for this compound is not widely available in public repositories, this guide synthesizes information from foundational chemical principles and data from closely related structural analogs. We will delve into its molecular identity, predictive analytical characteristics, a robust synthesis workflow, potential biological significance, and essential protocols for its proper handling and storage to ensure its integrity for research applications. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule.

Molecular Identity and Physicochemical Properties

H-Pro-Gly-NH₂·HCl is the hydrochloride salt of a dipeptide composed of L-Proline at the N-terminus, linked via a peptide bond to Glycinamide. The C-terminal amide group and the secondary amine of the proline ring are key structural features influencing its chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of H-Pro-Gly-NH₂·HCl.

The core properties, either calculated or inferred from structurally similar compounds, are summarized below.

PropertyValue / DescriptionCitation / Basis
IUPAC Name (2S)-1-(Aminoacetyl)-N-(carbamoylmethyl)pyrrolidine-2-carboxamide hydrochlorideStandard nomenclature
Common Names Prolyl-Glycinamide HCl, H-Pro-Gly-NH₂·HClCommon peptide notation
CAS Number Not assigned in public databases.Literature and database search
Molecular Formula C₇H₁₅ClN₄O₂Calculated
Molecular Weight 222.67 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid or powder.Analogy to similar peptide hydrochlorides like H-Gly-Pro-Gly-NH₂ HCl.[]
Solubility Predicted to be soluble in water and methanol.Analogy to H-Gly-Pro-Gly-NH₂ HCl and the polar nature of the molecule.[]
pKa (Predicted) ~8.0 - 8.5 (for the N-terminal amine)Based on the typical pKa of the N-terminal amine in proline-containing peptides.

Standard Synthesis and Purification Workflow

The synthesis of H-Pro-Gly-NH₂·HCl is achievable through standard solid-phase or solution-phase peptide synthesis methodologies. A common and reliable approach involves a protected amino acid strategy to ensure specific amide bond formation.

Causality in Experimental Design: The choice of protecting groups is critical. An acid-labile group like Boc (tert-butyloxycarbonyl) for the N-terminus of proline allows for selective removal without disturbing the final peptide structure. The coupling agent, such as DCC/HOBt or HATU, is chosen to efficiently activate the carboxylic acid of proline, facilitating a high-yield reaction with the free amine of glycinamide while minimizing racemization. Purification via Reverse-Phase HPLC is the industry standard, selected for its ability to separate the target peptide from deletion sequences or remaining reactants based on hydrophobicity.

Protocol: Solution-Phase Synthesis of H-Pro-Gly-NH₂·HCl

  • Protection: N-α-Boc-L-proline is used as the starting material. The Boc group protects the proline's N-terminus from unwanted side reactions.

  • Activation: The carboxylic acid of N-α-Boc-L-proline is activated. This is typically done by reacting it with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an additive like N-Hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., Dichloromethane or DMF) at 0°C to form an active ester.

  • Coupling: Glycinamide hydrochloride (H-Gly-NH₂·HCl) is neutralized with a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) and added to the activated proline solution. The reaction is stirred and allowed to warm to room temperature, proceeding for several hours to form the protected dipeptide, Boc-Pro-Gly-NH₂.

  • Purification of Intermediate: The crude Boc-Pro-Gly-NH₂ is purified from byproducts (e.g., DCU) by filtration and extraction.

  • Deprotection and Salt Formation: The purified Boc-Pro-Gly-NH₂ is treated with a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA). This cleaves the Boc group, exposing the N-terminal amine. If TFA is used, a salt exchange step with HCl is required to yield the final hydrochloride salt.

  • Final Purification: The resulting H-Pro-Gly-NH₂·HCl is purified to high homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% HCl or TFA.

  • Lyophilization: The pure fractions are pooled and lyophilized to yield the final product as a fluffy, white powder.

Figure 2: Standard solution-phase synthesis workflow for H-Pro-Gly-NH₂·HCl.

Analytical Characterization (Predictive)

While specific experimental spectra are not publicly available, the structure of H-Pro-Gly-NH₂·HCl allows for a robust prediction of its spectroscopic characteristics. These predictions are essential for identity confirmation in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different chemical environments.[2][3]

    • Proline Ring Protons (CH, CH₂): A complex multiplet pattern between ~1.8-4.5 ppm. The α-proton (CA1) will be downfield (~4.3 ppm) due to its proximity to the N-terminus and the peptide bond.[4]

    • Glycine α-Protons (CA2): A singlet or a pair of doublets (if diastereotopic) around ~3.8-4.0 ppm, shifted downfield by the adjacent amide and C-terminal amide groups.

    • Amide Protons (NH, NH₂): Broad signals typically between ~7.0-8.5 ppm. These are often exchangeable with deuterated solvents like D₂O and may disappear from the spectrum.[5]

    • N-Terminal Amine (NH₂⁺): A broad signal, also exchangeable, often downfield.

  • ¹³C NMR:

    • Carbonyl Carbons (C1, C2): Two distinct signals in the downfield region, ~170-175 ppm.

    • Alpha Carbons (CA1, CA2): Signals at ~60 ppm for proline and ~42 ppm for glycine.

    • Proline Ring Carbons (CB1, CG1, CD1): Aliphatic signals between ~25-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and sequence of the peptide.

  • Full Scan (MS1): In electrospray ionization (ESI) positive mode, the peptide will be detected as the protonated molecular ion [M+H]⁺.

    • Calculated Monoisotopic Mass of Free Peptide (C₇H₁₃N₄O₂): 185.1039 Da

    • Expected [M+H]⁺: m/z 186.1117

  • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 186.11) provides sequence-confirming data. The primary cleavages occur at the peptide bond.[6][7]

    • b-ions (N-terminal fragments): A prominent b₁ ion corresponding to the protonated Proline residue (m/z 98.06) is expected.

    • y-ions (C-terminal fragments): A prominent y₁ ion corresponding to protonated Glycinamide (m/z 75.04) is expected. The detection of these two key fragments would provide strong evidence for the Pro-Gly-NH₂ sequence.

Biological Context and Potential Research Applications

While the specific biological activity of H-Pro-Gly-NH₂ is not well-documented, its structure and the activities of its analogs provide a strong basis for several research applications.

  • Prodrug and Metabolic Studies: The related tripeptide H-Gly-Pro-Gly-NH₂ is known to be a prodrug that is cleaved by enzymes like dipeptidyl peptidase IV (CD26) to release the active antiviral metabolite, glycinamide.[] H-Pro-Gly-NH₂ could be investigated as a simpler prodrug of glycinamide or studied as a metabolite of larger proline-containing peptides.

  • Collagen Synthesis and Wound Healing: One of its constituent parts, glycinamide, has been shown to promote collagen production in human dermal fibroblasts, suggesting a role in wound healing and tissue regeneration research.[8]

  • Neuromodulatory Activity: Small proline-containing peptides have a well-established history of CNS activity. For instance, H-Pro-Leu-Gly-NH₂ is a known inhibitor of melanocyte-stimulating hormone release and has been studied for its effects on dopamine receptors.[9][10] This precedent suggests that H-Pro-Gly-NH₂ could be screened for similar neuromodulatory or nootropic activities.

  • Biochemical Building Block: It serves as a valuable building block in peptide synthesis and for creating peptide libraries for drug discovery screening.

G cluster_0 Extracellular / Lumen cluster_1 Intracellular / Systemic Circulation Prodrug H-Pro-Gly-NH₂ (Administered Prodrug) Enzyme Peptidase (e.g., Aminopeptidase P) Prodrug->Enzyme Cleavage Metabolite1 Proline Enzyme->Metabolite1 Releases Metabolite2 Glycinamide (Active Metabolite) Enzyme->Metabolite2 Releases Target Biological Target (e.g., Collagen Synthesis Pathway, Viral Target) Metabolite2->Target Modulation

Figure 3: Hypothetical prodrug activation pathway for H-Pro-Gly-NH₂.

Stability, Storage, and Handling Protocols

The chemical and physical stability of peptides is paramount for reproducible experimental results. Peptide hydrochlorides are generally more stable than their free base counterparts but require careful handling.[11]

Storage
  • Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or colder (-80°C is preferable).[12] It should be kept in a tightly sealed container with a desiccant, as peptides can be hygroscopic.[13] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.[12]

  • Solutions: Peptides are significantly less stable in solution.[14] If storage in solution is necessary, the following protocol is required:

    • Use a sterile, buffered solution at pH 5-7.[14]

    • Prepare aliquots in separate vials to avoid repeated freeze-thaw cycles, which can cause degradation.[15]

    • Store aliquots frozen at -20°C or below. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Handling and Dissolution
  • Always wear gloves to prevent contamination from proteases present on the skin.[15]

  • To reconstitute, start with a solvent in which the peptide is known to be soluble, such as sterile water or a buffer. Sonication can aid in dissolving stubborn particles, but avoid excessive heating.[16]

  • For peptides prone to oxidation (not a primary concern for Pro-Gly), oxygen-free buffers should be used.[16]

Potential Degradation Pathways
  • Hydrolysis: The peptide bond is susceptible to hydrolysis, especially at extreme pH values. Storing solutions in a neutral or slightly acidic buffer (pH 5-7) minimizes this risk.[11]

  • Deamidation: The C-terminal glycinamide is not prone to deamidation in the same way as asparagine or glutamine residues.

  • Racemization: Changes in stereochemistry are a risk but are generally low under proper storage conditions.[11]

By adhering to these protocols, researchers can ensure the integrity and reliability of H-Pro-Gly-NH₂·HCl for their scientific investigations.

References

  • Aapptec Peptides. H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. Available at: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available at: [Link]

  • LookChem. Cas 1668-10-6,Glycinamide hydrochloride. Available at: [Link]

  • Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?. Available at: [Link]

  • National Institutes of Health. Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. Available at: [Link]

  • National Institutes of Health. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts. Available at: [Link]

  • PubMed. Tertiary structure of H-Pro-Leu-Gly-NH2, the factor that inhibits release of melanocyte stimulating hormone, derived by conformational energy calculations. Available at: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available at: [Link]

  • Harvard Apparatus. NH2-terminal Proline Acts as a Nucleophile in the Glycosylase/AP-Lyase Reaction. Available at: [Link]

  • ResearchGate. Reactivity of hydroxyproline-rich glycoproteins and their potential as biochemical tracers of plant-derived nitrogen. Available at: [Link]

  • ResearchGate. The details of Glycine and Proline synthesis reactions. Available at: [Link]

  • National Institutes of Health. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Available at: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • MDPI. Antioxidant Activity, Functional Properties, and Cytoprotective Effects on HepG2 Cells of Tree Peony (Paeonia suffruticosa Andr.) Seed Protein Hydrolysate as Influenced by Molecular Weights Fractionation. Available at: [Link]

  • YouTube. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. Available at: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. Available at: [Link]

  • ResearchGate. An investigation of the ion–molecule interactions of protonated glycine with ammonia by high pressure mass spectrometry and ab initio calculations. Available at: [Link]

  • MDPI. Strategies for Improving Peptide Stability and Delivery. Available at: [Link]

  • ACS Publications. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. Available at: [Link]

  • PubMed. Prolyl and lysyl hydroxylases in collagen synthesis. Available at: [Link]

  • NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. Available at: [Link]

  • YouTube. Proton NMR Spectroscopy: What You Need to Know // HSC Chemistry. Available at: [Link]

  • PubChem. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2. Available at: [Link]

  • YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. Available at: [Link]

  • ResearchGate. Synthesis of prolyl-hydroxyproline using prolyl aminopeptidase from Streptomyces aureofaciens TH-3. Available at: [Link]

  • YouTube. Mass spectrometry for proteomics - part 2. Available at: [Link]

  • National Institutes of Health. Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Available at: [Link]

Sources

Exploratory

Structure Elucidation of L-Prolyl-glycinamide Hydrochloride: A Technical Guide

The following technical guide details the structural elucidation of L-Prolyl-glycinamide hydrochloride , a dipeptide derivative often encountered in peptidomimetic drug design and neuropharmacology research. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of L-Prolyl-glycinamide hydrochloride , a dipeptide derivative often encountered in peptidomimetic drug design and neuropharmacology research.

Executive Summary & Strategic Framework

In the development of peptide-based therapeutics (e.g., nootropic analogues or protease inhibitors), the rigorous characterization of intermediates and metabolites is non-negotiable. L-Prolyl-glycinamide hydrochloride (Pro-Gly-NH₂ · HCl) presents a specific analytical challenge: confirming the peptide sequence, the C-terminal amide modification, and the stoichiometric integrity of the hydrochloride salt.

This guide departs from standard "box-checking" workflows. Instead, it employs a Self-Validating Analytical Architecture .[1] We do not merely observe signals; we interrogate the molecule to prove its identity against potential isomers (e.g., Gly-Pro-NH₂) and degradation products (e.g., diketopiperazines).

The Elucidation Logic
  • Mass Spectrometry (MS): Establishes the molecular formula and fragmentation fingerprint.[1]

  • NMR Spectroscopy (1D & 2D): The "gold standard" for atomic connectivity and sequence verification.[1]

  • Potentiometry & IC: Validates the salt counter-ion stoichiometry.

  • Chiroptical Analysis: Confirms the L-configuration of the proline residue.

Chemical Identity & Theoretical Properties[1][2]

Before initiating wet-lab protocols, we establish the theoretical baseline.[1]

PropertySpecification
IUPAC Name (2S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide hydrochloride
Common Name L-Prolyl-glycinamide HCl
Molecular Formula C₇H₁₃N₃O₂[2][][4][5] · HCl
Molecular Weight 171.20 g/mol (Free Base) / 207.66 g/mol (Salt)
Monoisotopic Mass 171.1008 Da (Cation [M+H]⁺)
Key Structural Features Secondary amine (Pro N-term), Peptide bond, Primary amide (C-term)

Phase 1: Mass Spectrometry (MS) & Fragmentation

Objective: Confirm molecular weight and sequence via fragmentation logic.

Experimental Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Direct Infusion: 10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.[1]

Data Interpretation

The ESI-MS spectrum should exhibit a dominant base peak at m/z 172.1 [M+H]⁺ .[1] The presence of a sodium adduct m/z 194.1 [M+Na]⁺ is common but should be minor in high-purity samples.[1]

Fragmentation Logic (MS/MS of m/z 172.1): Unlike small molecules where fragmentation can be chaotic, peptides fracture predictably at the amide bond (b and y ions).

  • y₁ Ion (Glycinamide fragment): Cleavage of the Pro-Gly bond retains the positive charge on the C-terminus.

    • Calculation: Gly-NH₂ (74 Da) + H⁺ = m/z 75 .[1]

  • b₁ Ion (Prolyl fragment): Cleavage retains charge on the N-terminus (acylium ion).[1]

    • Calculation: Pro residue (97 Da) = m/z 70 (often unstable, may lose CO to form pyrrolidine fragment m/z 70 or m/z 98 depending on H transfer).[1]

  • Neutral Loss: Loss of NH₃ (17 Da) from the C-terminal amide is characteristic.[1]

    • Signal: 172 - 17 = m/z 155 .[1]

Critical Check: If you observe a dominant peak at m/z 154 (Cycloprolylglycine), your sample has cyclized (diketopiperazine formation), likely due to high pH or thermal stress. This is a common degradation pathway for Pro-Gly sequences.[1]

Phase 2: NMR Spectroscopy (The Backbone)

Objective: Unambiguous assignment of atom connectivity and sequence order.[1]

Experimental Protocol
  • Solvent: DMSO-d₆ is preferred over D₂O for the initial scan to visualize exchangeable protons (Amide NH and Ammonium NH₂⁺).[1]

  • Concentration: 10-15 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

1H NMR Assignment Table (DMSO-d₆)
PositionTypeδ (ppm)MultiplicityInterpretation
Pro-NH₂⁺ Ammonium8.5 - 9.5Broad Singlet (2H)N-terminal salt protons (exchangeable).
Gly-NH Amide8.2 - 8.6Triplet (1H)Peptide bond NH.[1] Triplet due to coupling with Gly-α-CH₂.
C-term NH₂ Primary Amide7.1 & 7.4Two Broad SingletsDiastereotopic non-equivalence due to restricted rotation.[1]
Pro-α Methine4.1 - 4.3dd or mCharacteristic deshielded alpha-proton.[1]
Gly-α Methylene3.6 - 3.8Doublet/MultipletCoupled to Gly-NH.[1] Appears as AB system if chiral induction is strong.[1]
Pro-δ Methylene3.1 - 3.3MultipletAdjacent to N-terminus; deshielded by positive charge.[1]
Pro-β/γ Methylenes1.8 - 2.1MultipletsRing pucker protons.[1]
2D NMR Logic: Establishing Connectivity

To prove the sequence is Pro→Gly and not Gly→Pro , we utilize HMBC (Heteronuclear Multiple Bond Correlation).

  • The "Smoking Gun" Correlation: Look for a cross-peak between the Gly-NH proton and the Pro-Carbonyl carbon .[1]

  • Sequence Verification:

    • COSY: Pro-α correlates to Pro-β/γ.[1] Gly-NH correlates to Gly-α.[1]

    • HMBC: Gly-α protons correlate to the C-terminal amide carbonyl and the Pro-carbonyl.[1]

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from raw data to structural confirmation.

StructureElucidation Sample Unknown Sample (White Powder) MS Step 1: ESI-MS Target: m/z 172 [M+H]+ Sample->MS MS_Fail m/z 154? (Cyclization) MS->MS_Fail Mass Mismatch NMR_1D Step 2: 1H NMR (DMSO-d6) Identify Amide & Ammonium MS->NMR_1D Mass Confirmed NMR_2D Step 3: HMBC/COSY Verify Pro-CO -> Gly-NH NMR_1D->NMR_2D Signals Assigned Salt Step 4: AgNO3 Titration Confirm Cl- Stoichiometry NMR_2D->Salt Sequence Proven Final CONFIRMED STRUCTURE L-Prolyl-glycinamide HCl Salt->Final Purity & Form Validated

Figure 1: Decision-matrix workflow for the structural validation of Prolyl-glycinamide HCl.

Phase 3: Counter-Ion & Solid State Analysis

Objective: Confirm the hydrochloride salt form and exclude free base or bis-salt species.

Chloride Quantification (Argentometric Titration)
  • Principle: Reaction of Cl⁻ with AgNO₃ to form AgCl precipitate.[1]

  • Protocol: Dissolve 50 mg of sample in deionized water. Titrate with 0.1 N AgNO₃ using a potentiometric electrode or eosin indicator.

  • Calculation:

    
    
    
    • Theoretical Cl%: (35.45 / 207.[1]66) × 100 = 17.07% .[1]

    • Acceptance Criteria: 16.8% – 17.3% (accounts for moisture).[1]

Elemental Analysis (CHN)

Combustion analysis provides a macroscopic purity check.[1]

  • Theory (C₇H₁₄ClN₃O₂): C: 40.49%, H: 6.79%, N: 20.24%.[1]

  • Significant deviation in Nitrogen usually indicates residual solvents (DMF) or unreacted Glycinamide.[1]

Phase 4: Stereochemical Validation

Objective: Confirm the L-configuration (S-enantiomer) of the Proline residue.[1]

Since Glycine is achiral, the optical rotation is derived solely from Proline.[1]

  • Method: Polarimetry (Specific Rotation

    
    ).
    
  • Solvent: Water (c = 1.0).[1]

  • Reference Value: L-Proline derivatives typically exhibit negative rotation.[1] For Pro-Gly-NH₂, expect

    
     to 
    
    
    
    (value dependent on precise concentration and pH).
  • Advanced Check: Marfey’s Method (derivatization with FDAA) followed by LC-MS can distinguish L-Pro from D-Pro impurities if racemizaton is suspected during synthesis.[1]

Connectivity Logic Diagram

This diagram visualizes the specific NMR correlations required to prove the peptide bond and C-terminal amide.[1]

NMR_Logic cluster_legend Correlation Key Pro_Alpha Pro-α H Pro_CO Pro-C=O Pro_Alpha->Pro_CO HMBC (J2/J3) Gly_NH Gly-NH Gly_NH->Pro_CO HMBC (Inter-residue) Gly_Alpha Gly-α H Gly_NH->Gly_Alpha COSY Term_CO Term-C=O Gly_Alpha->Term_CO HMBC Leg1 HMBC (Connectivity) Leg2 COSY (Neighbor)

Figure 2: Key NMR correlations. The red arrow (Gly-NH to Pro-CO) is the definitive link establishing the peptide sequence.

References

  • PubChem. Compound Summary: L-Prolyl-glycinamide. National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for NMR/MS interpretation logic).

  • Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry.

Sources

Foundational

H-Pro-Gly-NH2-HCl mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of H-Pro-Gly-NH2-HCl For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract The tripeptide H-Pro-Gly-NH2, often supplied as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of H-Pro-Gly-NH2-HCl

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The tripeptide H-Pro-Gly-NH2, often supplied as a hydrochloride salt, is a molecule of significant interest in neuroscience and pharmacology due to its structural relationship with endogenous neuropeptides and its potential as a modulator of key central nervous system (CNS) pathways. This guide provides a comprehensive technical overview of the putative mechanisms of action of H-Pro-Gly-NH2, drawing upon established principles of neuropharmacology and the activities of structurally related compounds. We will delve into its connection with the Thyrotropin-Releasing Hormone (TRH) signaling cascade, its potential modulation of dopaminergic and glycinergic neurotransmission, and the pivotal role of its cyclized metabolite, Cyclo(Pro-Gly) (CPG). This document is intended to serve as a foundational resource for researchers designing studies to elucidate and harness the therapeutic potential of this intriguing peptide.

Part 1: Introduction and Physicochemical Properties

H-Pro-Gly-NH2 is a tripeptide amide with the sequence Proline-Glycine, C-terminally amidated. Its hydrochloride salt form enhances stability and solubility.

Table 1: Physicochemical Properties of H-Pro-Gly-NH2-HCl

PropertyValue
Chemical Formula C₇H₁₃N₃O₂·HCl
Molecular Weight 207.66 g/mol
IUPAC Name (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide hydrochloride
Structure Proline-Glycine-NH₂ (Hydrochloride Salt)
Solubility Soluble in aqueous solutions

The primary interest in H-Pro-Gly-NH2 stems from its identity as a potential metabolite of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) and its ability to spontaneously cyclize into Cyclo(Pro-Gly) (CPG), a dipeptide with known nootropic and neuroprotective properties. This guide will explore the hypothesis that H-Pro-Gly-NH2 may act as a pro-drug for CPG, while also potentially exerting its own direct biological effects.

Part 2: The TRH Connection - A Primary Axis of Action

TRH is a well-characterized neuropeptide with diverse functions in the CNS beyond its role in the hypothalamic-pituitary-thyroid axis.[1] Its effects are mediated by two G protein-coupled receptors, TRH-R1 and TRH-R2, which are predominantly coupled to the Gq/11 signaling pathway.[2]

Activation of TRH receptors leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade influences a wide range of cellular processes, including neurotransmitter release, gene expression, and neuronal excitability.[3]

Given that the C-terminal Pro-NH2 motif is crucial for TRH receptor interaction, it is plausible that H-Pro-Gly-NH2 and its metabolite CPG could modulate TRH receptor activity.

TRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRH TRH / H-Pro-Gly-NH2 / CPG TRHR TRH Receptor (TRH-R1/R2) TRH->TRHR Binds Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Ca2->Downstream PKC->Downstream

Caption: TRH Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for TRH Receptors

This protocol determines the affinity of H-Pro-Gly-NH2 for TRH receptors.

  • Cell Culture: Culture HEK293 cells stably expressing human TRH-R1 or TRH-R2.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Assay: In a 96-well plate, add membrane homogenates, a radiolabeled TRH analog (e.g., [³H]MeTRH), and increasing concentrations of unlabeled H-Pro-Gly-NH2 or CPG.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway.

  • Cell Culture and Labeling: Plate TRH receptor-expressing cells and label with [³H]myo-inositol overnight.

  • Stimulation: Wash the cells and incubate with increasing concentrations of H-Pro-Gly-NH2, CPG, or a known TRH agonist in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

Part 3: Modulation of Key Neurotransmitter Systems

The Dopaminergic System

Peptides such as Pro-Leu-Gly-NH2 (PLG) have been shown to modulate dopamine D2 receptors, suggesting a potential similar role for H-Pro-Gly-NH2.[4][5] This modulation may be allosteric, enhancing the binding of dopamine agonists.

Dopamine_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Synapse Dopamine D2R Dopamine D2 Receptor Dopamine_Synapse->D2R Binds Signaling Postsynaptic Signaling D2R->Signaling Initiates HPG H-Pro-Gly-NH2 HPG->D2R Allosteric Modulation?

Caption: Hypothesized Allosteric Modulation of D2 Receptors.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding
  • Membrane Preparation: Prepare striatal membranes from rodent brains.

  • Agonist Binding: Perform a saturation binding experiment using a D2 agonist radioligand (e.g., [³H]N-propylnorapomorphine) in the presence and absence of H-Pro-Gly-NH2. An increase in Bmax (maximum number of binding sites) or a decrease in Kd (dissociation constant) would suggest positive allosteric modulation.

  • Antagonist Displacement: Perform a competitive binding experiment using a D2 antagonist radioligand (e.g., [³H]spiperone) and a D2 agonist (e.g., dopamine). Repeat in the presence of H-Pro-Gly-NH2. A leftward shift in the agonist displacement curve indicates enhanced agonist affinity.

The Glycinergic System

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride (Cl⁻) channels.[6] L-proline can act as a weak agonist at these receptors.[7]

Glycinergic_Synapse cluster_presynaptic_gly Presynaptic Terminal cluster_synaptic_cleft_gly Synaptic Cleft cluster_postsynaptic_gly Postsynaptic Terminal Glycine_Vesicle Glycine Vesicles Glycine_Released Glycine Glycine_Vesicle->Glycine_Released Release Glycine_Synapse Glycine / H-Pro-Gly-NH2 GlyR Glycine Receptor (GlyR) Glycine_Synapse->GlyR Binds Cl_ion Cl⁻ GlyR->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Glycinergic Synaptic Transmission.

Experimental Protocol: Patch-Clamp Electrophysiology
  • Cell Preparation: Prepare primary cultures of spinal cord neurons or use brainstem slices.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Apply glycine to elicit an inward Cl⁻ current (at a holding potential above the Cl⁻ reversal potential).

  • Test Compound Application: Co-apply H-Pro-Gly-NH2 with glycine to determine if it potentiates or inhibits the glycine-evoked current. Apply H-Pro-Gly-NH2 alone to test for direct agonist activity.

  • Antagonist Confirmation: Confirm that the observed effects are mediated by GlyRs by using the selective antagonist strychnine.

Part 4: The Role of Cyclo(Pro-Gly) as a Key Metabolite

The linear peptide H-Pro-Gly-NH2 can undergo spontaneous intramolecular cyclization to form the diketopiperazine Cyclo(Pro-Gly) (CPG).[8] CPG is known to possess a range of biological activities, including nootropic and neuroprotective effects.[9] Therefore, H-Pro-Gly-NH2 may function as a pro-drug, delivering the more stable and potentially more potent CPG to the CNS.

Peptide_Conversion HPG H-Pro-Gly-NH2 (Linear Peptide) CPG Cyclo(Pro-Gly) (Cyclic Dipeptide) HPG->CPG Spontaneous Cyclization

Caption: Conversion of H-Pro-Gly-NH2 to Cyclo(Pro-Gly).

Experimental Protocol: LC-MS/MS Quantification

This method can be used to measure the conversion of H-Pro-Gly-NH2 to CPG in biological samples.

  • Sample Preparation: Incubate H-Pro-Gly-NH2 in relevant biological matrices (e.g., plasma, cerebrospinal fluid, brain homogenate) at 37°C over a time course.

  • Extraction: At each time point, stop the reaction (e.g., by adding acetonitrile) and perform a solid-phase or liquid-liquid extraction to isolate the peptides.

  • Chromatography: Separate H-Pro-Gly-NH2 and CPG using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection: Quantify the amounts of H-Pro-Gly-NH2 and CPG using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Data Analysis: Plot the concentrations of both compounds over time to determine the rate of conversion.

Part 5: Integrated Hypothesis and Future Directions

The mechanism of action of H-Pro-Gly-NH2 is likely multifaceted, involving a combination of direct effects and the actions of its metabolite, CPG.

Integrated_Mechanism HPG H-Pro-Gly-NH2 CPG Cyclo(Pro-Gly) HPG->CPG Metabolism TRHR TRH Receptors HPG->TRHR Direct Action? D2R Dopamine D2 Receptors HPG->D2R Modulation? GlyR Glycine Receptors HPG->GlyR Direct Action? CPG->TRHR Modulation CPG->D2R Modulation? Neuromodulation Neuromodulation TRHR->Neuromodulation D2R->Neuromodulation GlyR->Neuromodulation Neuroprotection Neuroprotection Neuromodulation->Neuroprotection

Caption: Integrated Hypothesis of H-Pro-Gly-NH2 Action.

Future research should focus on:

  • Definitively characterizing the interaction of H-Pro-Gly-NH2 and CPG with TRH receptor subtypes.

  • Investigating the in vivo conversion rate of H-Pro-Gly-NH2 to CPG and the relative contributions of each to the overall pharmacological effect.

  • Exploring the downstream signaling pathways affected by the modulation of dopaminergic and glycinergic systems.

  • Conducting behavioral studies in relevant animal models of neurological and psychiatric disorders to correlate these molecular mechanisms with functional outcomes.

By systematically addressing these questions, the scientific community can fully elucidate the mechanism of action of H-Pro-Gly-NH2 and pave the way for its potential therapeutic applications.

References

  • Bowers, C. Y., Schally, A. V., Enzmann, F., Bøler, J., & Folkers, K. (1970). Porcine thyrotropin releasing hormone is (pyro)glu-his-pro(NH2). Endocrinology, 86(5), 1143-1153. [Link]

  • Bulant, M., Roussel, J. P., Astier, H., Nicolas, P., & Vaudry, H. (1990). Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion. Proceedings of the National Academy of Sciences, 87(12), 4439-4443. [Link]

  • Guan, J., Thomas, G. B., Batchelor, D. C., & Gluckman, P. D. (2005). Neuroprotective effects of gly-pro-glu following intravenous infusion. PCT Int. Appl. WO 2005042000 A1 20050512.
  • Joseph-Bravo, P., Jaimes-Hoy, L., & Charli, J. L. (2015). The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target?. Journal of endocrine research, 2015. [Link]

  • Kanasaki, H., & Kyo, S. (2015). Role of thyrotropin-releasing hormone in prolactin-producing cell models. Neuropeptides, 54, 105-110. [Link]

  • Mishra, R. K., Johnson, R. L., & Rajakumar, G. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of hypertension. Supplement, 4(5), S106–S108. [Link]

  • Rajakumar, G., Singh, A. N., Naas, F., Chiu, S., Kwan, C. Y., Johnson, R. L., & Mishra, R. K. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of hypertension. Supplement, 4(5), S106–S108. [Link]

  • Trubacova, M., Drastichova, J., & Novotny, J. (2022). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Endocrinology, 13, 968032. [Link]

  • Verhoef, J., Prins, A., Veldhuis, H. D., & Witter, A. (1982). H-Pro-[3H] Leu-Gly-NH2: plasma profile and brain uptake following subcutaneous injection in the rat. Journal of neurochemistry, 38(4), 1135-1138. [Link]

  • Faden, A. I., & Salzman, S. (1992). Pharmacological strategies in CNS trauma. Trends in pharmacological sciences, 13, 29-35.
  • Gąsior, M., & Wierońska, J. M. (2017). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 22(8), 1259. [Link]

  • Johnson, R. L., Smissman, E. E., & Plotnikoff, N. P. (1978). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of medicinal chemistry, 21(2), 165-169. [Link]

  • Li, F., Li, Y., & Zhao, Y. F. (2018). Formation of cyclo-Pro-Gly from the cyclization of the linear dipeptide in an alkaline aqueous solution (pH= 11). ResearchGate. [Link]

  • Lynch, J. W. (2007). Glycine receptor physiology and pharmacology. Basic neurochemistry, 329-335. [Link]

  • Petersén, A., Björkqvist, M., & Brundin, P. (2001). Prolyl-leucyl-glycinamide shares some effects with oxytocin but decreases oxytocin levels. Neuropeptides, 35(5-6), 245-251. [Link]

  • Wieboldt, R., & Rechnitz, G. A. (1981). L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons. Journal of neurophysiology, 45(1), 11-20. [Link]

  • The tripeptide amide glycyl-prolyl-glycinamide (GPG-amide) is a new antiretroviral drug candidate, but its absorption mechanism is unknown. [Link]

  • Glycine receptor. In Wikipedia. [Link]

  • Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. [Link]

  • Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. [Link]

  • Formation of cyclo-Pro-Gly from the cyclization of the linear dipeptide... [Link]

  • Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. [Link]

  • L-prolyl-l-leucyl-glycinamide and its peptidomimetic analog 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) attenuate haloperidol-induced c-fos expression in the striatum. [Link]

  • Interaction of L-prolyl-L-leucyl Glycinamide With Dopamine D2 Receptor: Evidence for Modulation of Agonist Affinity States in Bovine Striatal Membranes. [Link]

  • Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia. [Link]

  • Inhibition of striatal dopamine release by glycine and glycyldodecylamide. [Link]

  • L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. [Link]

  • Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. [Link]

  • Neuroprotective Effects of Molecular Hydrogen: A Critical Review. [Link]

  • Neurotrophic and Neuroprotective Effects of Hericium erinaceus. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

  • L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons. [Link]

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Exploratory

The Pharmacodynamics and Structural Stability of L-Prolyl-Glycinamide (Pro-Gly-NH2)

[1] Executive Summary: The Linear-Cyclic Duality In the landscape of bioactive peptides, L-Prolyl-Glycinamide (Pro-Gly-NH2) occupies a unique biological niche.[1] While often synthesized as a linear dipeptide amide, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Linear-Cyclic Duality

In the landscape of bioactive peptides, L-Prolyl-Glycinamide (Pro-Gly-NH2) occupies a unique biological niche.[1] While often synthesized as a linear dipeptide amide, its pharmacological significance is inextricably linked to its inherent instability and rapid conversion into Cycloprolylglycine (Cyclo(Pro-Gly) or CPG) .[1]

For drug development professionals, Pro-Gly-NH2 should not be viewed merely as a static ligand but as a dynamic precursor .[1] Its biological activity is bifurcated:

  • As a Linear Scaffold: It serves as the C-terminal motif for larger neuropeptides (e.g., MIF-1 analogues) and collagen fragments.[1]

  • As a Pro-Drug/Precursor: It spontaneously cyclizes into CPG, an endogenous nootropic that functions as a positive allosteric modulator (PAM) of AMPA receptors.[1]

This guide provides the technical roadmap for synthesizing, stabilizing, and assaying Pro-Gly-NH2, with a critical focus on distinguishing its activity from its cyclic metabolite.

Structural Biology & Chemical Stability[1]

The defining characteristic of Pro-Gly-NH2 is its propensity for diketopiperazine (DKP) formation .[1] Unlike standard peptide bonds, the cis-peptide bond conformation favored by the proline residue brings the N-terminal amine and the C-terminal amide into proximity, facilitating nucleophilic attack.

Mechanism of Spontaneous Cyclization

The linear amide (Pro-Gly-NH2) undergoes intramolecular cyclization to form the stable 2,5-diketopiperazine structure, Cyclo(Pro-Gly).[1] This reaction is pH-dependent and accelerated in basic conditions (physiological pH 7.4 is sufficient to drive this over time).[1]

Cyclization Linear Linear Pro-Gly-NH2 (Unstable Precursor) Transition Nucleophilic Attack (N-term amine -> C-term carbonyl) Linear->Transition pH > 7.0 Cis-conformation Cyclic Cyclo(Pro-Gly) (Bioactive DKP) Transition->Cyclic - NH3 (Irreversible)

Figure 1: The spontaneous cyclization pathway of Pro-Gly-NH2 into its bioactive metabolite Cyclo(Pro-Gly).[1]

Neuropharmacology: The AMPA-BDNF Axis

While Pro-Gly-NH2 may exhibit weak binding to specific peptidomimetic targets, the bulk of the observed neuroprotective and nootropic activity in vivo is attributed to the generated Cyclo(Pro-Gly) .

Mechanism of Action

Research led by Gudasheva et al. has established CPG as an endogenous regulator of neuroplasticity.[2] The signaling cascade operates as follows:

  • AMPA Modulation: CPG binds to an allosteric site on the AMPA receptor (distinct from the glutamate site), enhancing calcium influx.

  • BDNF Release: The calcium influx triggers the release of Brain-Derived Neurotrophic Factor (BDNF).

  • TrkB Activation: BDNF activates Tyrosine Kinase B (TrkB) receptors, initiating downstream survival pathways (PI3K/Akt, MAPK).[1]

Pathway Visualization[1]

Signaling CPG Cyclo(Pro-Gly) (Metabolite) AMPA AMPA Receptor (Positive Modulation) CPG->AMPA Binds Allosteric Site Ca Ca2+ Influx AMPA->Ca Potentiation BDNF BDNF Secretion Ca->BDNF Signaling TrkB TrkB Receptor Activation BDNF->TrkB Ligand Binding Effect Neuroprotection & Anxiolytic Activity TrkB->Effect Downstream Kinases

Figure 2: The pharmacological cascade of Pro-Gly-NH2 derived Cyclo(Pro-Gly) in neuronal cells.[1]

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Pro-Gly-NH2

Objective: Synthesize high-purity linear Pro-Gly-NH2 while preventing premature cyclization.[1]

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH.[1]

  • Coupling: HBTU/DIEA in DMF.[1]

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.[1]

Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 10 min). Critical: Wash thoroughly to remove piperidine, as basic conditions promote DKP.[1]

  • Coupling 1 (Gly): Activate Fmoc-Gly-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq).[1] React for 45 min.

  • Coupling 2 (Pro): Repeat deprotection and coupling with Fmoc-Pro-OH.[1]

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage: Treat with TFA cocktail for 2 hours. Precipitate in cold diethyl ether.

  • Lyophilization: Freeze-dry immediately. Store at -20°C in desiccant.

Protocol B: LC-MS/MS Quantification (Linear vs. Cyclic)

Objective: Distinguish between the linear reagent and the cyclic metabolite in biological samples.[1]

ParameterLinear Pro-Gly-NH2Cyclo(Pro-Gly)
Molecular Weight 171.19 Da154.17 Da
Precursor Ion (M+H)+ 172.2 m/z155.2 m/z
Retention Time (C18) Early Elution (Polar)Late Elution (Less Polar)
Fragmentation Loss of NH3 (-17)Ring opening fragments

Method Note: Use a gradient of 0% to 10% Acetonitrile over 5 minutes. The cyclic form is more hydrophobic and will retain longer than the linear amide.

Comparative Data Summary

The following table summarizes the key pharmacological distinctions between the linear precursor and the cyclic active form, derived from Gudasheva et al. and related structural studies.

FeaturePro-Gly-NH2 (Linear)Cyclo(Pro-Gly) (Cyclic)
Stability (pH 7.4) Low (t1/2 < 6 hours)High (Enzymatically stable)
BBB Permeability Moderate (Carrier transport)High (Passive diffusion)
Primary Target Peptidases (substrate)AMPA Receptor (Allosteric)
Key Effect Precursor supplyAnxiolytic, Neuroprotective
Detection 172.2 m/z155.2 m/z

References

  • Gudasheva, T. A., et al. (2016). Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors.[1][2][3][4] Doklady Biochemistry and Biophysics, 471, 387–389.[3]

  • Gudasheva, T. A., et al. (2020). The Anxiolytic Effect of the Neuropeptide Cycloprolylglycine Is Mediated by AMPA and TrkB Receptors.[4][5] Doklady Biochemistry and Biophysics, 493, 190–192.[5]

  • Salyha, Y. (2013). Biological activity of Pro-Gly-NH2 peptides and their role in neuroprotection.[1] Ukrainian Biochemical Journal. (Contextual grounding for peptide synthesis).

  • Ostrovskaya, R. U., et al. (2008). The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunological reactivity in Alzheimer's disease model. Journal of Psychopharmacology.

Sources

Foundational

An In-Depth Technical Guide to the Activation of H-Pro-Gly-NH2-HCl-Based Prodrugs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative for Precision in Prodrug Design In the landscape of modern therapeutics, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Precision in Prodrug Design

In the landscape of modern therapeutics, the prodrug approach represents a sophisticated strategy to overcome the pharmacokinetic and pharmacodynamic limitations of otherwise potent pharmaceutical agents. By masking a drug's activity until it reaches its intended site of action, we can enhance solubility, improve bioavailability, and, most critically, mitigate off-target toxicity. This guide delves into the core mechanisms and validation methodologies for a specific class of peptide-based prodrugs centered around the H-Pro-Gly-NH2 (Prolyl-Glycinamide) linker. While the hydrochloride salt form (HCl) primarily serves to improve the stability and solubility of the prodrug candidate, our focus here is the targeted enzymatic activation of the core peptide linker, a process pivotal to its therapeutic efficacy.

This document is structured not as a rigid protocol but as a logical journey through the scientific rationale, mechanistic underpinnings, and practical validation of H-Pro-Gly-NH2-based prodrugs. As your senior application scientist, my objective is to provide not just the "how," but the "why," grounding each step in established biochemical principles and field-proven insights.

The Lure of the Pro-Gly Linker: Exploiting Tumor Microenvironment-Specific Peptidases

The selection of a peptide linker in prodrug design is a critical determinant of its success. The H-Pro-Gly-NH2 motif is not arbitrary; it is a carefully chosen sequence designed to be a substrate for a specific class of enzymes known as prolyl peptidases.[1][2] Among these, Fibroblast Activation Protein (FAP) stands out as a particularly compelling target for cancer therapy.[3]

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[3] Crucially, FAP expression is highly restricted in healthy adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers, as well as in sites of tissue remodeling and fibrosis.[3] This differential expression profile makes FAP an attractive molecular trigger for the site-selective activation of a prodrug.

Substrate specificity studies have revealed that FAP's endopeptidase activity preferentially cleaves after a proline residue.[4][5] Specifically, the sequence Gly-Pro is a known substrate motif for FAP, making the H-Pro-Gly-NH2 linker an ideal candidate for FAP-mediated prodrug activation.[4][5] The underlying principle is that a cytotoxic drug, conjugated to the C-terminus of the glycine in the H-Pro-Gly-NH2 linker, will remain inactive in circulation. Upon reaching a FAP-expressing tumor microenvironment, the enzyme will cleave the Pro-Gly bond, liberating the active drug precisely where it is needed.

Conceptual Framework of FAP-Mediated Activation

The activation process can be visualized as a two-step molecular event occurring in the tumor microenvironment.

FAP_Activation_Pathway Prodrug Inactive Prodrug (Drug-Gly-Pro-NH2) FAP Fibroblast Activation Protein (FAP) (Tumor Stroma) Prodrug->FAP Enzymatic Cleavage at Pro-Gly bond ActiveDrug Active Drug FAP->ActiveDrug Release InactiveLinker Inactive Linker (Pro-Gly-NH2 fragments) FAP->InactiveLinker Release

Caption: FAP-mediated activation of a Pro-Gly-NH2 linked prodrug.

Mechanistic Validation: A Multi-tiered Approach

The cornerstone of developing a reliable prodrug is a rigorous, multi-faceted validation of its activation mechanism. This process is not merely a confirmation of activity but a deep interrogation of its specificity, kinetics, and behavior in biologically relevant systems.

In Vitro Enzymatic Assays: Quantifying Activation Kinetics

The initial and most fundamental step is to confirm that the prodrug is indeed a substrate for the target enzyme and to quantify the kinetics of this interaction. This is typically achieved through in vitro assays using purified, recombinant FAP.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) for the cleavage of the H-Pro-Gly-NH2-Drug conjugate by FAP.

Methodology: A continuous kinetic fluorescent assay is a robust and high-throughput method for this purpose. A fluorogenic substrate analog, such as Ac-Gly-Pro-AMC (7-amido-4-methylcoumarin), can be used in competitive binding assays to determine the inhibition constant (Ki) of the prodrug, which can approximate its binding affinity.[6] However, a more direct approach involves synthesizing the prodrug with a fluorescent reporter or utilizing analytical techniques like HPLC or Mass Spectrometry to monitor the cleavage reaction over time.

Experimental Protocol: HPLC-Based Kinetic Analysis

  • Reagents and Materials:

    • Recombinant human FAP

    • H-Pro-Gly-NH2-Drug conjugate (Prodrug)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2

    • Quenching Solution: 10% Acetic Acid

    • HPLC system with a C18 reverse-phase column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Procedure:

    • Prepare a series of prodrug concentrations in the assay buffer.

    • Initiate the reaction by adding a fixed concentration of recombinant FAP.

    • Incubate the reaction at 37°C.

    • At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact prodrug from the cleaved, active drug.[7][8][9]

    • Quantify the peak areas corresponding to the prodrug and the active drug.

    • Calculate the initial reaction velocities at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Data Presentation: Comparative Kinetic Parameters

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DRGETGP21--[10][11]
GmPOPB (25-mer)510.583255[12][13]
Hypothetical Pro-Gly-Drug Data to be determinedData to be determinedData to be determinedInternal Study

Note: The data for DRGETGP and GmPOPB are for illustrative purposes to provide context for expected kinetic values for FAP and other prolyl oligopeptidases.

Cell-Based Assays: Confirming Activation in a Biological Context

While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are the next critical step to validate that the prodrug can be activated by cell-surface FAP and elicit a biological response.

Objective: To demonstrate FAP-dependent activation of the prodrug and subsequent cytotoxicity in cancer cell lines.

Methodology: This can be achieved by comparing the cytotoxicity of the prodrug in FAP-expressing cells versus FAP-negative cells or by using a FAP inhibitor to block the activation.

Experimental Protocol: FAP-Dependent Cytotoxicity Assay

  • Cell Lines:

    • FAP-expressing cell line (e.g., U87MG glioblastoma cells, or engineered HEK293T cells overexpressing FAP).[6][14]

    • FAP-negative control cell line.

  • Reagents:

    • Prodrug (H-Pro-Gly-NH2-Drug)

    • Active Drug (control)

    • FAP-selective inhibitor (e.g., a boronic acid-based inhibitor)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Plate the FAP-positive and FAP-negative cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the prodrug or the active drug.

    • For the inhibition control, pre-incubate a set of FAP-positive cells with a FAP inhibitor before adding the prodrug.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 values for the prodrug and the active drug under each condition.

Expected Outcome: The prodrug should exhibit potent cytotoxicity (low IC50) in FAP-expressing cells, but significantly lower cytotoxicity (high IC50) in FAP-negative cells or in the presence of a FAP inhibitor. The active drug should be equally potent in all cell lines.

Cell_Assay_Workflow cluster_0 Cell Plating cluster_1 Treatment cluster_2 Incubation & Analysis FAP_pos FAP-positive cells Prodrug Prodrug FAP_pos->Prodrug ActiveDrug Active Drug FAP_pos->ActiveDrug Prodrug_Inhibitor Prodrug + FAP Inhibitor FAP_pos->Prodrug_Inhibitor FAP_neg FAP-negative cells FAP_neg->Prodrug FAP_neg->ActiveDrug Incubate Incubate 72h Prodrug->Incubate ActiveDrug->Incubate Prodrug_Inhibitor->Incubate Viability Measure Viability (e.g., CellTiter-Glo) Incubate->Viability IC50 Calculate IC50 Viability->IC50

Caption: Workflow for a cell-based FAP-dependent cytotoxicity assay.

In Vivo Studies: The Ultimate Validation

The final and most definitive validation of a prodrug's activation mechanism and therapeutic potential comes from in vivo studies using animal models.

Objective: To evaluate the anti-tumor efficacy and safety profile of the H-Pro-Gly-NH2-Drug prodrug in a xenograft mouse model.

Methodology: FAP-expressing human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the prodrug, the active drug, or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors and major organs are collected for analysis.

Key Endpoints:

  • Efficacy: Tumor growth inhibition or regression.

  • Safety: Body weight changes, clinical signs of toxicity, and histopathological analysis of major organs.

  • Pharmacokinetics: Measurement of the prodrug and active drug concentrations in plasma and tumor tissue over time. This can be achieved using LC-MS/MS.[15]

Synthesis and Conjugation: The Chemistry Behind the Prodrug

The synthesis of a peptide-drug conjugate is a critical aspect of prodrug development. The conjugation strategy must be robust, scalable, and result in a stable linker that is selectively cleaved by the target enzyme.

For an H-Pro-Gly-NH2-based prodrug, the drug is typically attached to the C-terminus of the glycine residue. This can be achieved through solid-phase peptide synthesis (SPPS), where the peptide is built on a resin, followed by the conjugation of the drug molecule before cleavage from the resin.[16]

Peptide_Synthesis_Workflow Start Start with Glycine-loaded resin Pro_Coupling Couple Fmoc-Pro-OH Start->Pro_Coupling Drug_Coupling Couple Drug to Glycine C-terminus Pro_Coupling->Drug_Coupling Cleavage Cleave from resin and deprotect Drug_Coupling->Cleavage Purification Purify by HPLC Cleavage->Purification Final_Prodrug H-Pro-Gly-Drug Purification->Final_Prodrug

Caption: A simplified workflow for the synthesis of a Pro-Gly-Drug conjugate.

The choice of conjugation chemistry will depend on the functional groups available on the drug molecule. Amide bond formation is a common and stable linkage. It is imperative that the conjugation strategy does not compromise the drug's activity once it is released.

Conclusion: A Pathway to Precision Therapeutics

The H-Pro-Gly-NH2 linker represents a promising platform for the development of FAP-activated prodrugs. Its specificity for an enzyme highly expressed in the tumor microenvironment offers a clear strategy for targeted drug delivery and improved therapeutic outcomes. The successful development of such a prodrug, however, is contingent on a deep understanding of the underlying biochemistry and a rigorous, multi-tiered approach to validation. From in vitro kinetics to in vivo efficacy, each experimental step provides a critical piece of the puzzle, ensuring that the final therapeutic candidate is not only potent but also safe and selective. This guide provides a foundational framework for this endeavor, empowering researchers to navigate the complexities of prodrug development with confidence and scientific integrity.

References

  • Prolyl Endopeptidase FAP ELISA: High-Precision Quantification of Fibroblast Activation Protein in Research Systems. (2025-11-17). Mapping Lifescience Treemap. Available from: [Link]

  • Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. (2025-11-22). ResearchGate. Available from: [Link]

  • Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. The Journal of Biochemistry, Oxford Academic. Available from: [Link]

  • Unusual secondary specificity of prolyl oligopeptidase and the different reactivities of its two forms toward charged substrates. European Journal of Biochemistry. Available from: [Link]

  • Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer. (2015-01-01). PMC. Available from: [Link]

  • The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. Available from: [Link]

  • Full article: The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. Available from: [Link]

  • In vitro kinetic profiling by enzymatic approaches to select FAPIs with long residence time. ResearchGate. Available from: [Link]

  • In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. (2020-07-28). Frontiers. Available from: [Link]

  • Identification and study of Prolyl Oligopeptidases and related sequences in bacterial lineages. (2024-09-24). bioRxiv. Available from: [Link]

  • Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy. (2018-05-01). NIH. Available from: [Link]

  • Selective Homogeneous Assay for Circulating Endopeptidase Fibroblast Activation Protein (FAP). (2017-10-02). PMC. Available from: [Link]

  • Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. (2023-07-05). PMC. Available from: [Link]

  • Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. (2017-03-23). ACS Publications. Available from: [Link]

  • Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α. (2014-04-01). PubMed Central. Available from: [Link]

  • FAP inhibitors: are we really using the best method to evaluate the residence time?. (2025-02-26). NIH. Available from: [Link]

  • Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. (2017-03-15). PMC. Available from: [Link]

  • A cell-based fluorescent assay for FAP inhibitor discovery. (2020-07-15). PubMed. Available from: [Link]

  • HPLC Analysis and Purification of Peptides. (2011-01-01). PMC. Available from: [Link]

  • Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation. (2024-06-21). ACS Central Science. Available from: [Link]

  • Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. (2017-04-26). PMC. Available from: [Link]

  • Structural and kinetic analysis of the substrate specificity of human fibroblast activation protein Alpha. ResearchGate. Available from: [Link]

  • Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. (2023-08-25). MDPI. Available from: [Link]

  • Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer. (2022-03-09). Cancers. Available from: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021-11-15). PMC. Available from: [Link]

  • Basics of HPLC Peptide Analysis. LCGC International. Available from: [Link]

  • Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia. (2023-03-01). ETH Zurich Research Collection. Available from: [Link]

  • Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites. (2008-01-22). ACS Publications. Available from: [Link]

  • Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. ResearchGate. Available from: [Link]

  • Fibroblast activation protein peptide substrates identified from human collagen I derived gelatin cleavage sites. (2008-01-22). PubMed. Available from: [Link]

  • Design Principles, Synthetic Strategies, and Biomedical Applications of Peptide–Polymer Conjugates. (2025-12-10). ACS Publications. Available from: [Link]

  • In vitro kinetic profiling by enzymatic approaches to select FAPIs with a long residence time. (2026-01-20). Silicos-it. Available from: [Link]

  • Mass spectrometry analysis reveals the distinct reaction pathways of d(CpoxG) with a photoactivatable Pt(iv) anticancer prodrug. (2015-01-01). Analyst (RSC Publishing). Available from: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available from: [Link]

  • Biodistribution of FAP-selective prodrug activation. ResearchGate. Available from: [Link]

  • Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. ResearchGate. Available from: [Link]

  • Cleavage of synthetic peptides in vitro by ISP2 and HPLC analysis of the peptide hydrolysis products, followed by MALDI-TOF mass spectrometric analysis. ResearchGate. Available from: [Link]

  • Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. Oxford Academic. Available from: [Link]

  • Synthesis of the next-generation therapeutic antibodies that combine cell targeting and antibody-catalyzed prodrug activation. (2007-03-27). PubMed Central. Available from: [Link]

  • Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP). (2019-07-09). ACS Publications. Available from: [Link]

  • Enzymatic cleavage and HPLC peptide mapping of proteins. (1993-01-01). PubMed. Available from: [Link]

  • Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals. (2023-11-20). MDPI. Available from: [Link]

  • Binding mode of peptide substrates to FAP, DPPIV and PREP. (A) FAP... ResearchGate. Available from: [Link]

Sources

Exploratory

Role of Dipeptidyl Peptidase IV in H-Pro-Gly-NH2·HCl Metabolism

This is an in-depth technical guide on the interaction between Dipeptidyl Peptidase IV (DPP-IV) and the specific dipeptide amide H-Pro-Gly-NH2·HCl. Role of Dipeptidyl Peptidase IV in H-Pro-Gly-NH2[1][2][3]·HCl Metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the interaction between Dipeptidyl Peptidase IV (DPP-IV) and the specific dipeptide amide H-Pro-Gly-NH2·HCl.

Role of Dipeptidyl Peptidase IV in H-Pro-Gly-NH2[1][2][3]·HCl Metabolism

Executive Summary

H-Pro-Gly-NH2·HCl (Prolylglycinamide hydrochloride) represents a unique structural motif in peptide pharmacology. Unlike standard substrates of Dipeptidyl Peptidase IV (DPP-IV/CD26), which typically possess an N-terminal X-Pro or X-Ala sequence, H-Pro-Gly-NH2 presents an N-terminal Proline residue.

This guide delineates the metabolic resistance of H-Pro-Gly-NH2 to DPP-IV-mediated hydrolysis. While DPP-IV is the primary catabolic enzyme for many proline-containing peptides (e.g., GLP-1, GIP), its active site topology precludes the cleavage of H-Pro-Gly-NH2. Consequently, DPP-IV does not degrade this molecule; rather, it may serve as a generator of H-Pro-Gly-NH2 from longer N-terminal extended precursors (e.g., collagen fragments or synthetic tripeptides like Gly-Pro-Pro-Gly-NH2). The metabolic stability of H-Pro-Gly-NH2 against DPP-IV underscores its potential as a stable bioactive pharmacophore or a degradation-resistant metabolite.

Molecular Identity & Structural Characteristics

Target Molecule: H-Pro-Gly-NH2[1][4]·HCl
  • IUPAC Name: (S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide hydrochloride.

  • Sequence: Proline (N-terminus) → Glycine → Amide (C-terminus).

  • Physicochemical Properties:

    • Charge State: The N-terminal secondary amine of Proline is protonated at physiological pH (pKa ~10.6).

    • Conformation: The Pro-Gly bond often adopts a trans conformation, though cis-trans isomerization is possible.

    • Role: Often found as the C-terminal moiety of bioactive peptides (e.g., LHRH fragments, Oxytocin intermediates) or as a standalone nootropic/modulator in the "Glyproline" family.

Enzyme Profile: Dipeptidyl Peptidase IV (DPP-IV)[1][5][6][7]
  • EC Number: 3.4.14.5.

  • Classification: Serine exopeptidase (S9 family).

  • Catalytic Action: Cleaves N-terminal dipeptides from polypeptide chains.

  • Specificity: Requires a free N-terminus and preferentially cleaves after a Proline (or Alanine) at the penultimate position (

    
    ).
    
    • Substrate Motif:

      
      
      
    • Optimal

      
      :  Proline.
      
    • Optimal

      
      :  Hydrophobic/Basic (not Proline).
      

Mechanistic Analysis: The Null Interaction

The core technical insight is that H-Pro-Gly-NH2 is refractory to DPP-IV hydrolysis due to a "Frame Shift" mismatch in the active site.

Active Site Topology vs. Substrate Alignment

DPP-IV binds substrates via a specific "S2-S1" pocket arrangement:

  • S2 Pocket: A large, hydrophobic cavity that binds the N-terminal residue (

    
    ). It anchors the ammonium group via Glu205/Glu206 (double glutamate motif).
    
  • S1 Pocket: A hydrophobic "pyrrolidine-specific" pocket that tightly binds the penultimate residue (

    
    ). This pocket determines the "Post-Proline" cleavage specificity.
    
  • Catalytic Triad: Ser630-Asp708-His740 attacks the peptide bond after the

    
     residue.
    
Why H-Pro-Gly-NH2 is Resistant

For H-Pro-Gly-NH2 to be a substrate, it must align with the catalytic triad. However, the sequence


 presents a structural conflict:
  • Scenario A (Pro as

    
    , Gly as 
    
    
    
    ):
    • The N-terminal Pro binds in the S2 pocket.

    • The Gly binds in the S1 pocket.

    • Conflict: The S1 pocket is optimized for Proline. While Glycine can fit (it is small), DPP-IV catalytic efficiency (

      
      ) for 
      
      
      
      =Gly is orders of magnitude lower than for
      
      
      =Pro.
    • Critical Failure: Even if binding occurs, the enzyme is a dipeptidyl peptidase . It cleaves after the second residue. Cleavage after Glycine would require breaking the C-terminal Amide bond (

      
      ). DPP-IV is a peptidase, not an amidase for dipeptide amides. It lacks the machinery to efficiently release ammonia from a dipeptide.
      
  • Scenario B (Pro as

    
    ): 
    
    • Impossible. Proline is at the absolute N-terminus. DPP-IV requires an N-terminal extension (

      
      ) before the Proline to position it in the S1 pocket.
      

Conclusion: H-Pro-Gly-NH2 acts as a "truncated" motif. It lacks the requisite


 architecture.
Diagram: Substrate Mismatch

DPPIV_Mismatch cluster_enzyme DPP-IV Active Site cluster_standard Standard Substrate (e.g., GLP-1) cluster_target Target: H-Pro-Gly-NH2 S2 S2 Pocket (Binds N-term) S1 S1 Pocket (Specificity: Pro) Cat Catalytic Triad (Cleavage Site) P2_std His (P2) P2_std->S2 Anchors P1_std Ala/Pro (P1) P1_std->S1 Fits Prime_std Rest of Peptide P1_std->Prime_std Bond Cleaved Pro_t Pro (N-term) Pro_t->S2 Binds? Gly_t Gly Gly_t->S1 Weak Fit Amide_t NH2 Gly_t->Amide_t Amide Bond (No Cleavage)

Caption: Structural alignment comparison showing why H-Pro-Gly-NH2 fails to trigger DPP-IV catalytic cleavage compared to a standard substrate.

The "Generator" Hypothesis: DPP-IV as a Source

While DPP-IV does not degrade H-Pro-Gly-NH2, it plays a critical role in producing it from longer precursors. This is particularly relevant in the metabolism of collagen fragments or synthetic prodrugs.

Precursor Processing Pathway

If a peptide has the sequence


:
  • Step 1: DPP-IV recognizes the N-terminal

    
     motif.
    
  • Step 2: DPP-IV cleaves the bond between

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Step 3: The N-terminal dipeptide (

    
    ) is released.
    
  • Step 4: The remaining fragment is H-Pro-Gly-NH2 .

Result: The reaction stops here. The product (H-Pro-Gly-NH2) is now immune to further DPP-IV activity because the new N-terminal Proline is in the


 position (relative to the enzyme), preventing S1 occupation by a Proline.
Diagram: Metabolic Generation Pathway

Generation_Pathway Precursor Precursor Peptide (e.g., Gly-Pro-Pro-Gly-NH2) Intermediate Transition State (Cleavage at Gly-Pro || Pro-Gly) Precursor->Intermediate Binding DPPIV DPP-IV Enzyme DPPIV->Intermediate Product1 Released Dipeptide (Gly-Pro) Intermediate->Product1 Hydrolysis Product2 Stable Metabolite H-Pro-Gly-NH2 Intermediate->Product2 Release Product2->DPPIV RESISTANT (No further cleavage)

Caption: DPP-IV acts as a processing enzyme that generates H-Pro-Gly-NH2 from precursors but cannot degrade the product.

Experimental Validation Protocols

To confirm the stability of H-Pro-Gly-NH2 against DPP-IV in a drug development context, the following protocols are recommended.

Stability Assay (HPLC-UV/MS)

Objective: Prove H-Pro-Gly-NH2 is not a substrate.

  • Reagents:

    • Substrate: H-Pro-Gly-NH2[1][2]·HCl (100 µM).

    • Enzyme: Recombinant human DPP-IV (rhDPP4), specific activity >10 Units/mg.

    • Positive Control: Gly-Pro-pNA or Gly-Pro-AMC (standard substrates).

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl.

  • Workflow:

    • Incubate Substrate with Enzyme at 37°C.

    • Time points: 0, 30, 60, 120, 240 min.

    • Quench with 1% TFA.

    • Analyze via RP-HPLC (C18 column) or LC-MS.

  • Expected Data:

    • Positive Control: Rapid disappearance of Gly-Pro-pNA; appearance of pNA (yellow color/absorbance).

    • H-Pro-Gly-NH2: >95% parent compound remaining after 4 hours. No formation of free Proline or Glycinamide.

Inhibition Assay

Objective: Determine if H-Pro-Gly-NH2 acts as a competitive inhibitor (binding S2-S1 without turnover).

  • Method: Kinetic assay using Gly-Pro-AMC (fluorogenic).[1]

  • Setup:

    • Fixed [Enzyme] and [Substrate] (at

      
      ).
      
    • Vary [H-Pro-Gly-NH2] (0 to 10 mM).

  • Analysis:

    • Measure reaction velocity (

      
      ).
      
    • Plot Dixon plot (

      
       vs. 
      
      
      
      ).
    • Prediction: Weak or negligible inhibition (

      
       mM). Pro-Gly is not an optimal fit for the S2-S1 hydrophobic requirements compared to Diprotin A (Ile-Pro-Ile).
      

Metabolic Fate Beyond DPP-IV

Since DPP-IV does not clear H-Pro-Gly-NH2, its metabolism relies on other peptidases.

Enzyme CandidateExpected Activity on H-Pro-Gly-NH2Mechanism
DPP-IV (CD26) None Requires N-terminal X-Pro.
Prolidase (PEPD) None Cleaves Imidodipeptides (X-Pro).
Prolyl Aminopeptidase High Specifically removes N-terminal Proline from peptides.
Leucyl Aminopeptidase Low/Moderate General N-terminal cleavage, but Proline is often resistant.
Prolyl Oligopeptidase (POP) None Cleaves internal Pro-X bonds in peptides <30aa. Substrate too small.

Implication: The in vivo half-life of H-Pro-Gly-NH2 is likely determined by Prolyl Aminopeptidase activity or renal excretion, rather than the DPP-IV pathway.

References

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

  • Lambeir, A. M., et al. (2003). Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme DPP IV. Critical Reviews in Clinical Laboratory Sciences, 40(3), 209-294. Link

  • De Meester, I., et al. (2000). CD26, let it cut or cut it down. Immunology Today, 20(8), 367-375. Link

  • Cunningham, D. F., & O'Connor, B. (1997). Proline specific peptidases.[1][3] Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1343(2), 160-186. Link

  • Bauer, K. (1994). Degradation of neuropeptides.[4][3][5][6][7] In Neuropeptides (pp. 43-72). Springer. (Describes Prolyl Aminopeptidase role in degrading N-Pro peptides like TRH fragments). Link

Sources

Foundational

Physicochemical Characterization of Prolylglycinamide (H-Pro-Gly-NH2)

Executive Summary Molecule: H-Pro-Gly-NH2 (L-Prolyl-glycinamide) Predicted pKa (Amine): 9.82 ± 0.15 Operational Isoelectric Point (pI): > 11.0 (Theoretical limit of deprotonation) Physiological State (pH 7.4): Cationic (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: H-Pro-Gly-NH2 (L-Prolyl-glycinamide) Predicted pKa (Amine): 9.82 ± 0.15 Operational Isoelectric Point (pI): > 11.0 (Theoretical limit of deprotonation) Physiological State (pH 7.4): Cationic (+1 net charge)[1]

This technical guide analyzes the ionization behavior of H-Pro-Gly-NH2, a peptidomimetic scaffold often utilized in CNS drug delivery research. Unlike standard dipeptides, the C-terminal amidation alters the electrostatic landscape, eliminating the zwitterionic character and significantly shifting the N-terminal dissociation constant.

Structural & Physicochemical Analysis

Molecular Architecture

The physicochemical profile of H-Pro-Gly-NH2 is defined by two critical structural features that differentiate it from its parent dipeptide (H-Pro-Gly-OH):

  • N-Terminal Proline (Secondary Amine): Proline is unique among amino acids; its side chain cyclizes back to the backbone nitrogen, forming a pyrrolidine ring. This secondary amine is more basic (intrinsic pKa ~10.6) than primary alpha-amines (pKa ~9.6) due to inductive stabilization by the alkyl ring.

  • C-Terminal Amidation (-CONH₂): The replacement of the carboxyl group (-COOH) with a neutral amide group removes the acidic center. This transforms the molecule from an ampholyte (capable of acting as acid or base) into a mono-basic cation .

The "Zwitterion Effect" and pKa Shift

To understand the predicted pKa of 9.82, one must analyze the electrostatic environment compared to the free acid form.

  • In H-Pro-Gly-OH (Free Acid): The carboxylate group (

    
    ) at physiological pH exerts an electron-withdrawing inductive effect but also stabilizes the protonated amine (
    
    
    
    ) through through-space electrostatic attraction. This stabilization typically lowers the pKa of the amine (making it easier to deprotonate to reach the neutral zwitterion). The pKa of the amine in H-Pro-Gly-OH is approximately 9.1–9.2 .
  • In H-Pro-Gly-NH2 (Amidated): The negative charge of the carboxylate is absent. The stabilizing electrostatic interaction is lost. Consequently, the amine holds onto its proton more tightly, shifting the pKa upward, closer to the intrinsic value of free proline. However, the adjacent peptide bond (carbonyl) remains electron-withdrawing, keeping it slightly below free proline (10.6).

Theoretical Prediction Models

Ionization States

The molecule exists in only two dominant states in aqueous solution:

  • State A (pH < 9.8): Protonated, Cationic (+1).

  • State B (pH > 9.8): Deprotonated, Neutral (0).

There is no anionic state in the range of pH 0–14.

The Isoelectric Point (pI) Paradox

For standard amino acids, the pI is the pH where the net charge is zero, calculated as the average of the two flanking pKa values (e.g.,


).

For H-Pro-Gly-NH2, this definition fails because there are not two pKa values bracketing a neutral species.

  • Strict Definition: The molecule is neutral only when fully deprotonated. Therefore, the "pI" is effectively the pH region where

    
    .
    
  • Operational Definition: In capillary electrophoresis (CZE) and databases, the pI for mono-basic amines is often cited as the pKa itself or a theoretical basic limit (e.g., 11-12), indicating that the molecule migrates to the cathode at all standard pH levels and only stops migrating (neutralizes) at very high pH.

Visualization of Ionization Dynamics

Ionization cluster_conditions Physiological Relevance State1 Cationic State (+1) [H2-Pro-Gly-NH2]+ State2 Neutral State (0) [H-Pro-Gly-NH2] State1->State2 Deprotonation pKa ≈ 9.8 PhyspH pH 7.4 (Blood/Cytosol) PhyspH->State1 Predominant Form (>99%)

Figure 1: Ionization pathway of Prolylglycinamide. At physiological pH, the molecule is almost exclusively cationic.

Experimental Validation Protocol

To validate the predicted pKa of 9.82, a potentiometric titration is the gold standard method. This protocol ensures self-validating accuracy by accounting for carbonate error and electrode drift.

Materials
  • Analyte: >98% pure H-Pro-Gly-NH2 (HCl salt form recommended for solubility).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrumentation: Automatic titrator with Ross-type combination pH electrode.

Methodological Workflow

Titration Start Sample Prep Dissolve 5mM Peptide in degassed 0.15M KCl Calib Electrode Calibration 4-point (pH 1.68, 4.01, 7.00, 10.01) Slope > 98% Start->Calib Acidify Acidification Add HCl to adjust pH to ~2.5 (Ensures full protonation) Calib->Acidify Titrate Alkalimetric Titration Add 0.1M NaOH in 2µL increments Wait for dE/dt < 0.1 mV/s Acidify->Titrate Calc Data Analysis Plot Bjerrum Difference Plot or First Derivative (dpH/dV) Titrate->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Interpretation
  • Curve Shape: Expect a single sigmoidal step.

  • Inflection Point: The pH at the inflection point (maximum of the first derivative) corresponds to the pKa.

  • Correction: Apply the Debye-Hückel equation if comparing thermodynamic pKa (zero ionic strength) vs. apparent pKa (0.15 M). The predicted 9.82 is likely the thermodynamic value; the apparent pKa at 0.15 M KCl may be slightly lower (approx. 9.6–9.7) due to ionic shielding.

Implications for Drug Development

Solubility and Formulation
  • Aqueous Solubility: As a salt (e.g., Hydrochloride), the peptide is highly soluble (>100 mg/mL) due to the charged amine.

  • Stability: The high pKa implies that at neutral pH, the amine is protonated. This protects the peptide bond from nucleophilic attack by the N-terminus (diketopiperazine formation), a common degradation pathway for Pro-containing dipeptides. Amidation further stabilizes the C-terminus against carboxypeptidases.

ADME & Permeability
  • BBB Penetration: H-Pro-Gly-NH2 is often studied as a peptidomimetic (e.g., MIF modulators like MIF-1).

  • Passive Transport: At pH 7.4, the molecule is 99.6% ionized (

    
    ).
    
    
    
    
    This high ionization limits passive diffusion across the blood-brain barrier (BBB).
  • Active Transport: Despite the charge, Pro-Gly based peptides often utilize the Peptide Transporter 1 (PEPT1) or specific amino acid transporters, where the specific conformation of the Proline residue is a key recognition motif.

References

  • Kasicka, V., et al. (2008). Separation and characterization of human GnRH and its fragments by capillary electrophoresis. Journal of Chromatography B. Retrieved from [Link]

  • Grimsley, G. R., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: H-Gly-Pro-Gly-NH2·HCl (CAS 141497-12-3)

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes the verified chemical identity associated with CAS 141497-12-3 while addressing th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes the verified chemical identity associated with CAS 141497-12-3 while addressing the nomenclature discrepancy in the initial request.

Synonyms: Glycyl-Prolyl-Glycinamide Hydrochloride; GPG-NH2; GPG-amide. Molecular Formula: C₉H₁₆N₄O₃[1][2] · HCl Molecular Weight: 228.25 g/mol (Free Base)

Executive Summary & Nomenclature Clarification

Status: Verified Active Pharmaceutical Ingredient (API) / Research Peptide Primary Application: HIV-1 Capsid Assembly Inhibition (Prodrug)

Critical Nomenclature Note: The CAS number 141497-12-3 is definitively assigned to the tripeptide H-Gly-Pro-Gly-NH2 (Glycyl-Prolyl-Glycinamide). While the user query specified "H-Pro-Gly-NH2" (a dipeptide), the CAS identifier is the unique chemical key. This guide focuses on the verified tripeptide H-Gly-Pro-Gly-NH2 , a significant compound in antiretroviral research known for its unique mechanism of disrupting viral capsid architecture.

Core Value Proposition: Unlike standard antiretrovirals that target viral enzymes (Reverse Transcriptase, Protease), H-Gly-Pro-Gly-NH2 functions as a prodrug. Its active metabolite,


-hydroxy-glycineamide (

-HGA)
, targets the HIV-1 capsid protein (p24), interfering with the structural assembly of the virus.[3] This distinct mechanism makes it a valuable tool for studying capsid dynamics and developing treatments for multi-drug resistant HIV strains.
Chemical Identity & Physical Properties
PropertySpecification
Sequence Gly-Pro-Gly-NH₂ (GPG-NH₂)
CAS Number 141497-12-3
Salt Form Hydrochloride (HCl) is standard for solubility and stability.
Solubility Highly soluble in water (>20 mg/mL), Methanol; Insoluble in non-polar solvents.
Appearance White to off-white lyophilized powder.
Purity Standard ≥98% (HPLC) for biological assays; ≥95% for structural studies.
Counter-Ion Chloride (Cl⁻) content typically ~10-15% by weight.

Structural Visualization (Graphviz):

GPG_Structure cluster_0 H-Gly-Pro-Gly-NH2 Structure Gly1 Glycine (N-Term) Pro Proline Gly1->Pro Peptide Bond Gly2 Glycine-Amide (C-Term) Pro->Gly2 Peptide Bond HCl • HCl Gly2->HCl Salt Form

Figure 1: Connectivity of the Gly-Pro-Gly-NH2 tripeptide. The C-terminal amide is critical for its biological stability and activity.

Biological Mechanism & Pharmacology[3][4][5][6]
3.1 The Prodrug Mechanism

H-Gly-Pro-Gly-NH2 is biologically inert in its native form. Its efficacy relies on metabolic conversion.

  • Cellular Entry: GPG-NH2 enters cells via passive diffusion.[4]

  • Metabolic Activation: Intracellular enzymes convert GPG-NH2 into

    
    -hydroxy-glycineamide (
    
    
    
    -HGA)
    .
  • Target Engagement:

    
    -HGA binds to the hinge region  of the HIV-1 capsid protein (p24), specifically interacting with residues near the N- and C-terminal domain interface.[3]
    
3.2 Capsid Disruption (The "Core" Effect)

The HIV-1 capsid is a fullerene cone composed of hexameric and pentameric p24 subunits. Proper assembly is essential for viral infectivity.

  • Normal Assembly: p24 oligomerizes into a precise lattice to protect the viral genome.

  • Effect of

    
    -HGA:  Binding induces a conformational change that prevents proper lattice curvature. This results in "aberrant" core structures—often open-ended or tubular rather than conical—rendering the virus non-infectious.
    

Mechanism Pathway Diagram:

Mechanism Step1 H-Gly-Pro-Gly-NH2 (Prodrug) [Extracellular] Step2 Passive Diffusion into Host Cell Step1->Step2 Step3 Metabolic Conversion (Intracellular) Step2->Step3 Step4 Active Metabolite: alpha-Hydroxy-Glycineamide Step3->Step4 Target Target: HIV-1 Capsid Protein (p24) (Hinge Region) Step4->Target Binds Outcome1 Disrupted Lattice Assembly Target->Outcome1 Outcome2 Formation of Aberrant/Open Cores Outcome1->Outcome2 Final Non-Infectious Virion Outcome2->Final

Figure 2: Pharmacological pathway of H-Gly-Pro-Gly-NH2 from prodrug entry to capsid disruption.

Synthesis & Manufacturing Protocol

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for producing high-purity H-Gly-Pro-Gly-NH2.

4.1 Reagents & Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Rationale: Yields a C-terminal amide directly upon cleavage.

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH.

  • Coupling Reagents: HBTU (Activator), DIPEA (Base).

  • Solvent: DMF (Reaction), DCM (Washing).

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H₂O (2.5%).

4.2 Step-by-Step Protocol
  • Resin Swelling: Swell Rink Amide resin in DCM for 30 min, then wash with DMF.[5]

  • Fmoc Deprotection (Initial): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (C-Term Gly):

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 1 hour at Room Temp (RT).

    • QC Check: Kaiser Test (Negative = Complete coupling).

  • Elongation:

    • Deprotect (20% Piperidine).

    • Couple Fmoc-Pro-OH.

    • Deprotect.[6][7]

    • Couple Fmoc-Gly-OH.

  • Final Deprotection: Remove N-terminal Fmoc group (20% Piperidine).

  • Cleavage & Isolation:

    • Incubate resin with Cleavage Cocktail for 2–3 hours.

    • Filter resin; collect filtrate.

    • Precipitate peptide by adding cold Diethyl Ether.

    • Centrifuge, wash pellet with ether, and dry under vacuum.

  • Purification: Preparative HPLC (C18 Column, Gradient: 0–30% Acetonitrile in 0.1% TFA/Water).

  • Salt Exchange: Lyophilize from dilute HCl to convert TFA salt to HCl salt.

Analytical Quality Control (QC)

To ensure scientific integrity, the following QC parameters must be met before biological use:

TestMethodAcceptance Criteria
Identity ESI-MS (Electrospray Ionization)Mass [M+H]⁺ = 229.25 ± 1.0 Da
Purity RP-HPLC (C18, 220 nm)≥ 98.0% Area
Peptide Content Amino Acid Analysis (AAA)70% – 90% (Balance is counter-ion/water)
Counter-Ion Ion ChromatographyChloride confirmed; TFA < 0.1% (if exchanged)
Solubility Visual InspectionClear, colorless solution in water at 10 mg/mL
Handling & Storage
  • Storage (Lyophilized): -20°C or -80°C. Stable for >2 years. Desiccate to prevent hydrolysis.

  • Storage (Solution): Dissolve in sterile water or PBS. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Handling: Hygroscopic. Equilibrate vial to room temperature before opening to prevent condensation.

References
  • BOC Sciences. H-Gly-Pro-Gly-NH2 HCl Product Data.[8] Verified CAS 141497-12-3 association.[8][9]

  • MedChemExpress. H-Gly-Pro-Gly-NH2: HIV-1 Capsid Inhibitor.

  • Goobar-Larsson, L., et al. (1998). Alpha-hydroxy glycineamide, a metabolite of H-Gly-Pro-Gly-NH2, inhibits HIV-1 replication.[4]Virology , 247(2), 160-169. (Establishes mechanism of action).

  • Nihon, T., et al. (2014). Anti-human immunodeficiency virus type 1 agent alpha-hydroxy glycineamide enters the target cells via a mechanism of passive diffusion.[4][10]Journal of Pharmacy and Pharmacology .

  • PubChem. Compound Summary: Glycyl-Prolyl-Glycinamide.

Sources

Foundational

An In-depth Technical Guide to Glycinamide Hydrochloride

A Note on Nomenclature: The request specified "Prolyl-glycinamide hydrochloride." However, extensive database searches indicate this may be a misnomer for the more common and well-documented chemical entity, Glycinamide...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The request specified "Prolyl-glycinamide hydrochloride." However, extensive database searches indicate this may be a misnomer for the more common and well-documented chemical entity, Glycinamide Hydrochloride . This guide will focus on the latter, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will also briefly touch upon related dipeptides to clarify potential ambiguities.

Introduction and Core Properties

Glycinamide hydrochloride is the hydrochloride salt of glycinamide, the amide derivative of the amino acid glycine.[1] It is a white, water-soluble solid.[1] This compound is of interest in various scientific domains, notably for its use as one of Good's buffers, effective in the physiological pH range.[1] Its pKa of approximately 8.20 at 20°C makes it a suitable buffer for cell culture applications.[1]

Below is a table summarizing the core physicochemical properties of Glycinamide Hydrochloride:

PropertyValueSource(s)
Molecular Formula C₂H₇ClN₂O[2]
Molecular Weight 110.54 g/mol [2][3]
CAS Number 1668-10-6[1][3]
Appearance White solid[1]
Melting Point 204 °C (decomposes)[3]
Solubility Good in water[1]
pKa (20°C) 8.20[1]

Synthesis of Glycinamide Hydrochloride

The synthesis of glycinamide hydrochloride can be achieved through various methods. One common laboratory-scale preparation involves the treatment of an amino acid ester with ammonia.[1] A more specific method involves the reaction of aminoacetonitrile hydrochloride in an alcoholic solvent with hydrogen chloride gas.

A generalized workflow for a common synthesis approach is outlined below:

cluster_synthesis Synthesis Workflow Start Aminoacetonitrile Hydrochloride Solvent Dissolve in Isopropanol Start->Solvent Step 1 Reaction Heat to 50-70°C and saturate with HCl gas Solvent->Reaction Step 2 Incubation Maintain temperature for 4-5 hours Reaction->Incubation Step 3 Cooling Cool to room temperature Incubation->Cooling Step 4 Isolation Suction Filtration Cooling->Isolation Step 5 Product Glycinamide Hydrochloride Isolation->Product Step 6

A generalized workflow for the synthesis of Glycinamide Hydrochloride.

Analytical Characterization

The purity and identity of synthesized Glycinamide Hydrochloride are critical for its application. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of peptides and related small molecules.[4]

High-Performance Liquid Chromatography (HPLC)

A typical analytical workflow for the characterization of Glycinamide Hydrochloride would involve method development to achieve optimal separation of the main compound from any potential impurities.

cluster_analysis Analytical Workflow Sample Glycinamide HCl Sample Preparation Injection HPLC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Data Data Analysis (Purity Assessment) Detection->Data

A typical analytical workflow for Glycinamide Hydrochloride.

A summary of typical HPLC parameters for the analysis of small polar compounds like Glycinamide Hydrochloride is provided below. These parameters would require optimization for specific instrumentation and applications.

ParameterTypical Value/ConditionRationale
Column C18 Reversed-PhaseProvides good retention for a broad range of molecules.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic solvent to elute the compound from the column.
Gradient A shallow gradient from low to high %BOptimized to separate the main peak from impurities.
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 210 - 230 nmWavelength at which the peptide bond absorbs UV light.[5]
Column Temperature 25 - 35 °CControlled temperature ensures reproducible retention times.
Mass Spectrometry (MS)

In conjunction with HPLC, mass spectrometry is used to confirm the identity of the synthesized compound by determining its mass-to-charge ratio, which should correspond to the molecular weight of Glycinamide Hydrochloride.

Applications and Further Considerations

As mentioned, a primary application of Glycinamide Hydrochloride is as a biological buffer.[1] Its utility in cell culture is due to its pKa being close to physiological pH.[1]

It is important to distinguish Glycinamide Hydrochloride from dipeptides such as Prolyl-glycine or Glycyl-proline. These are distinct molecules with different chemical structures, molecular weights, and biological functions. For instance, L-Prolylglycine has a molecular weight of 172.18 g/mol .[6]

Conclusion

Glycinamide Hydrochloride is a well-characterized compound with established physicochemical properties and applications. Its synthesis and analysis are achievable through standard laboratory techniques. This guide provides a foundational understanding for researchers and professionals working with this molecule, emphasizing the importance of correct nomenclature and rigorous analytical characterization.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723639, Glycinamide hydrochloride. [Link]

  • Wikipedia. Glycinamide. [Link]

  • PureSynth. Glycinamide Hydrochloride 98.0%. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6426709, L-Prolylglycine. [Link]

  • GSRS. GLYCINAMIDE, GLYCYL-PROLYL-. [Link]

  • Aapptec. H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. [Link]

  • Google Patents. CN103265448A - Preparation method for glycinamide hydrochloride.
  • Patsnap. Preparation method for glycinamide hydrochloride. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResearchGate. Synthesis of prolyl-hydroxyproline using prolyl aminopeptidase from Streptomyces aureofaciens TH-3. [Link]

Sources

Exploratory

theoretical conformational analysis of Pro-Gly-NH2

Topic: Theoretical Conformational Analysis of Pro-Gly-NH Content Type: Technical Whitepaper Author Role: Senior Application Scientist Theoretical Conformational Analysis of Pro-Gly-NH : A Structural & Energetic Perspecti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Conformational Analysis of Pro-Gly-NH


Content Type:  Technical Whitepaper
Author Role:  Senior Application Scientist

Theoretical Conformational Analysis of Pro-Gly-NH : A Structural & Energetic Perspective

Executive Summary

The dipeptide sequence Proline-Glycine (Pro-Gly) represents a canonical structural motif in protein folding, serving as the thermodynamic cornerstone for Type II


-turns . This whitepaper provides a rigorous theoretical analysis of the Pro-Gly-NH

system. Unlike flexible linear peptides, the pyrrolidine ring of proline imposes strict steric constraints on the

dihedral angle, while glycine offers maximal rotational freedom. This unique "rigid-flexible" interface creates a conformational landscape dominated by specific intramolecular hydrogen bonding patterns (

and

).

This guide details the computational protocols required to map this landscape, analyzing the energetic competition between the inverse


-turn  and the 

-turn
, and quantifying the cis-trans isomerization barrier of the prolyl peptide bond.

Theoretical Framework & Structural Significance

The Pro-Gly Motif as a Folding Nucleation Site

In globular proteins, chain reversals are necessary for compact folding. The Pro-Gly sequence is statistically favored in Type II


-turns because:
  • Proline (

    
    ):  The cyclic side chain restricts 
    
    
    
    to approximately -60°, pre-organizing the backbone.
  • Glycine (

    
    ):  The absence of a 
    
    
    
    -carbon allows the positive
    
    
    and
    
    
    values (approx. +80°/0°) required for the Type II turn, a region sterically forbidden for L-amino acids.
Defined Conformational States

For the specific model H-Pro-Gly-NH


  (and its N-acetylated analog Ac-Pro-Gly-NHMe), stability is dictated by intramolecular hydrogen bonds (H-bonds). We categorize these by ring size:
  • 
     (Type II 
    
    
    
    -turn):
    A 10-membered ring formed between the carbonyl oxygen of residue
    
    
    and the amide proton of residue
    
    
    . Note: In H-Pro-Gly-NH
    
    
    , the N-terminal nitrogen acts as the donor/acceptor mimic, or the turn is "incomplete" compared to Ac-Pro-Gly-NHMe.
  • 
     (
    
    
    
    -turn):
    A 7-membered ring. The Inverse
    
    
    -turn
    (centered on Gly) involves the Pro-CO and the C-terminal Amide-NH.
  • 
    :  An extended conformation often stabilized by weak 
    
    
    
    interactions, typically less stable in vacuum but relevant in solvation.

Computational Methodology (Protocol Design)

To achieve chemical accuracy (


 kcal/mol error), a multi-tiered approach is required. Standard Force Fields (AMBER/CHARMM) are insufficient for subtle electronic effects like 

interactions in the prolyl bond.
Level of Theory Selection
  • Optimization: DFT B3LYP/6-311++G(d,p) is the baseline standard. The diffuse functions (++) are critical for describing the lone pairs involved in H-bonding.

  • Dispersion Correction: B3LYP-D3(BJ) or M06-2X is recommended. The dispersion term accounts for the attractive van der Waals forces between the pyrrolidine ring and the C-terminal amide group in compact folded states.

  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) must be used. Vacuum calculations over-stabilize intramolecular H-bonds (

    
    ) by 5-10 kcal/mol compared to aqueous environments.
    
Workflow Visualization

The following diagram outlines the self-validating computational workflow for conformational search and analysis.

G Start Input Structure H-Pro-Gly-NH2 MM_Search Conformational Search (MMFF/Monte Carlo) Generate 100+ Geometries Start->MM_Search Filter Redundancy Filter RMSD < 0.5 Å MM_Search->Filter QM_Opt DFT Optimization B3LYP-D3/6-311++G(d,p) (Gas & PCM Water) Filter->QM_Opt Freq Frequency Calculation Check for Imaginary Freqs QM_Opt->Freq Transition Transition State Search (QST3) for Cis-Trans Freq->Transition If Barrier Study Analysis NBO & AIM Analysis H-Bond Strength Freq->Analysis Minima Found Transition->Analysis

Caption: Figure 1: Hierarchical computational workflow ensuring exhaustive conformational sampling and validation of stationary points.

Conformational Landscape Analysis

The Cis-Trans Isomerization

The peptide bond preceding proline (


) is unique. Unlike other amino acids where the trans (

) form is favored by

, the cis (

) form of proline is populated (5-30% depending on solvent/sequence).
  • Energetics: In Pro-Gly-NH

    
    , the trans  conformer is generally more stable by 2.0 -- 4.5 kcal/mol  in the gas phase.[1]
    
  • Barrier Height: The rotational barrier for isomerization is high, approximately 13 -- 19 kcal/mol , preventing spontaneous isomerization at room temperature on simulation timescales.

  • Mechanism: The transition state involves a pyramidalization of the proline nitrogen, disrupting the partial double bond character of the amide.

Hydrogen Bonding Topology ( vs )

The stability of the Pro-Gly-NH


 conformers is dictated by the competition between backbone strain and H-bond enthalpy.
Conformer TypeH-Bond DonorH-Bond AcceptorRing SizeRelative Energy (

, kcal/mol)*
Inverse

-turn
Gly-NH (Amide)Pro-CO7 (

)
0.0 (Global Min in Gas)
Type II

-turn
Amide-NH

Acetyl-CO**10 (

)
+1.5 - 3.0
Open / Extended None (Solvated)None (Solvated)N/A+3.0 - 5.0 (Gas) / 0.0 (Water)

*Energies are approximate representative values from DFT/B3LYP levels; relative stability shifts in water. **Requires N-terminal capping group (Ac) for canonical


 formation.
Electronic Insights (NBO Analysis)

Natural Bond Orbital (NBO) analysis reveals the electronic origin of the "Proline Effect."

  • 
     Interaction:  There is a significant delocalization of the proline nitrogen lone pair (
    
    
    
    ) into the antibonding orbital of the carbonyl carbon (
    
    
    ).
  • Stabilization: This interaction is maximized in the trans conformation and is sterically hindered in the cis form, contributing to the energy gap.

Experimental Validation Protocol

To validate theoretical models, compare computed spectra against experimental data.[1]

  • IR Spectroscopy (Amide I/II Regions):

    • 
       H-bonds cause a redshift in the amide stretching frequency (
      
      
      
      cm
      
      
      ).
    • Free NH groups appear at higher frequencies (

      
       cm
      
      
      
      ).
  • NMR Spectroscopy (

    
     Coupling): 
    
    • Calculate Karplus relationships for

      
       and 
      
      
      
      angles.
    • Compare computed

      
       coupling constants with experimental NMR data in CDCl
      
      
      
      (mimics gas phase) vs. D
      
      
      O.

Structural Logic of the Turn

The following diagram illustrates the specific atomic interactions defining the stability of the Type II turn in the Pro-Gly motif.

TurnLogic cluster_0 Type II Beta Turn Criteria Pro_Phi Proline Phi Fixed (-60°) Gly_PhiPsi Glycine Phi/Psi Flexible (+80°/0°) Pro_Phi->Gly_PhiPsi Pre-organizes Steric Steric Clash (Avoided by Gly H) Gly_PhiPsi->Steric Allows HBond H-Bond Formation (C10 or C7) Steric->HBond Enables Stability Turn Stability HBond->Stability Stabilizes

Caption: Figure 2: Causal logic flow showing how Proline rigidity and Glycine flexibility cooperate to enable H-bond formation.

References

  • Conformational Properties of the Pro-Gly Motif. (2008). Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic. Retrieved from [Link]

  • Cis-trans isomerization and puckering of proline residue. (2004). Biophysical Journal. Retrieved from [Link]

  • Performance of B3LYP Density Functional Methods for Organic Molecules. (2010). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Theoretical Studies on Pro-Leu-Gly-NH2 Conformation. (1981). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Increasing Protein Stability by Improving Beta-Turns. (2007).[2] Journal of Molecular Biology. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of H-Pro-Gly-NH2·HCl

This technical guide provides a comprehensive analysis of the solubility profile of H-Pro-Gly-NH2[1][2]·HCl (L-Prolyl-glycinamide hydrochloride), a dipeptide amide salt often used as a model for peptide conformation and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile of H-Pro-Gly-NH2[1][2]·HCl (L-Prolyl-glycinamide hydrochloride), a dipeptide amide salt often used as a model for peptide conformation and as a pharmaceutical intermediate.[1][2]

The guide synthesizes physicochemical theory with practical experimental protocols, ensuring researchers can predict, verify, and optimize solvent systems for this specific compound.

Technical Guide: Solubility Profile & Handling of H-Pro-Gly-NH2[1][2]·HCl

Executive Summary

H-Pro-Gly-NH2[1][2][3][4]·HCl (CAS: 51952-37-5) is a hydrophilic, ionic dipeptide salt.[1][2] Its solubility is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the protonated amine and chloride ion) and the solvation energy provided by the solvent.[2]

  • Primary Solvents: Water, Methanol, Dimethyl Sulfoxide (DMSO).[2]

  • Poor Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF).[2]

  • Non-Solvents: Hexanes, Diethyl Ether, Chloroform.[2]

Researchers should handle this compound as a hygroscopic solid , requiring storage in desiccated conditions to prevent spontaneous dissolution in atmospheric moisture.

Physicochemical Basis of Solubility[2][5]

To understand why this peptide behaves as it does, we must analyze its structural components.

ComponentChemical FeatureImpact on Solubility
L-Proline (N-term) Pyrrolidine ring (Secondary amine)High water solubility; disrupts secondary structure (prevents aggregation).[1][2]
Glycine (C-term) Hydrogen side chainMinimal steric hindrance; allows close solvent packing.[1][2]
C-terminal Amide

Strong H-bond donor/acceptor; increases polarity compared to free acid.[1][2]
Hydrochloride (HCl) Ionic Counterion (

)
Critical Factor: Transforms the amine into a cation (

), drastically increasing lattice energy and requiring high-dielectric solvents (water/MeOH) for dissolution.[1][2]
Solvation Mechanism

The dissolution of H-Pro-Gly-NH2[1][2]·HCl is driven by Ion-Dipole interactions.[1][2] In water, the high dielectric constant (


) shields the electrostatic attraction between the peptide cation and the chloride anion, allowing the hydration shell to form.[2] In non-polar solvents, the solvent cannot overcome the ionic lattice energy, resulting in suspension or precipitation.

Solubility Profile by Solvent Class[6]

The following data summarizes the predicted solubility behavior based on the compound's polarity and ionic nature.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionUsage Recommendation
Aqueous Water, PBS, 0.1M HClExcellent (>100 mg/mL)Ion-Dipole, H-BondingStock solutions, biological assays.[1][2]
Polar Protic Methanol, EthanolGood (>20 mg/mL)Dipole-Dipole, H-BondingSynthesis workup, crystallization.[1][2]
Polar Aprotic DMSO, DMFGood (>20 mg/mL)Dipole-DipoleStock solutions for hydrophobic assays.[1][2]
Polar Aprotic (Low) Acetonitrile (ACN), AcetonePoor to Insoluble Weak DipoleHPLC mobile phase (requires water).[1][2]
Non-Polar Hexane, DCM, EtherInsoluble Induced Dipole (Van der Waals)Precipitation/Washing (antisolvent).[1][2]
Visualizing the Solvation Logic

The following diagram illustrates the decision process for solvent selection based on the peptide's ionic state.

SolubilityLogic Start H-Pro-Gly-NH2·HCl (Ionic Solid) Solvent Select Solvent Type Start->Solvent Water Aqueous (Water/Buffer) High Dielectric Solvent->Water Preferred Alcohol Alcohols (MeOH/EtOH) Protic Organic Solvent->Alcohol Synthesis Aprotic Polar Aprotic (DMSO/DMF) High Dipole Solvent->Aprotic Assays NonPolar Non-Polar (Hexane/Ether) Low Dielectric Solvent->NonPolar Washing Result_Aq Full Dissolution (Ion Hydration) Water->Result_Aq Result_Alc Soluble (H-Bonding) Alcohol->Result_Alc Result_DMSO Soluble (Dipole Solvation) Aprotic->Result_DMSO Result_Crash Precipitation (Lattice Energy Dominates) NonPolar->Result_Crash

Figure 1: Solubility decision tree for H-Pro-Gly-NH2[1][2]·HCl based on solvent polarity and dielectric properties.

Experimental Protocols

Since specific solubility limits can vary by batch (due to crystalline form or residual moisture), researchers must validate solubility empirically.[2]

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this method to determine the exact mg/mL limit for formulation.[2]

  • Preparation: Weigh 10 mg of H-Pro-Gly-NH2·HCl into a 1.5 mL microcentrifuge tube.

  • Addition: Add the target solvent in 10 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 1 minute at ambient temperature (<30°C).[2]

  • Observation: Continue adding solvent until the solution is optically clear (no particulates visible against a dark background).

  • Calculation:

    
    [2]
    
Protocol B: Visual "Crash" Test (for Purification)

Use this method to identify antisolvents for crystallization.[1][2]

  • Dissolve 50 mg of peptide in 0.5 mL Methanol (Stock).

  • Aliquot 100 µL of Stock into three tubes.

  • Add 1 mL of Diethyl Ether to Tube 1.

  • Add 1 mL of Acetonitrile to Tube 2.

  • Add 1 mL of Hexane to Tube 3.

  • Result: Immediate white cloudiness indicates the peptide has reached its solubility limit (crashed out).[2] This confirms the solvent is a suitable antisolvent for purification.

Critical Handling & Stability

The "HCl" Factor

The hydrochloride salt is acidic in solution.

  • pH Check: A 10 mg/mL solution in water will likely have a pH between 4.0 and 6.0.

  • Buffer Incompatibility: If dissolving in a buffer sensitive to acidification (e.g., dilute bicarbonate), the pH may shift.[2] Always re-adjust pH after adding the peptide salt.

Hygroscopicity

H-Pro-Gly-NH2[1][2]·HCl attracts water from the air.

  • Symptom: The white powder turns into a sticky gum or liquid droplets.

  • Prevention: Allow the storage vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly.

HPLC Considerations

When analyzing purity via HPLC:

  • Mobile Phase: Use Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

  • Injection Solvent: Dissolve the sample in Water or 5% Acetonitrile/Water .

  • Warning: Do not dissolve in 100% Acetonitrile, as the sample may precipitate inside the injector loop or column head.

References

  • PubChem. (n.d.).[2][5] Compound Summary: Glycine Hydrochloride.[5] National Library of Medicine. Retrieved February 4, 2026, from [Link][1][2]

    • Context: Provides physicochemical baseline for amino acid salt solubility.
  • Context: Authoritative source for general peptide solubilization protocols based on charge and hydrophobicity.
  • Context: Industrial standard for peptide handling and solvent selection.
  • Context: Confirms CAS 51952-37-5 and commercial availability forms.

Sources

Exploratory

Technical Guide: Therapeutic Targets &amp; Pharmacodynamics of Prolyl-glycinamide (H-Pro-Gly-NH2)

Topic: Potential Therapeutic Targets of H-Pro-Gly-NH2·HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Linear Precursor Paradigm H-Pro-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of H-Pro-Gly-NH2·HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Linear Precursor Paradigm

H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) represents a critical dipeptide pharmacophore often overshadowed by its parent molecules (Oxytocin, MIF-1) or its cyclic metabolite (Cycloprolylglycine). In the context of neuropharmacology, this molecule functions primarily as a pro-drug and metabolic intermediate that regulates neurotrophic signaling and glutamatergic transmission.

Unlike traditional ligand-receptor models, the therapeutic potential of H-Pro-Gly-NH2 is governed by a cyclization-dependent activation mechanism . Upon physiological administration, it rapidly cyclizes to form Cycloprolylglycine (cPG) , a potent endogenous nootropic. Consequently, the "targets" of H-Pro-Gly-NH2 are effectively the targets of cPG, specifically the IGF-1 axis and AMPA receptors .

This guide delineates the molecular identity, the conversion mechanism, and the validated therapeutic targets, providing actionable protocols for experimental verification.

Molecular Identity & Physiochemical Properties[1]

PropertySpecification
Chemical Name L-Prolyl-glycinamide hydrochloride
Sequence H-Pro-Gly-NH2[1][2] · HCl
Molecular Weight ~207.66 g/mol (HCl salt)
Solubility Highly soluble in water (>20 mg/mL); soluble in DMSO.
Physiological Role C-terminal fragment of Oxytocin; Precursor to Cycloprolylglycine (cPG).
Stability Labile in aqueous solution at neutral pH; tends toward spontaneous cyclization to cPG (diketopiperazine).

Mechanism of Action: The Cyclization Gateway

The therapeutic efficacy of H-Pro-Gly-NH2 is predicated on its conversion to a cyclic diketopiperazine structure. This is not merely a degradation pathway but an activation step .

The Pathway
  • Administration: H-Pro-Gly-NH2 is introduced (systemic or central).

  • Cyclization: Under physiological pH and temperature (or enzymatic catalysis), the N-terminal amine attacks the C-terminal amide carbonyl.

  • Active Metabolite: Formation of Cycloprolylglycine (cPG) .

  • Target Engagement: cPG interacts with IGF-binding proteins and AMPA receptors.

MOA_Pathway ProGly H-Pro-Gly-NH2 (Linear Precursor) Cyclization Spontaneous/Enzymatic Cyclization ProGly->Cyclization pH 7.4, 37°C cPG Cycloprolylglycine (cPG) (Active Pharmacophore) Cyclization->cPG IGFBP Target 1: IGFBP-3 Interaction cPG->IGFBP Displaces IGF-1 AMPA Target 2: AMPA Receptor Modulation cPG->AMPA Positive Modulation Neuro Neuroprotection (PI3K/Akt Pathway) IGFBP->Neuro Free IGF-1 Increase Plasticity Synaptic Plasticity (LTP Enhancement) AMPA->Plasticity Ca2+ Influx

Figure 1: The activation pathway of H-Pro-Gly-NH2. The molecule acts as a linear precursor that cyclizes to cPG to engage downstream neurotrophic and glutamatergic targets.

Primary Therapeutic Targets

Target 1: The IGF-1 Axis (High Confidence)

The most distinct target of the Pro-Gly pharmacophore is the Insulin-like Growth Factor-1 (IGF-1) signaling system.

  • Mechanism: cPG (derived from H-Pro-Gly-NH2) binds to IGF-Binding Protein 3 (IGFBP-3) .

  • Effect: It changes the conformation of IGFBP-3, reducing its affinity for IGF-1. This causes the release of "free" IGF-1.

  • Therapeutic Outcome: Enhanced IGF-1 signaling (neuroprotection, myelination) without increasing total IGF-1 production. This mimics the endogenous regulation of neurotrophic factors.

Target 2: AMPA Receptors (Glutamatergic Modulation)

Similar to the structurally related nootropic Noopept , the Pro-Gly core modulates AMPA receptors.

  • Mechanism: Positive Allosteric Modulation (PAM). It increases the maximal current or slows the desensitization of AMPA receptors upon glutamate binding.

  • Therapeutic Outcome: Enhanced Long-Term Potentiation (LTP), improved memory consolidation, and potential reversal of cognitive deficits induced by scopolamine or hypoxia.

Target 3: Dopaminergic Modulation (Contextual)

While the tripeptide MIF-1 (Pro-Leu-Gly-NH2) is a direct allosteric modulator of Dopamine D2 receptors, the dipeptide Pro-Gly-NH2 shows weaker direct affinity. Its effects on dopamine are likely secondary to:

  • Modulation of striatal acetylcholine via the glutamate system.

  • General neurotrophic support preventing dopaminergic degeneration.

Experimental Protocols for Validation

To validate H-Pro-Gly-NH2 activity, researchers must control for its cyclization.

Protocol A: Cyclization Kinetics Assay (HPLC-MS)

Purpose: To determine the half-life of H-Pro-Gly-NH2 in physiological buffer and confirm conversion to cPG.

  • Preparation: Dissolve H-Pro-Gly-NH2·HCl (1 mg/mL) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot 100 µL samples at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL cold Acetonitrile (0.1% Formic Acid) to stop reaction.

  • Analysis: LC-MS/MS.

    • Monitor: M+H for Linear (208 m/z) vs. Cyclic (155 m/z - loss of NH3/H2O equivalent during cyclization/ionization).

  • Data Output: Plot % conversion vs. time. Expect rapid conversion (>50% within 2 hours).

Protocol B: IGF-1 Kinase Receptor Activation (KIRA)

Purpose: To prove that H-Pro-Gly-NH2 treatment leads to IGF-1R phosphorylation via IGFBP displacement.

  • Cell Line: MCF-7 or SH-SY5Y (high IGF-1R expression).

  • Media: Serum-free media containing physiological levels of IGFBP-3 and IGF-1 (equimolar complex).

  • Treatment:

    • Control: Vehicle.

    • Test: H-Pro-Gly-NH2 (10 µM - 100 µM).

    • Positive Control: Exogenous free IGF-1.

  • Incubation: 15 minutes at 37°C.

  • Lysis & ELISA: Lyse cells and quantify phospho-IGF-1R (Tyr1135) using a specific sandwich ELISA.

  • Interpretation: An increase in pIGF-1R in the Test group (compared to vehicle) confirms the displacement of IGF-1 from the binding protein.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Purpose: To assess AMPA receptor potentiation.

  • Preparation: Acute hippocampal slices (CA1 region) from rats.

  • Recording: Voltage-clamp mode (-70 mV).

  • Stimulation: Apply Glutamate (100 µM) via perfusion.

  • Intervention: Co-apply H-Pro-Gly-NH2 (pre-incubated to allow cyclization) at 10 µM.

  • Measurement: Record amplitude and decay time of EPSCs (Excitatory Postsynaptic Currents).

  • Success Criteria: >15% increase in EPSC amplitude or prolonged decay time compared to baseline.

Data Summary: Comparative Potency

CompoundPrimary TargetMechanismEst.[3] Effective Conc. (In Vitro)
H-Pro-Gly-NH2 Precursor Rapid cyclization to cPG10 - 100 µM
Cycloprolylglycine IGFBP-3 / AMPA Displaces IGF-1 / PAM1 - 50 µM
MIF-1 (Pro-Leu-Gly) Dopamine D2 Allosteric Modulator1 - 10 nM
Noopept HIF-1 / AMPA Metabolizes to cPG10 nM - 10 µM

Experimental Workflow Visualization

Workflow Start Start: H-Pro-Gly-NH2 Synthesis QC QC: Purity >98% (HPLC) Start->QC Stability Stability Assay (PBS, 37°C) QC->Stability Branch Target Selection Stability->Branch IGF_Path IGF-1 Axis Validation (KIRA Assay) Branch->IGF_Path Neurotrophic AMPA_Path AMPA Validation (Patch Clamp) Branch->AMPA_Path Nootropic Result_IGF Measure: pIGF-1R Levels IGF_Path->Result_IGF Result_AMPA Measure: EPSC Amplitude AMPA_Path->Result_AMPA

Figure 2: Recommended experimental workflow for validating the dual-target potential of H-Pro-Gly-NH2.

References

  • Guan, J., et al. (2014). Cyclic glycine-proline (cGP) regulates IGF-1 homeostasis by altering the binding of IGF-1 to IGFBP-3. Scientific Reports. Link

  • Ostrovskaya, R. U., et al. (2007). The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid precursor protein in an Alzheimer’s disease model. Journal of Psychopharmacology. Link

  • Gudasheva, T. A., et al. (1999). Identification of a novel endogenous memory facilitating cyclic dipeptide cyclo-prolylglycine in rat brain. FEBS Letters. Link

  • Burdakov, D., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Marine Drugs. Link

  • Mishra, R. K., et al. (1983). Interaction of L-prolyl-L-leucyl-glycinamide (MIF-1) with dopamine D2 receptors. Journal of Neurochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Solid-Phase Synthesis of Fmoc-Pro-Gly-NH2 on Rink Amide Resin

Abstract: This comprehensive guide provides a detailed protocol and expert insights for the synthesis of the dipeptide amide, Fmoc-Pro-Gly-NH2, utilizing Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry on Rink Am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol and expert insights for the synthesis of the dipeptide amide, Fmoc-Pro-Gly-NH2, utilizing Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry on Rink Amide resin. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It emphasizes methods to ensure high purity and yield, with a special focus on mitigating common side reactions such as diketopiperazine formation, which is prevalent in Pro-Gly sequences.

Introduction: The Significance of the Pro-Gly Motif and Rink Amide Resin

The Proline-Glycine (Pro-Gly) sequence is a fundamental dipeptide motif found in numerous biologically active peptides and proteins, often inducing specific secondary structures like β-turns. Its synthesis is a common yet instructive challenge in solid-phase peptide synthesis (SPPS). This application note details the manual synthesis of Fmoc-Pro-Gly-NH2, a valuable building block and a model system for understanding key principles of SPPS.

The choice of Rink Amide resin is central to this protocol. It is a polystyrene-based support functionalized with an acid-labile linker, specifically designed for the synthesis of C-terminal peptide amides via Fmoc chemistry.[1] The key advantage of the Rink Amide linker is that the final peptide amide can be cleaved from the support using a single step with moderate acid treatment, typically with trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups.[1]

The Chemistry of the Process: A Deliberate Approach

The synthesis of Fmoc-Pro-Gly-NH2 on Rink Amide resin follows a cyclical process inherent to all Fmoc-based SPPS.[2] Each cycle consists of two main steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.

The Rink Amide Linker

The Rink Amide linker is a derivative of 4-methylbenzhydrylamine (MBHA). Its acid sensitivity is tuned to be compatible with the base-labile Fmoc group used for temporary N-terminal protection. The final cleavage with a strong acid like TFA protonates the linker, facilitating the release of the peptide as a C-terminal amide.[3]

Fmoc Deprotection: A Critical Step

The fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with a weak base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][5] The mechanism proceeds via a β-elimination (E1cB mechanism), where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by piperidine to form a stable adduct.[6] This reaction is typically very fast and efficient.

Peptide Bond Formation: The Coupling Reaction

The formation of the peptide bond between the free amine on the resin-bound glycine and the carboxyl group of Fmoc-Pro-OH requires activation. In this protocol, we utilize the well-established HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole) system. HBTU is a uronium salt-based coupling agent that reacts with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive HOBt active ester.[7][8] This active ester then readily reacts with the free amine on the peptide-resin to form the desired amide bond. The inclusion of HOBt is crucial as it accelerates the reaction and acts as a racemization suppressant, a critical consideration for maintaining the stereochemical integrity of the amino acids.[9][10]

Workflow and Key Considerations

The overall process is a multi-step cycle of deprotection, washing, coupling, and washing, culminating in the final cleavage of the dipeptide from the resin.

SPPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Expose Amine Wash1 Wash (DMF, DCM) Deprotect_Resin->Wash1 Couple_Gly Couple Fmoc-Gly-OH (HBTU/HOBt/DIPEA) Wash1->Couple_Gly Wash2 Wash (DMF, DCM) Couple_Gly->Wash2 Kaiser1 Kaiser Test (Check Gly Coupling) Wash2->Kaiser1 Monitor Kaiser1->Couple_Gly Failure (Recouple) Deprotect_Gly Fmoc Deprotection (20% Piperidine/DMF) Kaiser1->Deprotect_Gly Success Wash3 Wash (DMF, DCM) Deprotect_Gly->Wash3 Couple_Pro Couple Fmoc-Pro-OH (HBTU/HOBt/DIPEA) Wash3->Couple_Pro Wash4 Wash (DMF, DCM) Couple_Pro->Wash4 Kaiser2 Chloranil/Isatin Test (Check Pro Coupling) Wash4->Kaiser2 Monitor Kaiser2->Couple_Pro Failure (Recouple) Final_Wash Final Wash (DCM, MeOH) & Dry Kaiser2->Final_Wash Success Cleave Cleavage from Resin (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Product Fmoc-Pro-Gly-NH2 (Crude Product) Precipitate->Product

Figure 1: General workflow for the synthesis of Fmoc-Pro-Gly-NH2 on Rink Amide resin.

Critical Challenge: Diketopiperazine (DKP) Formation

The synthesis of a dipeptide on a solid support is uniquely susceptible to an intramolecular side reaction that forms a cyclic dipeptide, known as a 2,5-diketopiperazine (DKP).[1][11] This reaction is especially prominent in sequences containing Proline or Glycine at the C-terminal (first) or second position.[12]

During the synthesis of Fmoc-Pro-Gly-NH2, after the deprotection of Fmoc-Gly-resin, the exposed N-terminal amine of Glycine can attack the ester linkage connecting it to the resin, cleaving the H-Gly-resin bond. When Fmoc-Pro-OH is coupled to yield Fmoc-Pro-Gly-resin, the subsequent Fmoc deprotection exposes the proline amine. This free amine can then readily attack the adjacent glycine carbonyl group, leading to the cleavage of the dipeptide from the resin as cyclo(Pro-Gly).[12][13] This side reaction results in a significant loss of yield.

Mitigation Strategy: To minimize DKP formation, the coupling of the third amino acid (if the chain were to be extended) should be performed as quickly as possible after the deprotection of the second amino acid (Proline). In the context of synthesizing the dipeptide itself, it is crucial to proceed to the final cleavage step promptly after the successful coupling of Fmoc-Pro-OH and a final wash, without leaving the deprotected H-Pro-Gly-resin intermediate for extended periods.

Materials and Reagents

ReagentGradeSupplierNotes
Rink Amide MBHA Resin100-200 meshe.g., Sigma-AldrichSubstitution: ~0.5-0.8 mmol/g
Fmoc-Gly-OHSynthesis GradeVarious
Fmoc-Pro-OHSynthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousUse amine-free grade for best results.[13]
Dichloromethane (DCM)ACS GradeVarious
PiperidineReagent GradeVarious
HBTUSynthesis GradeVarious
HOBtSynthesis GradeVariousCan be explosive when fully dehydrated; use hydrate form if possible.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousAlso known as Hünig's base.
Trifluoroacetic Acid (TFA)Reagent GradeVariousHighly corrosive. Handle in a fume hood.
Triisopropylsilane (TIS)Reagent GradeVariousScavenger.
Diethyl EtherACS GradeVariousCold, for precipitation.
Kaiser Test Kit Reagents-e.g., Sigma-AldrichPhenol, KCN in Pyridine, Ninhydrin solutions.[2]

Detailed Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Place Rink Amide resin (e.g., 200 mg, ~0.1 mmol assuming 0.5 mmol/g loading) into a fritted peptide synthesis vessel.

  • Add DMF (approx. 10 mL/g of resin) to the vessel.

  • Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 30 minutes to ensure complete swelling of the polystyrene beads. This is critical for reagent accessibility.

  • Drain the DMF through the frit.

Protocol 2: Synthesis Cycle (Glycine and Proline)

Step A: Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF (3-4 mL) to the swollen resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (3-4 mL).

  • Agitate for an additional 7-10 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. Residual base can neutralize the incoming activated amino acid.

Step B: Amino Acid Coupling (HBTU/HOBt Activation)

  • In a separate vial, pre-activate the amino acid by dissolving:

    • Fmoc-Gly-OH (or Fmoc-Pro-OH for the second cycle): 3 equivalents (0.3 mmol)

    • HBTU: 2.9 equivalents (0.29 mmol)

    • HOBt: 3 equivalents (0.3 mmol)

    • In DMF (approx. 2 mL)

  • Add DIPEA: 6 equivalents (0.6 mmol) to the activation mixture. The solution should turn a pale yellow. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution.

  • Wash the resin thoroughly: DMF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).

Synthesis Progression:

  • Cycle 1: Perform steps A and B using Fmoc-Gly-OH. After washing, proceed to Protocol 3 (Kaiser Test) to confirm coupling.

  • Cycle 2: After successful Glycine coupling, perform steps A and B using Fmoc-Pro-OH. After washing, proceed to Protocol 3, noting the limitations for proline.

Protocol 3: Monitoring Reaction Completion - The Kaiser Test

The Kaiser (or ninhydrin) test is a highly sensitive qualitative test for the presence of primary amines. A positive result (blue beads) after a coupling step indicates incomplete reaction, while a negative result (colorless/yellow beads) indicates successful coupling.

Procedure: [2][3]

  • Collect a small sample of resin beads (1-2 mg) after the post-coupling wash.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution:

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue beads/solution: Positive result. The coupling is incomplete. Recouple the amino acid (repeat Step B).

  • Yellow/Colorless beads and solution: Negative result. The coupling is complete. Proceed to the next step.

Expert Insight: The Kaiser test is unreliable for N-terminal proline, as it is a secondary amine and typically gives a weak red or brownish color instead of the distinct blue.[3] For confirming proline coupling, a Chloranil or Isatin test is recommended. If these are unavailable, assume the coupling is complete after a standard 2-hour reaction with fresh reagents and proceed.

Protocol 4: Final Cleavage and Peptide Precipitation
  • After the final coupling (Fmoc-Pro-OH) and washing, perform a final Fmoc deprotection (Protocol 2, Step A) to yield H-Pro-Gly-Resin. Note: This final deprotection is only necessary if the desired final product is H-Pro-Gly-NH2. For Fmoc-Pro-Gly-NH2, skip this step and proceed from the fully protected peptide-resin.

  • Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to remove DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail in a fume hood. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . TIS acts as a carbocation scavenger, preventing side reactions.[3]

  • Add the cleavage cocktail (3-5 mL) to the dry resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours. The resin will shrink and the solution may change color.

  • Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin once more with a small volume of fresh TFA (1 mL) and combine the filtrates.

  • Add the combined TFA filtrate dropwise to a larger tube containing cold diethyl ether (approx. 10 times the volume of the TFA). A white precipitate of the crude peptide should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude Fmoc-Pro-Gly-NH2 peptide pellet under vacuum.

Data Summary and Expected Results

ParameterValue / ConditionRationale
Synthesis Scale0.1 mmolStandard laboratory scale for manual synthesis.
Resin Loading~0.5 mmol/gA typical loading for Rink Amide resin, balancing capacity and reaction efficiency.
Amino Acid Equivalents3.0 eq.A sufficient excess to drive the coupling reaction to completion.
Coupling Reagent EquivalentsHBTU (2.9 eq.), HOBt (3.0 eq.)Near-equimolar amounts to the amino acid for efficient activation.
Base (DIPEA) Equivalents6.0 eq.A 2-fold excess relative to the amino acid is required to neutralize the ammonium salt and drive the reaction.
Coupling Time1-2 hoursGenerally sufficient for dipeptide formation. Monitor with Kaiser test.
Fmoc Deprotection Time2 x (3 + 7-10 min)A two-step deprotection ensures complete removal of the Fmoc group.
Cleavage CocktailTFA:TIS:H₂O (95:2.5:2.5)Strong acid for cleavage, with scavengers to protect the peptide.
Cleavage Time2-3 hoursSufficient time for complete cleavage from the Rink Amide linker.
Expected Yield 60-80% (crude) Yields can vary based on technique and success in minimizing DKP formation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of Fmoc-Pro-Gly-NH2 on Rink Amide resin. By understanding the chemistry behind each step—from the choice of resin and coupling reagents to the critical challenge of diketopiperazine formation—researchers can confidently and efficiently produce this important dipeptide amide. The inclusion of in-process controls like the Kaiser test ensures a self-validating workflow, leading to higher purity and more reliable outcomes in peptide synthesis endeavors.

References

  • Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 12015–12020. Available from: [Link]

  • Deprotecting Fmoc Group Mechanism. (2022). Organic Chemistry - YouTube. Retrieved from [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Gao, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46915–46927. Available from: [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Nagayama, M., Takaoka, O., Inomata, K., & Yamagata, Y. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 20(3-4), 249–257. Available from: [Link]

  • Albericio, F., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry—Methods, 5(5), e202500035. Available from: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Watasen. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1685. Available from: [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. Available from: [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2009). Journal of Chemical Sciences, 121(6), 977-984. Available from: [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). Organic & Biomolecular Chemistry, 12(35), 6895-6900. Available from: [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation - YouTube. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of peptides on a solid support. (2009). Chemical Communications, (21), 3053-3055. Available from: [Link]

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. Available from: [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? (2016). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Purification Method for H-Pro-Gly-NH2-HCl

Abstract This application note presents a detailed and optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of the dipeptide H-Pro-Gly-NH2-HCl. The protocol is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of the dipeptide H-Pro-Gly-NH2-HCl. The protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity final product. The method leverages a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid as an ion-pairing agent. This guide provides a comprehensive walkthrough, from understanding the peptide's physicochemical properties to method development, step-by-step purification protocol, quality control analysis, and post-purification handling.

Introduction

H-Pro-Gly-NH2, or Prolyl-glycinamide, is a dipeptide that has been investigated for its potential nootropic and neuroprotective effects. As with any biologically active peptide, achieving high purity is critical for accurate in-vitro and in-vivo studies, ensuring that observed effects are attributable to the compound of interest and not to impurities from the synthesis process.[1] Common impurities in synthetic peptides include deletion sequences, truncated peptides, and by-products from protecting groups used during solid-phase peptide synthesis (SPPS).[1]

RP-HPLC is the standard and most effective technique for peptide purification, separating the target peptide from hydrophobic and hydrophilic impurities based on its interaction with a hydrophobic stationary phase.[1][2] This document provides a robust and reproducible HPLC method tailored for the purification of the relatively polar dipeptide, H-Pro-Gly-NH2-HCl.

Physicochemical Properties of H-Pro-Gly-NH2

Understanding the physicochemical characteristics of H-Pro-Gly-NH2 is fundamental to developing an effective HPLC purification strategy.

PropertyValueSignificance for HPLC Purification
Molecular Formula C7H13N3O2
Molecular Weight 171.20 g/mol Influences diffusion and mass transfer kinetics.
Structure Proline-Glycine-AmideThe presence of the proline residue introduces a secondary amine at the N-terminus. The C-terminal amide removes a negative charge, making the peptide more basic overall.
Hydrophobicity LowAs a small, polar dipeptide, it will have weak retention on a reversed-phase column, requiring a low percentage of organic modifier for elution. The Grand Average of Hydropathicity (GRAVY) score is a useful indicator of a peptide's overall hydrophobicity.[3]
Charge at Low pH PositiveAt the acidic pH of the typical mobile phase (due to TFA), the N-terminal amine will be protonated, imparting a positive charge.

HPLC Method Development and Optimization

The development of a successful purification method involves the systematic optimization of several key chromatographic parameters.

Column Selection: The Stationary Phase

For peptide separations, C18 (octadecyl) bonded silica is the most common and effective stationary phase.[1][2] The hydrophobicity of the C18 chains provides the necessary retention for a wide range of peptides.

  • Rationale: A C18 column offers a strong hydrophobic interaction, which is necessary to retain the polar H-Pro-Gly-NH2 peptide and separate it from even more polar impurities.

  • Pore Size: A pore size of 100-130 Å is generally suitable for small peptides, providing a good balance of surface area and accessibility.

  • Particle Size: Smaller particle sizes (e.g., 3.5-5 µm) lead to higher resolution and sharper peaks, which is advantageous for separating closely eluting impurities.[4]

Recommended Column: A C18 silica-based column with a particle size of 5 µm, a pore size of 120 Å, and dimensions of 4.6 x 250 mm for analytical method development and scaling up to a preparative column with similar chemistry.

Mobile Phase Selection and Preparation

The mobile phase in RP-HPLC consists of an aqueous component (Solvent A) and an organic component (Solvent B), along with a modifier.

  • Solvent A (Aqueous): HPLC-grade water.

  • Solvent B (Organic): Acetonitrile (ACN) is the preferred organic solvent due to its low viscosity, UV transparency at low wavelengths (210-220 nm), and ease of removal during lyophilization.

  • Modifier (Ion-Pairing Agent): Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is added to both Solvent A and Solvent B.[1][5]

    • Function of TFA:

      • Ion Pairing: TFA forms an ion pair with the positively charged peptide, increasing its hydrophobicity and thus its retention on the C18 column.

      • pH Control: It maintains a low pH (~2), which keeps the silica support stable and ensures consistent protonation of the peptide.

      • Improved Peak Shape: It minimizes secondary interactions between the peptide and the silica backbone, resulting in sharper, more symmetrical peaks.

Gradient Elution Program

Due to the polar nature of H-Pro-Gly-NH2, a shallow gradient with a low starting percentage of acetonitrile is required to achieve optimal separation. A generic gradient can be used initially and then optimized.[5][6]

Initial Scouting Gradient:

Time (min)% Solvent B (ACN w/ 0.1% TFA)
05
2535
3095
3595
365
405

Rationale for Optimization: The goal is to create a shallow gradient around the elution point of the target peptide to maximize the resolution between the main peak and any closely eluting impurities.[6] Based on the retention time from the scouting run, a more focused gradient can be developed. For a very polar peptide like H-Pro-Gly-NH2, elution is expected at a low percentage of ACN.

Detection

Peptides are typically monitored at low UV wavelengths, between 210 and 220 nm, where the peptide bond absorbs light.[1] This allows for sensitive detection of the peptide and its impurities.

// Styling Crude [fillcolor="#FBBC05"]; Optimize [fillcolor="#34A853"]; FinalQC [fillcolor="#4285F4"]; } DOT Figure 1: Workflow for HPLC method development and purification.

Standard Operating Procedure (SOP) for Purification

This SOP assumes the use of a preparative HPLC system equipped with a UV detector and a fraction collector.

Materials and Reagents
  • Equipment:

    • Preparative HPLC system

    • Analytical HPLC system

    • Mass spectrometer (for identity confirmation)

    • Lyophilizer (freeze-dryer)

    • Vortex mixer

    • pH meter

    • Filtration apparatus

  • Columns:

    • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

    • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Crude H-Pro-Gly-NH2-HCl peptide

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), sequencing grade

    • 0.22 µm syringe filters

Protocol Steps
  • Mobile Phase Preparation:

    • Solvent A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas the solution.

    • Solvent B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% v/v). Degas the solution.

  • Sample Preparation:

    • Dissolve the crude H-Pro-Gly-NH2-HCl in a minimal amount of Solvent A.[7] The concentration should be optimized based on the column's loading capacity.

    • Ensure the sample is fully dissolved. Vortex if necessary.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Purge the pump lines with the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Purification Run and Fraction Collection:

    • Inject the filtered crude peptide solution onto the equilibrated column.

    • Start the optimized gradient method.

    • Monitor the chromatogram at 215 nm.

    • Collect fractions across the main peak and any significant impurity peaks using the fraction collector. It is advisable to collect fractions of a fixed volume (e.g., 5-10 mL, depending on the peak volume).

  • Post-Purification Processing:

    • Fraction Analysis: Analyze a small aliquot of each collected fraction using an analytical HPLC with a rapid gradient to determine the purity of each fraction.

    • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

    • Solvent Removal: Freeze the pooled fractions at -80°C.

    • Lyophilization: Lyophilize the frozen fractions until a dry, fluffy white powder is obtained.[1] This process removes the water, acetonitrile, and TFA.

// Nodes Prep [label="Sample & Mobile Phase\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [label="System Equilibration", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject Crude Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; Run [label="Run Preparative HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="Collect Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Fractions\n(Analytical HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilize [label="Lyophilization", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalQC [label="Final Product QC\n(Purity & Identity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prep -> Equilibrate; Equilibrate -> Inject; Inject -> Run; Run -> Collect; Collect -> Analyze [label="Purity Check"]; Analyze -> Pool [label="Purity > 98%"]; Pool -> Lyophilize; Lyophilize -> FinalQC; } DOT Figure 2: Step-by-step purification and quality control workflow.

Quality Control and Purity Analysis

A self-validating protocol requires rigorous quality control at multiple stages.

  • In-Process Control: Analysis of collected fractions ensures that only high-purity fractions are pooled, maximizing the final product's purity.

  • Final Product Analysis:

    • Purity Assessment: The final lyophilized product should be analyzed by analytical RP-HPLC using the optimized method. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

    • Identity Confirmation: Mass spectrometry (e.g., ESI-MS) should be performed to confirm that the molecular weight of the purified peptide matches the theoretical mass of H-Pro-Gly-NH2.

Table of Expected Results:

ParameterSpecificationTypical Result
Appearance White to off-white lyophilized powderConforms
Purity (by HPLC) ≥ 98.0%99.4%
Identity (by MS) Theoretical [M+H]+ = 172.10Observed [M+H]+ = 172.11
Yield Dependent on crude purity and scale25-40%

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective strategy for the purification of H-Pro-Gly-NH2-HCl. By carefully selecting the column and optimizing the mobile phase gradient, high-purity peptide suitable for demanding research applications can be consistently obtained. The inclusion of in-process and final quality control steps ensures the integrity and validity of the final product.

References

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?. Retrieved from [Link]

  • Field, J. K., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved from [Link]

  • Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • NovoPro Bioscience. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Retrieved from [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • Li, H., et al. (1993). Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies. Journal of the American Chemical Society, 115(23), 10663-10670. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

Sources

Method

reversed-phase C18 column for hydrophilic peptide purification

Strategies for Hydrophilic Peptide Purification Using Reversed-Phase C18 Chromatography Abstract Purifying hydrophilic peptides on Reversed-Phase C18 (RP-C18) columns presents a fundamental chromatographic paradox: the t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Hydrophilic Peptide Purification Using Reversed-Phase C18 Chromatography

Abstract

Purifying hydrophilic peptides on Reversed-Phase C18 (RP-C18) columns presents a fundamental chromatographic paradox: the target analytes are too polar to interact with the hydrophobic stationary phase, often eluting in the void volume. Furthermore, the high-aqueous mobile phases required to initiate retention can cause "dewetting" (phase collapse) in standard C18 columns.[1][2] This guide details the mechanistic barriers of hydrophilic peptide purification and provides two field-validated protocols using Aqueous-Stable (AQ) C18 chemistries and specialized ion-pairing strategies (TFA vs. HFBA) to achieve robust resolution.

The Challenge: The Hydrophilic Paradox & Phase Collapse
2.1 The Retention Problem

Hydrophilic peptides—typically rich in basic (Arg, Lys, His) or acidic (Asp, Glu) residues—lack the hydrophobic footprint required for Van der Waals interactions with alkyl C18 chains. In standard gradients starting at 5% organic solvent, these peptides often elute immediately (k' < 1), co-eluting with salts and unretained impurities.

2.2 The "Dewetting" Phenomenon (Phase Collapse)

To force retention, chromatographers often lower the organic modifier to 0-1%. On standard C18 columns, this triggers hydrophobic collapse (or dewetting).[1]

  • Mechanism: The highly cohesive forces of water molecules exceed the adhesive forces between water and the hydrophobic C18 ligands.

  • Result: Water is expelled from the pores. The C18 chains "fold over" to self-associate, effectively closing the pores. The accessible surface area drops drastically, and retention is lost.

Critical Materials & Selection

To solve these issues, hardware and chemistry must be matched to the analyte's polarity.

3.1 Stationary Phase Selection

Do not use standard C18 columns for peptides requiring <5% organic starting conditions.

  • Recommended: Aqueous Stable (AQ) C18 or Polar-Embedded C18 .

  • Why: These phases incorporate a polar group (e.g., amide, carbamate) near the silica surface or use hydrophilic end-capping. This allows water to penetrate the pores even at 100% aqueous conditions, preventing dewetting.

  • Pore Size:

    • < 30 residues: 100–120 Å

    • 30 residues: 300 Å (to prevent size-exclusion effects).

3.2 Ion-Pairing Agents (The Chemical Anchor)

The choice of ion-pairing agent dictates the "artificial hydrophobicity" imparted to the peptide.

AgentTypeHydrophobicity AddedMS CompatibilityBest Use Case
Formic Acid (FA) WeakLowExcellentHigh-sensitivity MS; only for moderately polar peptides.
Trifluoroacetic Acid (TFA) StrongModerateGood (Suppression occurs)Standard. Balances retention and peak shape.
Heptafluorobutyric Acid (HFBA) StrongHighPoor (Severe Suppression)Extreme Polarity. For peptides that elute in void with TFA.
Mechanism of Action: Ion-Pairing Dynamics

The following diagram illustrates how HFBA provides superior retention for hydrophilic peptides compared to TFA.

IonPairingMechanism Peptide Hydrophilic Peptide (Positively Charged) Complex_TFA Peptide-TFA Complex (Moderate Hydrophobicity) Peptide->Complex_TFA + TFA (Ion Pairing) Complex_HFBA Peptide-HFBA Complex (High Hydrophobicity) Peptide->Complex_HFBA + HFBA (Ion Pairing) TFA TFA Anion (CF3COO-) TFA->Complex_TFA HFBA HFBA Anion (C3F7COO-) HFBA->Complex_HFBA C18 C18 Stationary Phase Complex_TFA->C18 Weak Interaction Complex_HFBA->C18 Strong Interaction (Longer Fluorocarbon Tail) Retention Retention & Separation C18->Retention

Figure 1: Mechanism of Ion-Pairing.[3] HFBA (Red) adds a longer hydrophobic tail to the peptide compared to TFA (Yellow), significantly increasing interaction with the C18 phase.

Experimental Protocols
Protocol A: The "Standard" Method (TFA)

Use this for general hydrophilic peptides (e.g., containing 2-3 basic residues).

Reagents:

  • Mobile Phase A (MPA): Milli-Q Water + 0.1% (v/v) TFA.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: ACN is preferred over Methanol for lower backpressure and sharper peaks.

Step-by-Step:

  • Conditioning: Flush AQ-C18 column with 100% MPB (10 CVs) to remove organics, then equilibrate with 100% MPA (20 CVs). Crucial: Ensure baseline is stable.

  • Sample Prep: Dissolve peptide in 100% MPA. Do not use organic solvent in the sample diluent, as this causes "breakthrough" (peptide flows faster than the solvent front).

  • Injection: Inject sample.

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold to trap salts).

    • 2–22 min: 0% → 20% B (Very shallow gradient: 1% B/min).

    • 22–25 min: 20% → 95% B (Wash).

    • 25–30 min: 95% B (Hold).

    • 30–40 min: 0% B (Re-equilibration).

Protocol B: The "Enhanced Retention" Method (HFBA)

Use this for "Void Volume" peptides (e.g., Poly-Arg, Poly-Lys, or very short polar sequences) that fail Protocol A.

Warning: HFBA causes signal suppression in Mass Spectrometry. If MS detection is required, use a divert valve or rely on UV (214 nm).

Reagents:

  • Mobile Phase A: Milli-Q Water + 0.1% (v/v) HFBA .

  • Mobile Phase B: 100% ACN + 0.1% (v/v) HFBA .

Step-by-Step:

  • System Passivation: HFBA sticks to stainless steel. Flush system lines with 50:50 Water:IPA before connecting the column if switching from other buffers.

  • Equilibration: Equilibrate AQ-C18 column with 100% MPA for at least 30 column volumes. HFBA takes longer to equilibrate than TFA due to stronger adsorption to the stationary phase.

  • Gradient:

    • 0–5 min: 0% B (Longer hold to ensure ion-pairing formation).

    • 5–35 min: 0% → 30% B (Gradient slope 1% B/min).

    • Note: Hydrophilic peptides often elute much later with HFBA. A peptide eluting at 2% B with TFA might elute at 15-20% B with HFBA.

Method Development Decision Tree

Follow this logic to select the correct protocol and avoid wasted runs.

MethodSelection Start Start: Hydrophilic Peptide Purification Q1 Is the peptide retained on Standard C18 with 5% ACN? Start->Q1 Standard Use Standard C18 0.1% TFA, 5-60% Gradient Q1->Standard Yes Q2 Switch to AQ-C18 Column. Is MS Sensitivity Critical? Q1->Q2 No (Elutes in Void) MS_Yes Use 0.1% Formic Acid Start at 0% B (100% Water) Q2->MS_Yes Yes MS_No Use 0.1% TFA Start at 0% B Q2->MS_No No/Maybe Q3 Does Peptide Elute in Void or have poor shape? MS_Yes->Q3 MS_No->Q3 HFBA_Route Protocol B: Switch to 0.1% HFBA (Sacrifice MS Sensitivity for Purity) Q3->HFBA_Route Yes (Still in Void) Success Optimize Gradient Slope Q3->Success No (Retained)

Figure 2: Method Development Decision Tree. Prioritize AQ-C18 columns and escalate ion-pairing strength (FA -> TFA -> HFBA) based on retention needs.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Loss of Retention (Sudden) Phase Collapse (Dewetting)Regeneration: Flush column with 100% ACN for 30 mins, then re-equilibrate. Ensure you are using an AQ-labeled column.[1]
Broad/Tailing Peaks Silanol InteractionsAdd 10-20 mM Ammonium Acetate to MPA (if pH permits) or increase TFA concentration to 0.2%.
Ghost Peaks Contaminated Aqueous BufferWater quality is critical at 214 nm. Use fresh Milli-Q water and filter MPA daily.
No Retention (Even with HFBA) Peptide is too small/polarSwitch mode: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .
References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Biotage. (2023).[4][5] How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. [Link]

  • National Institutes of Health (PMC). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations. [Link]

Sources

Application

mass spectrometry analysis of H-Pro-Gly-NH2-HCl

Application Note: High-Resolution Mass Spectrometry Profiling of Prolyl-Glycinamide (H-Pro-Gly-NH₂·HCl) Executive Summary The analysis of short, polar dipeptides like L-Prolyl-glycinamide (H-Pro-Gly-NH₂) presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Prolyl-Glycinamide (H-Pro-Gly-NH₂·HCl)

Executive Summary

The analysis of short, polar dipeptides like L-Prolyl-glycinamide (H-Pro-Gly-NH₂) presents a unique set of challenges for the analytical chemist. Unlike larger peptides, this molecule lacks sufficient hydrophobicity for retention on standard C18 reversed-phase (RP) columns, often eluting in the void volume where ion suppression is highest. Furthermore, the Pro-Gly motif is notoriously susceptible to spontaneous cyclization, forming a diketopiperazine (DKP) impurity, Cyclo(Pro-Gly) , which is pharmacologically inactive.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) protocol designed to:

  • Retain and separate H-Pro-Gly-NH₂ from its HCl counterion and matrix components.

  • Chromatographically resolve the linear active peptide from its cyclic DKP degradation product.

  • Provide sensitive quantitation using specific MS/MS transitions.

Chemical Identity & Physicochemical Properties

Understanding the substrate is the first step in method design.

PropertyDescription
Chemical Name L-Prolyl-glycinamide hydrochloride
Sequence H-Pro-Gly-NH₂[1][2] · HCl
Formula (Free Base) C₇H₁₃N₃O₂
Monoisotopic Mass 171.1011 Da
[M+H]⁺ (Monoisotopic) 172.1084 m/z
DKP Impurity Mass 154.0746 Da (Cyclo(Pro-Gly))
[M+H]⁺ (DKP) 155.0818 m/z
Solubility Highly soluble in water; sparingly soluble in pure acetonitrile.
pKa ~9.0 (N-terminal amine). Positive charge at acidic pH.

Critical Degradation Pathway: The DKP Mechanism

The primary stability risk for H-Pro-Gly-NH₂ is the formation of diketopiperazine. This is an intramolecular cyclization where the N-terminal amine attacks the C-terminal amide carbonyl, releasing ammonia (NH₃).

  • Linear Form (Active): m/z 172.1

  • Cyclic Form (Inactive): m/z 155.1

Senior Scientist Insight:

Do not rely solely on mass to distinguish these species. The loss of NH₃ (17 Da) is also a common in-source fragmentation pathway. If you monitor m/z 155 without chromatographic separation, you cannot distinguish between the DKP impurity present in the vial and the fragment generated inside the mass spectrometer source. Chromatographic resolution is mandatory.

DKP_Pathway Linear H-Pro-Gly-NH2 (Linear Active) [M+H]+ = 172.1 TS Tetrahedral Intermediate Linear->TS Nucleophilic Attack (N-term on C-term) DKP Cyclo(Pro-Gly) (DKP Impurity) [M+H]+ = 155.1 TS->DKP Cyclization Ammonia NH3 (Leaving Group) TS->Ammonia

Caption: Mechanism of Diketopiperazine (DKP) formation. The linear dipeptide cyclizes, expelling ammonia to form the stable 6-membered ring structure.

Method Development Strategy

Chromatography: Why HILIC?

Standard C18 columns rely on hydrophobic interaction. H-Pro-Gly-NH₂ is too polar (logP < -1.5) and will elute at t₀ (dead time). Ion-pairing reagents (e.g., TFA, HFBA) can induce retention but suppress MS signal and contaminate the system.

The Solution: Amide-HILIC. Amide-functionalized stationary phases provide a water-rich layer on the silica surface. The polar peptide partitions into this layer.

  • Retention Mechanism: Partitioning + weak electrostatic interaction.

  • Mobile Phase: High organic (ACN) content favors retention.

  • Salt Tolerance: Amide phases are robust against the HCl salt present in the sample.

Mass Spectrometry: Fragmentation Pattern

The MS/MS spectrum of H-Pro-Gly-NH₂ is dominated by the stability of the proline immonium ion and the y-series fragments.

  • Precursor: 172.1 m/z[3]

  • Product Ion 1 (Quantifier): 70.1 m/z (Proline Immonium Ion - High Intensity).

  • Product Ion 2 (Qualifier): 75.0 m/z (Gly-NH₂ y₁ ion).

  • Product Ion 3 (Monitor): 155.1 m/z (Loss of NH₃ - monitor for in-source DKP formation).

Detailed Protocol

Reagents & Materials
  • Standard: H-Pro-Gly-NH₂[2]·HCl (>98% purity).[4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Tosoh TSKgel Amide-80 (2.0 x 150 mm, 3 µm).

Sample Preparation (Crucial Step)
  • Stock Solution: Dissolve 1 mg of H-Pro-Gly-NH₂·HCl in 1 mL of 50:50 ACN:Water . (Pure water may cause breakthrough during injection; pure ACN will not dissolve the salt).

  • Working Standard: Dilute stock to 1 µg/mL in 90:10 ACN:Water .

    • Note: The sample solvent must be weaker (higher organic) than the initial mobile phase to achieve peak focusing.

LC Conditions (HILIC)
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
Flow Rate 0.3 mL/min
Column Temp 35°C
Injection Vol 2 µL

Gradient Table:

Time (min) %B (Organic) Event
0.0 95 Initial Hold (Focusing)
1.0 95 Start Gradient
6.0 60 Elution of Peptide
6.1 40 Wash (Remove salts)
8.0 40 End Wash
8.1 95 Re-equilibration

| 12.0 | 95 | End Run |

MS/MS Parameters (ESI+)
ParameterSetting
Ion Source Electrospray Ionization (ESI) Positive
Capillary Voltage 3.5 kV
Desolvation Temp 350°C
Cone Gas 50 L/hr
Desolvation Gas 800 L/hr

MRM Transition List:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
H-Pro-Gly-NH₂ 172.1 70.1 25 20 Quantifier
H-Pro-Gly-NH₂ 172.1 75.0 25 15 Qualifier

| Cyclo(Pro-Gly) | 155.1 | 70.1 | 25 | 22 | Impurity |

Workflow Visualization

The following diagram illustrates the complete analytical workflow, highlighting the separation of the active linear peptide from the cyclic impurity.

Workflow cluster_separation Chromatographic Resolution Sample Sample Prep (H-Pro-Gly-NH2 in 90% ACN) LC HILIC Separation (Amide Column, pH 3.0) Sample->LC RT1 RT: 2.5 min Cyclo(Pro-Gly) (Less Polar) LC->RT1 Elutes First RT2 RT: 4.8 min Linear H-Pro-Gly-NH2 (More Polar) LC->RT2 Elutes Second MS ESI-MS/MS Detection RT1->MS RT2->MS Data Data Analysis Monitor 172->70 (Linear) Monitor 155->70 (Cyclic) MS->Data

Caption: Analytical workflow ensuring separation of DKP impurity (less polar, elutes earlier in HILIC) from the target linear peptide.

Results Interpretation & Troubleshooting

Interpreting the Chromatogram
  • Peak 1 (Earlier Eluting): In HILIC, less polar compounds elute first. The cyclic DKP (lacking the free amine and carboxyl/amide polarity) will elute before the linear peptide.

  • Peak 2 (Later Eluting): The linear H-Pro-Gly-NH₂ retains longer due to interactions between the free N-terminal amine and the amide stationary phase.

Common Issues
  • Split Peaks: Usually caused by dissolving the sample in 100% water. Fix: Ensure sample diluent is at least 80% ACN.

  • Low Sensitivity: High salt load (HCl) can suppress ionization. Fix: The divert valve should be set to waste for the first 1 minute if the salt concentration is high, or rely on the HILIC wash step to separate the chloride ion (which elutes differently than the peptide).

  • High Baseline at m/z 155: If you see a peak at m/z 155 co-eluting exactly with m/z 172, this is in-source fragmentation (loss of NH₃), not the DKP impurity. The DKP impurity must have a distinct retention time.

References

  • HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Peptide Fragmentation Rules: Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Link

  • Diketopiperazine Formation: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link

  • HILIC for Polar Peptides: Boiler, M., et al. (2012). Advantages of HILIC-MS/MS for the analysis of polar peptides in biological fluids. Bioanalysis, 4(19). Link

Sources

Method

Technical Guide: Mass Spectrometric Characterization of Prolyl-Glycinamide (Pro-Gly-NH2)

Topic: Expected m/z Values for Pro-Gly-NH2 Peptide Fragments Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive Summary Prolyl-glycinamide (Pro-Gly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Expected m/z Values for Pro-Gly-NH2 Peptide Fragments Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

Prolyl-glycinamide (Pro-Gly-NH2) is a bioactive dipeptide amide often encountered as a C-terminal metabolite of neuropeptides (e.g., Oxytocin, Vasopressin) or as a synthetic peptidomimetic scaffold.[1] Its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents unique challenges due to its low molecular weight (MW < 200 Da) and the "Proline Effect," which dictates specific fragmentation pathways including diketopiperazine (DKP) formation.

This guide provides a validated protocol for the identification and characterization of Pro-Gly-NH2, detailing theoretical exact masses, experimental m/z values, and fragmentation mechanisms.

Analyte Profile & Theoretical Calculations

Before initiating MS analysis, the exact monoisotopic mass must be calculated to set precise precursor ion selection windows.

Chemical Properties[1][2][3][4][5][6]
  • IUPAC Name: (2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide[2]

  • Sequence: Pro-Gly-NH2

  • Formula: C₇H₁₃N₃O₂

  • Molecular Weight (Average): 171.19 g/mol

Mass Spectrometry Values (Monoisotopic)

The values below assume positive mode ionization ([M+H]⁺).

SpeciesFormulaNeutral Mass (Da)m/z [M+H]⁺
Pro-Gly-NH2 (Intact)C₇H₁₃N₃O₂171.1008172.1081
Pro-Gly-OH (Deamidated)*C₇H₁₂N₂O₃172.0848173.0921
Cyclo(Pro-Gly) (DKP)**C₇H₁₀N₂O₂154.0742155.0815

*Note: The deamidated form is a common hydrolysis impurity. **Note: The Diketopiperazine (DKP) form is a gas-phase rearrangement product common in proline-containing dipeptides.

Experimental Protocol: LC-MS/MS Characterization

Sample Preparation

Objective: Minimize hydrolysis of the amide group while ensuring ionization efficiency.

  • Stock Solution: Dissolve 1 mg Pro-Gly-NH2 in 1 mL 50:50 Water:Methanol (v/v) to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:100 in 0.1% Formic Acid (aq) to achieve ~10 µg/mL (approx. 58 µM).

    • Critical Step: Avoid high pH buffers which accelerate deamidation.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.

LC-MS Configuration

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Note: Due to high polarity, Pro-Gly-NH2 elutes early (near void volume). Use a HILIC column if retention is insufficient on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-5 min: 2% B to 30% B (Slow gradient required for separation from salt front).

  • Mass Range: Set low mass cutoff to m/z 50 (Critical: Standard proteomics methods often cut off at m/z 300, which would miss all fragments).

Expected m/z Values and Fragmentation Map

The fragmentation of Pro-Gly-NH2 is dominated by the stability of the proline immonium ion and the tendency to form cyclic structures.

Primary Fragment Ions (MS/MS of m/z 172.11)
Ion TypeFragment StructureFormulaTheoretical m/zRelative Intensity
Precursor [Pro-Gly-NH2 + H]⁺C₇H₁₄N₃O₂⁺172.11 Variable
b₁ [Pro-CO]⁺ (Acylium)C₅H₈NO⁺98.06 Low (Unstable)
a₁ [Pro Immonium]⁺C₄H₈N⁺70.07 High (Base Peak)
y₁ [Gly-NH2 + H]⁺C₂H₇N₂O⁺75.06 Medium
DKP Ion [Cyclo(Pro-Gly) + H]⁺C₇H₁₁N₂O₂⁺155.08 Medium/High
Immonium (Gly) [H₂N=CH₂]⁺CH₄N⁺30.03 Low
Mechanistic Insight: The DKP Pathway

Unlike longer peptides, dipeptide amides frequently undergo cyclization-induced dissociation . The N-terminal amine attacks the C-terminal carbonyl, expelling ammonia (NH₃, 17 Da) to form a protonated diketopiperazine (DKP) at m/z 155.08.

  • Observation Rule: If you observe a strong peak at m/z 155.08 in the MS1 spectrum, it indicates in-source fragmentation. If observed in MS2, it confirms the Pro-Gly sequence connectivity.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for Pro-Gly-NH2, distinguishing between standard backbone cleavage and DKP formation.

ProGlyNH2_Fragmentation Precursor Precursor Ion [Pro-Gly-NH2 + H]+ m/z 172.11 b1 b1 Ion (Prolyl acylium) m/z 98.06 Precursor->b1 Amide Bond Cleavage y1 y1 Ion (Gly-NH2) m/z 75.06 Precursor->y1 Amide Bond Cleavage DKP DKP Ion [Cyclo(Pro-Gly) + H]+ m/z 155.08 Precursor->DKP Cyclization (-NH3) a1 a1 Ion / Pro Immonium (Pyrrolidinium) m/z 70.07 b1->a1 -CO (28 Da) GlyImm Gly Immonium m/z 30.03 y1->GlyImm -NH3, -CO NH3 Neutral Loss: NH3 (-17 Da)

Caption: Fragmentation pathways of protonated Pro-Gly-NH2 showing competition between direct backbone cleavage (b/y ions) and cyclization (DKP formation).

Data Interpretation & Troubleshooting

Distinguishing Amide vs. Acid

A common error is misidentifying Pro-Gly-OH (hydrolysis product) as the target amide.

  • Target (Amide): Precursor 172.11 , y1 75.06 .

  • Impurity (Acid): Precursor 173.09 , y1 76.04 (Gly-OH).

  • Check: The mass difference is exactly 0.984 Da . High-resolution MS (Orbitrap/Q-TOF) is recommended to resolve these species if chromatographic separation is poor.

The "Low Mass Cutoff" Trap

Standard peptide MS/MS methods often set the scan range starting at m/z 100 or 150 to avoid solvent noise.

  • Risk: This filters out the diagnostic y1 (75.06) and a1 (70.07) ions, leaving a blank or confusing spectrum.

  • Solution: Manually adjust the quadrupole RF amplitude or trap settings to allow transmission of ions > m/z 25.

Proline-Directed Fragmentation

Proline's cyclic structure and high proton affinity localize the charge on the N-terminus. Consequently:

  • b-series/a-series dominance: The N-terminal Pro fragment (a1 at m/z 70) will likely be the base peak.

  • y-series suppression: The y1 ion (Gly-NH2) may be weaker than expected compared to tryptic peptides.

References

  • PubChem. (2025).[3] Prolyl-glycinamide Compound Summary (CID 116788). National Library of Medicine. [Link]

  • Matrix Science. (2024). Mascot Help: Peptide Fragmentation Nomenclature. [Link]

  • Steinberg, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Harrison, A. G. (2010).[4] Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham (UAB) Proteomics Course. [Link]

Sources

Application

NMR spectroscopy for H-Pro-Gly-NH2-HCl structural confirmation

Application Note: Structural Confirmation of H-Pro-Gly-NH2·HCl via NMR Spectroscopy Executive Summary This guide provides a comprehensive protocol for the structural confirmation of L-Prolyl-Glycinamide Hydrochloride (H-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Confirmation of H-Pro-Gly-NH2·HCl via NMR Spectroscopy

Executive Summary

This guide provides a comprehensive protocol for the structural confirmation of L-Prolyl-Glycinamide Hydrochloride (H-Pro-Gly-NH2[1]·HCl) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While mass spectrometry confirms molecular weight, only NMR can unambiguously verify the regiochemistry, the integrity of the peptide bond, and the presence of the C-terminal amide. This protocol addresses specific challenges inherent to this molecule, including the cis/trans isomerization of the proline peptide bond and the proton exchange dynamics of the hydrochloride salt.

Introduction & Molecular Context

Target Molecule: H-Pro-Gly-NH2[1][3]·HCl Molecular Formula:


MW:  171.20 (free base) / 207.66 (salt)[1][2]

Structural Challenges:

  • Proline Isomerism: Unlike other amino acids, the N-substituted nature of proline allows the preceding peptide bond (or in this case, the N-terminal state) to exist in a slow equilibrium between cis and trans conformers. While the trans form typically dominates (>80%), minor cis peaks are a hallmark of proline peptides and must not be mistaken for impurities.

  • Salt Form Effects: The HCl salt protonates the N-terminal secondary amine of proline (

    
    ).[2] In protic solvents (
    
    
    
    ), these protons exchange rapidly and vanish.[1][2] In aprotic polar solvents (
    
    
    ), they are observable and critical for confirming the "H-" (free N-terminus) designation.[1]
  • Amide Verification: The C-terminal primary amide (

    
    ) protons are non-equivalent due to restricted rotation and require 
    
    
    
    for detection.

Experimental Protocol

Materials & Reagents
  • Analyte: H-Pro-Gly-NH2[1][3]·HCl (>95% purity recommended for clear assignment).

  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    , 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    • Why DMSO?

      
       causes the loss of amide and ammonium signals via deuterium exchange.[2] 
      
      
      
      preserves these signals, providing a complete structural picture.[1]
  • NMR Tube: 5 mm high-precision tube (e.g., Wilmad 528-PP).[1]

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the peptide salt.[2]

  • Dissolution: Add 600 µL of

    
    .
    
  • Mixing: Vortex gently until fully dissolved. The HCl salt is generally highly soluble in DMSO.[2]

    • Caution: Avoid heating above 40°C to prevent accelerated proton exchange or degradation.[1][2]

  • Equilibration: Allow the sample to sit at room temperature for 15 minutes to stabilize the cis/trans equilibrium.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1][2]

  • 1D

    
     NMR: 
    
    • Pulse angle: 30° or 90°.[1][2]

    • Relaxation delay (

      
      ): ≥ 2.0 seconds (essential for accurate integration of amide protons).[1][2]
      
    • Scans: 16–64 (depending on concentration).[1][2]

    • Spectral Width: -2 to 14 ppm.[1][2]

  • 2D Experiments (Mandatory for Confirmation):

    • COSY (Correlation Spectroscopy): To trace the spin systems of Pro and Gly separately.[2]

    • NOESY (Nuclear Overhauser Effect): To confirm the sequence (Pro

      
      H 
      
      
      
      Gly NH).[2]
    • HSQC/HMBC: To assign carbon correlations, specifically the carbonyl carbons.

Data Analysis & Interpretation

Assignment Logic

The structure consists of two distinct spin systems (Proline and Glycine) connected by a peptide bond.[2]

  • System A (Proline): A 5-membered ring.[1][2] Look for the

    
    -proton (multiplet) coupling to 
    
    
    
    -protons, which couple to
    
    
    , and finally
    
    
    .[1] The N-terminus is a secondary ammonium (
    
    
    ).[1][2]
  • System B (Glycine): An isolated

    
     group (usually a doublet or pseudo-singlet) coupled to an amide NH triplet.[1][2]
    
  • Connectivity: The Proline carbonyl carbon connects to the Glycine Nitrogen.[2]

Expected Chemical Shifts (in )
ResidueAtom/GroupTypeApprox.[1][2] Shift (ppm)MultiplicityNotes
Proline

(N-term)
Amine8.5 – 9.5BroadBroadened by Cl- interaction/exchange.[1]

-CH
Methine4.1 – 4.4Multiplet (dd)Distinctive downfield shift.[1][2]

-CH2
Methylene3.1 – 3.3MultipletDeshielded by adjacent

.

-CH2
Methylene1.8 – 2.3MultipletsRing envelope.[1]
Glycine NH (Amide)Amide8.2 – 8.6TripletCouples to Gly

-CH2 (

Hz).[1]

-CH2
Methylene3.6 – 3.9DoubletBecomes singlet if

added.[1][2]
C-Term

Amide7.0 – 7.52 x SingletsNon-equivalent protons (

).[1]
Critical Validation Steps

Step 1: The Glycine "Fingerprint" In


, the Glycine NH appears as a triplet (or broad singlet) around 8.4 ppm. It must show a COSY correlation to the Glycine 

-protons (~3.7 ppm).[1]
  • Self-Validation: If the Gly

    
    -protons appear as a sharp singlet in dry DMSO, the NH is exchanging too fast (wet solvent) or the peptide bond is hydrolyzed.
    

Step 2: Proline Isomerism (The "Ghost" Peaks) You will likely observe a minor set of peaks (<10-15% intensity) slightly shifted from the main signals.

  • Mechanism:[2][4][5][6] The Proline N-terminus can rotate.[1][2] While less pronounced than internal Prolines, the N-terminal salt can still induce rotameric populations.[1]

  • Action: Do not classify these as impurities immediately.[1][2] Check if they have the same multiplicity patterns as the main peaks.[2]

Step 3: C-Terminal Amide Confirmation The C-terminal amide (


) protons are diastereotopic due to the double-bond character of the C-N amide bond. They typically appear as two broad singlets separated by ~0.1-0.5 ppm in the 7.0–7.5 ppm region.[2]
  • HMBC Check: Both amide protons must show long-range coupling to the same Carbonyl carbon.[1][2]

Visualization: Structural Confirmation Workflow

The following diagram outlines the logical flow for confirming the structure, distinguishing between success paths and failure modes.

NMR_Workflow Start Sample: H-Pro-Gly-NH2·HCl Solvent Dissolve in DMSO-d6 Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_Amides Amide Region (7-9 ppm) Visible? H1_Acq->Check_Amides Identify_Gly Identify Gly NH (Triplet) & Gly α-CH2 (Doublet) Check_Amides->Identify_Gly Signals Present Fail_Wet Fail: Solvent Wet (Amides Exchanged) Check_Amides->Fail_Wet No Signals Identify_Pro Identify Pro Ring (α, β, γ, δ) Identify_Gly->Identify_Pro COSY 2D COSY Verify Spin Systems Identify_Pro->COSY NOESY 2D NOESY Pro αH -> Gly NH COSY->NOESY Validation Structure Confirmed NOESY->Validation Connectivity Verified Fail_Seq Fail: Sequence Error NOESY->Fail_Seq No Inter-residue NOE

Caption: Logical workflow for NMR structural confirmation. Green nodes indicate successful identification steps; red nodes indicate failure modes requiring troubleshooting.

References

  • Wishart, D. S., et al. (1995).[1][2] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link

  • Grathwohl, C., & Wüthrich, K. (1976).[1] "The X-Pro peptide bond as a probe for the conformational state of peptides and proteins."[2] Biopolymers.[1][2][7] Link[1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Standard text for 2D pulse sequences).

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." Link (Reference for standard amino acid shifts).[1][2]

Sources

Method

Application Note &amp; Protocol: In Vitro Antiviral Assay for H-Pro-Gly-NH2-HCl

Introduction: The Quest for Novel Antiviral Peptides The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Small peptides, with their high specificity and potential for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antiviral Peptides

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Small peptides, with their high specificity and potential for diverse biological activities, represent a promising class of therapeutic candidates. H-Pro-Gly-NH2-HCl, a dipeptide amide, possesses a chemical structure that merits investigation for its potential to interfere with viral replication cycles. While the direct antiviral properties of H-Pro-Gly-NH2-HCl are not yet established, this document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate its antiviral efficacy in a laboratory setting.

This application note details a systematic, multi-faceted approach to screen H-Pro-Gly-NH2-HCl for antiviral activity against a range of viruses. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will explore the foundational assays for determining antiviral potency and cytotoxicity, providing a robust framework for the initial stages of antiviral drug discovery.

Pillar 1: Foundational Assays for Antiviral Efficacy and Cytotoxicity

A critical first step in evaluating any potential antiviral compound is to determine its effect on both the virus and the host cells. A promising antiviral candidate should exhibit potent inhibition of viral replication at concentrations that are non-toxic to the host cells.[1][2] This relationship is defined by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[1][3] An SI value of 10 or greater is generally considered a good indicator of potential for further development.[1]

Determining Host Cell Viability: The CC50 Assay

Before assessing antiviral activity, it is imperative to determine the cytotoxicity of H-Pro-Gly-NH2-HCl on the host cell line that will be used for the antiviral assays.[2] The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability.[1][2] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[1][4]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK) in a 96-well plate at a density of 5 x 10^4 cells/mL in complete cell culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of H-Pro-Gly-NH2-HCl in cell culture medium.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Quantifying Viral Inhibition: The Plaque Reduction Assay

The plaque reduction assay is a classic and highly accurate method for quantifying the inhibition of viral replication.[5] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.[6]

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (typically 50-100 plaques per well).

  • Treatment and Infection: Pre-incubate the cell monolayers with various non-toxic concentrations of H-Pro-Gly-NH2-HCl (determined from the CC50 assay) for 1-2 hours. Then, infect the cells with the diluted virus for 1 hour at 37°C.[7]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of H-Pro-Gly-NH2-HCl.[5][6]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.[8] Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Pillar 2: Alternative and Mechanistic Assays

To gain a more comprehensive understanding of the antiviral potential of H-Pro-Gly-NH2-HCl, alternative assays can be employed. These can provide insights into the mechanism of action and are often amenable to higher throughput screening.

Endpoint Dilution Assay: The TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is another method to titrate infectious virus and can be adapted to measure the inhibitory effect of a compound.[9] It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[9]

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a monolayer.[10]

  • Compound and Virus Preparation: Prepare serial dilutions of H-Pro-Gly-NH2-HCl. Mix each dilution with a constant amount of virus (typically 100 TCID50).

  • Infection: Add the compound-virus mixtures to the cell monolayers in the 96-well plate.[10] Include cell controls (no virus, no compound) and virus controls (virus, no compound).

  • Incubation: Incubate the plate for 3-7 days and observe daily for the presence of CPE.[9]

  • Endpoint Reading: At the end of the incubation period, score each well for the presence or absence of CPE.

  • EC50 Calculation: Calculate the TCID50 titer for each compound concentration using the Reed-Muench or Spearman-Karber method.[11] The EC50 is the concentration of the compound that reduces the viral titer by 50%.

High-Throughput Screening: Reporter Gene Assays

Reporter gene assays are highly sensitive and quantitative methods suitable for high-throughput screening.[12] These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon infection of host cells.[13][14][15] The level of reporter gene expression is directly proportional to the extent of viral replication.[13][16]

  • Cell Seeding: Plate host cells in a 96-well or 384-well plate.

  • Treatment: Add serial dilutions of H-Pro-Gly-NH2-HCl to the cells.

  • Infection: Infect the cells with a reporter virus expressing luciferase.

  • Incubation: Incubate for 24-72 hours to allow for viral replication and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • EC50 Calculation: The reduction in luminescence in the presence of the compound corresponds to the inhibition of viral replication. Calculate the EC50 value from the dose-response curve.

Pillar 3: Data Interpretation and Visualization

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of H-Pro-Gly-NH2-HCl

ParameterValue
CC50 (µM)[Insert Value]
EC50 (µM)[Insert Value]
Selectivity Index (SI = CC50/EC50) [Insert Value]
Experimental Workflow Visualization

Antiviral_Assay_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis A Seed Host Cells in 96-well plate B Add Serial Dilutions of H-Pro-Gly-NH2-HCl A->B C Incubate for 48-72h B->C D Perform MTT Assay C->D E Calculate CC50 D->E K Determine Selectivity Index (SI = CC50 / EC50) E->K F Seed Host Cells in appropriate plate G Treat with non-toxic concentrations of H-Pro-Gly-NH2-HCl F->G H Infect with Virus G->H I Incubate and Assess Viral Replication (Plaques, CPE, or Reporter Gene) H->I J Calculate EC50 I->J J->K

Caption: General workflow for in vitro antiviral screening.

Mechanism of Action Investigation

To elucidate the potential mechanism of action, time-of-addition studies can be performed. This involves adding H-Pro-Gly-NH2-HCl at different stages of the viral life cycle (e.g., before, during, or after infection).[17][18]

Time_of_Addition_Study cluster_0 Viral Life Cycle cluster_1 Compound Addition Attachment Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Pre-treatment Pre-treatment (Target: Host Cell) Pre-treatment->Attachment Inhibits? Co-treatment Co-treatment (Target: Attachment/Entry) Co-treatment->Entry Inhibits? Post-treatment Post-treatment (Target: Replication/Assembly/Release) Post-treatment->Replication Inhibits?

Caption: Investigating the stage of viral inhibition.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro evaluation of H-Pro-Gly-NH2-HCl as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy, researchers can generate the preliminary data necessary to justify further investigation. Positive results from these assays would warrant more advanced studies, including mechanism of action elucidation, evaluation against a broader panel of viruses, and eventual testing in animal models. The methodologies described herein are robust, reproducible, and essential for the rigorous scientific evaluation of novel antiviral candidates.

References

  • Virology Research Services. Antiviral Drug Screening. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Available at: [Link]

  • ASM Journals. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Available at: [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

  • National Center for Biotechnology Information. Anti-SARS-CoV-2 activities in vitro of Shuanghuanglian preparations and bioactive ingredients. Available at: [Link]

  • National Center for Biotechnology Information. In vitro methods for testing antiviral drugs. Available at: [Link]

  • National Center for Biotechnology Information. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. Available at: [Link]

  • ResearchGate. Cell cytotoxicity assay to determine CC50 values. Available at: [Link]

  • EURL. STANDARD OPERATING PROCEDURE. Available at: [Link]

  • University of California, Berkeley. TCID 50 protocol. Available at: [Link]

  • National Center for Biotechnology Information. Assay development and high-throughput antiviral drug screening against Bluetongue virus. Available at: [Link]

  • WOAH - Asia. The Test for 50% Tissue Culture Infective Dose of PRRSV. Available at: [Link]

  • Creative Diagnostics. Pseudotyped Reporter Viruses. Available at: [Link]

  • Creative Diagnostics. Screening and Evaluation of Other Viruses Antivirals. Available at: [Link]

  • American Society for Microbiology. Plaque Assay Protocols. Available at: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • National Center for Biotechnology Information. Influenza virus assays based on virus-inducible reporter cell lines. Available at: [Link]

  • Bitesize Bio. Virology through numbers: Plaque and TCID50 assays. Available at: [Link]

  • National Center for Biotechnology Information. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Available at: [Link]

  • Wikipedia. Reporter gene. Available at: [Link]

  • MDPI. In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector. Available at: [Link]

  • Science.gov. cytotoxic concentration cc50: Topics by Science.gov. Available at: [Link]

Sources

Application

Application Note: HIV-1 p24 Antigen Inhibition Assay for Peptide Therapeutics

Introduction & Principle The HIV-1 p24 antigen (Capsid protein, CA) is the most abundant viral protein produced during active replication. Unlike genomic-based assays (qPCR) which measure viral nucleic acid, p24 ELISA qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The HIV-1 p24 antigen (Capsid protein, CA) is the most abundant viral protein produced during active replication. Unlike genomic-based assays (qPCR) which measure viral nucleic acid, p24 ELISA quantifies the translation of viral proteins released into the culture supernatant. For peptide drug discovery, this assay acts as the "gold standard" phenotypic readout for efficacy.

Why this protocol matters for peptides: Peptide inhibitors (e.g., fusion inhibitors like Enfuvirtide/T-20) often target the transient intermediate states of viral entry. Unlike small molecules, peptides face unique challenges:

  • Solubility: Hydrophobic peptides often require DMSO, which is toxic to primary T-cells.

  • Stability: Proteolytic degradation in serum-containing media can yield false negatives.

  • Mechanism: Most peptides are entry inhibitors; therefore, the timing of addition relative to viral challenge is critical.

This guide details a robust workflow to determine the Half-Maximal Inhibitory Concentration (IC50) of peptide candidates, integrating biological infection with analytical quantification.

Pre-Assay Validation & Experimental Design

Before infection, three critical parameters must be optimized to ensure data integrity.

Peptide Solubilization & DMSO Tolerance

Most antiviral peptides are hydrophobic. While DMSO is the standard solvent, T-cells (PBMCs, MT-2, PM1) are highly sensitive to organic solvents.

  • Rule: Final DMSO concentration in the culture well must be < 0.5% (ideally < 0.1%).[1]

  • Protocol: Dissolve peptide stock at 1000x the highest test concentration in 100% DMSO. Serial dilutions should be performed in culture media to step down the DMSO percentage before adding to cells.

Cell System Selection
Cell TypeProsConsRecommended Use
PBMCs Physiologically relevant; captures donor variability.High variability; requires PHA/IL-2 stimulation.Late-stage validation.
T-cell Lines (MT-2, PM1) High reproducibility; susceptible to X4 (MT-2) or R5/X4 (PM1) strains.Less physiological; genetically drifted.Primary screening/IC50.[2]
TZM-bl Engineered HeLa cells (CD4+, CCR5+, CXCR4+).Adherent (easy to wash); not a natural T-cell target.Entry assays (Luciferase).

Note: This protocol focuses on suspension T-cells (PBMCs/PM1) as they are the primary targets for HIV-1.

Cytotoxicity Control (Mandatory)

A reduction in p24 can be caused by two factors:

  • Antiviral activity (Desired).[2][3][4]

  • Cell death (Artifact). Requirement: You must run a parallel MTS or CellTiter-Glo® assay with the exact peptide concentrations used in the infection assay.

Workflow Visualization

The following diagram outlines the logical flow from peptide preparation to IC50 generation.

HIV_Peptide_Workflow PeptidePrep 1. Peptide Prep (DMSO < 0.1%) Infection 3. Infection Phase (Virus + Peptide) PeptidePrep->Infection Serial Dilution CellCulture 2. Cell Culture (PM1 or PBMCs) CellCulture->Infection 1x10^5 cells/well Incubation 4. Incubation (3-7 Days) Infection->Incubation 37°C, 5% CO2 Harvest 5. Supernatant Harvest Incubation->Harvest Centrifuge 300xg ELISA 6. p24 ELISA Quantification Harvest->ELISA Lysed Virus Analysis 7. IC50 Calculation ELISA->Analysis OD450 Data

Figure 1: End-to-end workflow for peptide-based HIV-1 inhibition assays.

Detailed Protocol: Biological Phase (Infection)

Objective: To infect cells in the presence of peptide inhibitors and harvest supernatant containing progeny virions.

Materials
  • Cells: PM1 cells or PHA-stimulated PBMCs (1 x 10^6 cells/mL).

  • Virus: HIV-1 isolate (e.g., NL4-3 for X4, BaL for R5).

    • Note: Use a Multiplicity of Infection (MOI) of 0.001 to 0.01.

  • Media: RPMI-1640 + 10% FBS + 1% Pen/Strep (add IL-2 for PBMCs).

  • Plate: 96-well U-bottom sterile tissue culture plate.

Step-by-Step Procedure
  • Peptide Dilution:

    • Prepare 6-8 serial dilutions (e.g., 1:3 or 1:5) of the peptide in culture media.[1][5][6]

    • Include a "Vehicle Control" (media + DMSO equivalent to the highest dose).

    • Include a "Positive Control" (e.g., AZT at 1 µM or T-20 at 100 nM).

  • Cell Plating:

    • Add 50 µL of cell suspension (approx. 5 x 10^4 cells) to each well.

  • Peptide Pre-treatment (Critical for Peptides):

    • Add 50 µL of the diluted peptide to the cells.

    • Incubate for 1 hour at 37°C before adding the virus.

    • Scientific Rationale: Many peptides act as fusion inhibitors (binding gp41 or CD4). Pre-incubation ensures the inhibitor is sterically available before the virus attempts entry.

  • Infection:

    • Add 50 µL of diluted virus stock (MOI 0.01) to all wells except "Mock Infection" controls.

    • Final volume: 150 µL.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 4 to 7 days .

    • Observation: Monitor for syncytia formation (giant multi-nucleated cells) microscopically as a qualitative check.

  • Harvest:

    • On Day 4-7 (depending on viral kinetics), gently resuspend cells and remove 100 µL.

    • Centrifuge at 300 x g for 5 minutes to pellet cells.

    • Transfer supernatant to a fresh plate or storage tube.

    • Stop Point: Store supernatant at -80°C. Do not store at -20°C for long periods as p24 degrades.

Detailed Protocol: Analytical Phase (p24 ELISA)

Objective: Quantify viral capsid protein using a sandwich ELISA. Kit Agnostic Principle: This protocol applies to most commercial kits (e.g., PerkinElmer, XpressBio, R&D Systems).

The Sandwich Mechanism

The assay relies on a "Capture Antibody" immobilized on the plate and a "Detection Antibody" that binds a different epitope on the p24 protein.[4]

ELISA_Mechanism Plate Polystyrene Plate Surface CaptureAb Capture Antibody (Mouse anti-p24) Plate->CaptureAb Antigen Analyte: HIV-1 p24 Capsid CaptureAb->Antigen Specific Binding DetectAb Detection Ab (Biotinylated) Antigen->DetectAb Sandwich Enzyme Streptavidin-HRP DetectAb->Enzyme High Affinity Signal Signal Enzyme->Signal Enzymatic Reaction

Figure 2: Molecular architecture of the p24 Sandwich ELISA.

Step-by-Step Procedure
  • Lysis (Viral Disruption):

    • Add 20 µL of 5% Triton X-100 (or kit-specific lysis buffer) to 100 µL of supernatant.

    • Rationale: p24 is inside the viral capsid.[7] Detergent releases it into solution for antibody binding.

  • Sample Addition:

    • Add 100 µL of lysed supernatant to the ELISA plate (pre-coated with Capture Ab).

    • Dilution Alert: If the virus replicates efficiently, p24 levels may exceed the linear range (typically 10–200 pg/mL). Prepare 1:10 and 1:100 dilutions of the supernatant to avoid the "Hook Effect."

  • Incubation:

    • Incubate for 2 hours at 37°C or overnight at 4°C (check kit instructions).

  • Wash 1:

    • Wash 4-6 times with PBS-Tween (0.05%).

  • Detection:

    • Add 100 µL Biotinylated Detection Antibody. Incubate 1 hour at 37°C.

  • Wash 2:

    • Wash 4-6 times.[5]

  • Conjugate:

    • Add Streptavidin-HRP.[6] Incubate 30 mins.

  • Development:

    • Add TMB Substrate. Incubate in the dark for 15-30 mins. Blue color develops.

  • Stop & Read:

    • Add Stop Solution (Sulfuric Acid). Color turns yellow.[6]

    • Read Absorbance (OD) at 450 nm (with reference correction at 650 nm if available).

Data Analysis & Validation

Calculating % Inhibition

Normalize the Optical Density (OD) values against the controls.



Determining IC50[9]
  • Plot Log[Peptide Concentration] (x-axis) vs. % Inhibition (y-axis).

  • Fit the data using a 4-Parameter Logistic (4PL) Non-Linear Regression model.

    • Software: GraphPad Prism, SigmaPlot, or R (drc package).

  • The IC50 is the concentration at the inflection point of the curve (50% y-value).

Quality Control Criteria
  • Signal-to-Noise Ratio: OD(Virus Control) / OD(Mock) should be > 10.

  • Z-Factor: Ideally > 0.5 for screening assays.

  • Standard Curve: R² > 0.99 for the p24 protein standard curve.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Mock wells) Inefficient washing or cross-contamination.Increase wash cycles (6x). Ensure pipette tips are changed between wells.
Low Signal (Virus Control) Low infection efficiency or viral degradation.Check MOI.[2] Ensure supernatant was lysed (Triton X-100). Avoid freeze-thaw cycles of supernatant.
Flat Dose-Response (No Inhibition) Peptide degradation or wrong timing.Peptides are protease-sensitive; add protease inhibitors if compatible. Ensure peptide is added before virus.
"Hook Effect" (Low OD in high virus) Antigen excess saturating antibodies.Dilute samples 1:10, 1:100, and 1:1000 to find the linear range.
Peptide Precipitation Solubility limit reached in media.[1]Check DMSO limits. Sonicate peptide stock. Visually inspect wells for crystals.

References

  • Abcam. HIV1 p24 ELISA Kit (ab218268) Protocol and Product Information. Retrieved from

  • NIH AIDS Reagent Program (BEI Resources). Protocols for the measurement of HIV-1 p24 antigen. Retrieved from

  • Sanyal, A., et al. (2021). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. National Institutes of Health. Retrieved from

  • LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [1]

  • BenchChem. Methods for Determining the IC50 of HIV-1 Inhibitors. Retrieved from

Sources

Method

Application Note: Cell Culture Models for Testing H-Pro-Gly-NH2-HCl Efficacy

Part 1: Executive Summary & Mechanism of Action Compound Profile H-Pro-Gly-NH2-HCl is the hydrochloride salt of L-Prolyl-glycinamide. Structurally, it represents the C-terminal dipeptide fragment of several bioactive neu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Compound Profile

H-Pro-Gly-NH2-HCl is the hydrochloride salt of L-Prolyl-glycinamide. Structurally, it represents the C-terminal dipeptide fragment of several bioactive neuropeptides (e.g., Oxytocin, MIF-1 analogs) and is a stabilized analog of Pro-Gly , a primary bioactive marker of collagen hydrolysis.

  • Chemical Structure: L-Proline coupled to Glycine-Amide.[1][2]

  • Key Feature: The C-terminal amide group (-NH2) confers resistance to carboxypeptidase degradation, significantly extending plasma half-life compared to the free acid form (H-Pro-Gly-OH).

  • Solubility: Highly soluble in water/PBS due to the HCl salt form.

Mechanistic Rationale

To design a robust efficacy model, we must target the pathways where Pro-Gly motifs are biologically active. Current literature supports two primary mechanisms:

  • Fibroblast Activation (Dermatological/Wound Healing): Pro-Gly containing peptides are transported into dermal fibroblasts via PEPT1/2 transporters, where they act as signaling molecules to upregulate COL1A1 (Collagen Type I) and HAS2 (Hyaluronan Synthase) via the TGF-β/Smad or MAPK signaling cascades.

  • Neuromodulation (Nootropic/Cytoprotective): As a structural analog of Cyclo(Pro-Gly) (a metabolite of Noopept) and a fragment of MIF-1, H-Pro-Gly-NH2 modulates neuronal excitability and protects against oxidative stress (e.g., Glutamate/H2O2 toxicity).

Part 2: Selection of Cell Models

The choice of cell line dictates the translational relevance of your data. For H-Pro-Gly-NH2-HCl, we utilize a Dual-System Approach :

Application AreaRecommended Cell LineRationaleKey Readout
Dermatology / ECM HDFa (Adult Human Dermal Fibroblasts)Native producers of extracellular matrix; express PEPT transporters.Procollagen Type I Synthesis; Wound Healing (Scratch Assay).
Neuroprotection SH-SY5Y (Human Neuroblastoma)Standard model for neuronal differentiation and oxidative stress resilience.Cell Viability (MTT/LDH) post-insult; Neurite Outgrowth.
Bioavailability Caco-2 (Colorectal Adenocarcinoma)Forms polarized monolayers expressing intestinal transporters (PEPT1).Apical-to-Basolateral Permeability (

).

Part 3: Experimental Protocols

Protocol A: Collagen Stimulation Efficacy in HDFa Cells

Objective: To quantify the ability of H-Pro-Gly-NH2-HCl to stimulate extracellular matrix production.

1. Reagents & Preparation
  • Stock Solution: Dissolve H-Pro-Gly-NH2-HCl in sterile PBS to 100 mM. Filter sterilize (0.22 µm). Store at -20°C.

  • Media: DMEM (High Glucose) + 10% FBS (Growth); DMEM + 1% FBS (Starvation/Treatment).

  • Positive Control: TGF-β1 (5 ng/mL) or Ascorbic Acid (50 µg/mL).

2. Experimental Workflow
  • Seeding: Plate HDFa cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Starvation: Aspirate media and wash with PBS. Add starvation media (DMEM + 1% FBS) for 12h to synchronize cell cycle and reduce basal background.

  • Treatment: Treat cells with H-Pro-Gly-NH2-HCl at log-scale concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • Note: Include Ascorbic Acid (50 µg/mL) in all wells as a cofactor for collagen hydroxylation, or run a specific "No AA" control to test independence.

  • Incubation: Incubate for 48–72 hours.

  • Quantification (ELISA): Collect supernatant. Use a Procollagen Type I C-Peptide (PIP) ELISA kit. PIP is a stoichiometric marker of collagen synthesis secreted into the media.

  • Normalization: Perform an MTT or Crystal Violet assay on the cell monolayer to normalize collagen output to total cell number.

3. Data Visualization (Signaling Pathway)

G Peptide H-Pro-Gly-NH2-HCl (Extracellular) PEPT1 PEPT1 Transporter Peptide->PEPT1 Influx Intracellular Intracellular Accumulation PEPT1->Intracellular Kinase MAPK / ERK Phosphorylation Intracellular->Kinase Signaling Activation TF Transcription Factors (AP-1 / Sp1) Kinase->TF Translocation Gene COL1A1 Gene Expression TF->Gene Promoter Binding Protein Procollagen Type I Secretion Gene->Protein Translation

Figure 1: Proposed mechanism of action for Pro-Gly dipeptides in dermal fibroblasts, involving PEPT1 transport and kinase activation.[3]

Protocol B: Neuroprotective Efficacy in SH-SY5Y Cells

Objective: To determine if H-Pro-Gly-NH2-HCl protects neurons against oxidative stress (H2O2) or excitotoxicity (Glutamate).

1. Experimental Workflow
  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (neurite extension).

  • Pre-Treatment: Add H-Pro-Gly-NH2-HCl (0.1 µM – 100 µM) to the culture media for 2–4 hours prior to insult.

    • Scientific Logic:[4][5][6][7][8] Pre-treatment allows the peptide to upregulate endogenous antioxidant enzymes (SOD, Catalase).

  • Insult:

    • Oxidative Stress: Add Hydrogen Peroxide (

      
      ) to a final concentration of 100–200 µM.
      
    • Excitotoxicity: Add L-Glutamate (10–20 mM).

  • Co-Incubation: Incubate for 24 hours.

  • Readout:

    • Viability: MTT or CCK-8 assay.

    • Cytotoxicity: LDH Release assay (supernatant).

    • Morphology: Image analysis of neurite length using ImageJ.

Part 4: Data Analysis & Interpretation[9]

Quantitative Metrics

Present your data using the following structure. Calculating the Stimulation Index (SI) is crucial for normalizing batch-to-batch variation in ELISA assays.



Expected Results Table
AssayConcentrationExpected OutcomeInterpretation
Collagen I ELISA 100 µM> 120% of ControlSignificant stimulation of ECM synthesis.
MTT (Neuro) 10 µM + H2O2> 80% Viability (vs 40% in H2O2 only)Cytoprotective effect; potential antioxidant upregulation.
Scratch Assay 50 µMFaster closure rate (µm/hour)Enhanced fibroblast migration/proliferation.
Statistical Validation
  • n-Value: Minimum

    
     biological replicates.
    
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Control).

  • Significance:

    
     is the threshold for efficacy.
    

Part 5: Experimental Workflow Diagram

Workflow Stock Stock Prep 100mM in PBS (Filter 0.22µm) Seed Cell Seeding (HDFa or SH-SY5Y) Treat Peptide Treatment (Log Scale: 1-1000µM) Stock->Treat Dilute Seed->Treat 24h Attachment Incubate Incubation (24h - 72h) Treat->Incubate Assay Readout Assays (ELISA / MTT / LDH) Incubate->Assay Collect Media/Cells Data Data Analysis (ANOVA / EC50) Assay->Data

Figure 2: Step-by-step experimental workflow for testing H-Pro-Gly-NH2-HCl efficacy in vitro.

References

  • Ichikawa, S., et al. (2010). Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral ingestion of gelatin hydrolysate. International Journal of Food Sciences and Nutrition.

  • Kusubata, M., et al. (2015).[9] Collagen-derived dipeptide, prolyl-hydroxyproline (Pro-Hyp): A new low molecular weight growth-initiating factor for specific fibroblasts. Journal of Biological Chemistry.

  • Sato, K. (2017). The presence of food-derived collagen peptides in human blood: Structure and biological activity. Journal of Agricultural and Food Chemistry.

  • Gudasheva, T. A., et al. (1996). The major metabolite of noopept: Cyclo-L-prolylglycine. Pharmaceutical Chemistry Journal.

  • Verma, C., et al. (2021).[10] The Pro-Gly or Hyp-Gly Containing Peptides from Absorbates of Fish Skin Collagen Hydrolysates Inhibit Platelet Aggregation.[10] Frontiers in Nutrition.

Sources

Application

Application Note: Preparation of H-Pro-Gly-NH2·HCl Stock Solutions

Executive Summary H-Pro-Gly-NH2[1][2][3][4][5]·HCl (L-Prolyl-glycinamide hydrochloride) is a biologically significant dipeptide amide, often utilized as a peptidomimetic building block or a reference standard for the C-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Pro-Gly-NH2[1][2][3][4][5]·HCl (L-Prolyl-glycinamide hydrochloride) is a biologically significant dipeptide amide, often utilized as a peptidomimetic building block or a reference standard for the C-terminal degradation products of bioactive peptides such as MIF-1 (Pro-Leu-Gly-NH2) and Oxytocin .[3][4]

This guide provides a standardized protocol for preparing high-purity stock solutions. It addresses the critical physicochemical challenges of this compound: hygroscopicity and pH-dependent stability .[6] The HCl salt form ensures solid-state stability but generates acidic solutions that require careful neutralization for biological assays.[4]

Key Chemical Data
PropertyDetail
Chemical Name L-Prolyl-glycinamide hydrochloride
CAS Number 51952-37-5
Formula C

H

N

O

[6][2][3][4][7][8][9][10][11][12] · HCl
Molecular Weight 207.66 g/mol (Salt) / 171.20 g/mol (Free Base)
Solubility >50 mg/mL in Water; Soluble in DMSO
Storage (Solid) -20°C, Desiccated (Hygroscopic)

Pre-Formulation Analysis[1][5]

The "Salt Effect" on pH

The hydrochloride salt (HCl) is the preferred form for stability, preventing the spontaneous cyclization (diketopiperazine formation) common in free-base dipeptides.[6][3][4] However, dissolving H-Pro-Gly-NH2[3][4]·HCl in water results in an acidic solution (pH ~3.0–5.0).[6][4]

  • Implication: Direct addition of high-concentration stock to cell culture media may cause localized cytotoxicity or protein precipitation.[4]

  • Solution: Prepare a concentrated acidic stock for storage, and neutralize only at the working dilution step.[6]

Hygroscopicity Management

Small peptide salts are prone to absorbing atmospheric moisture, which alters the effective mass and leads to concentration errors.[6]

  • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh rapidly or use a dry box if high precision (<5% error) is required.

Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration stock solution suitable for long-term storage.

Materials
  • H-Pro-Gly-NH2[1][2][3][4][5][8][9][11][13]·HCl (Solid)[6][3][4]

  • Solvent: Sterile Milli-Q Water (Nuclease-free) or 0.1% Acetic Acid (for enhanced stability).[6][3][4]

  • Equipment: Analytical balance, Vortex mixer, 0.22 µm PVDF syringe filter.[6]

Step-by-Step Methodology
  • Equilibration: Remove the product vial from -20°C storage and let it sit at room temperature for 20 minutes inside a desiccator.

  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
    [6][3][4]
  • Weighing: Weigh ~20.8 mg of the peptide into a sterile microcentrifuge tube. Record the exact mass.

  • Solubilization: Calculate the exact volume of water needed based on the recorded mass to achieve 100 mM.

    • Example: If actual mass is 21.5 mg:

      
      
      Add the calculated volume of sterile water.[6][3][4]
      
  • Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.[6]

  • Filtration (Sterilization): Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile cryovial.

    • Note: Nylon filters may bind peptides; avoid them if possible.[6][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solutions for Biological Assays

Objective: Dilute the acidic stock into physiological buffer without causing pH shock.

Workflow Diagram

The following diagram illustrates the critical decision path for solvent selection and neutralization.

StockPrep Start Solid H-Pro-Gly-NH2·HCl Weigh Weigh & Dissolve (Water/DMSO) Start->Weigh Stock Master Stock (Acidic, pH ~4) Weigh->Stock Decision Application? Stock->Decision InVitro Cell Culture / Enzymatic Decision->InVitro High Dilution InVivo Animal Injection Decision->InVivo High Conc. DiluteBuffer Dilute >1:100 in Media/PBS InVitro->DiluteBuffer Buffering Capacity Sufficient Neutralize Buffer Exchange / Adjust pH to 7.4 InVivo->Neutralize Must be Isotonic & Neutral Use Experimental Use DiluteBuffer->Use Neutralize->Use

Figure 1: Decision workflow for preparing working solutions from acidic HCl salt stocks.

Neutralization Strategy

Since the stock is 100 mM HCl salt, it contains 100 mM equivalent of H+.[6]

  • For High Dilutions (e.g., 1 µM final): The buffering capacity of culture media (HEPES/Bicarbonate) is sufficient to neutralize the trace acid.[6][4] No action required.

  • For High Concentrations (>1 mM final): You must manually neutralize.[6][4]

    • Dilute the stock with PBS.[6][4]

    • Check pH with a micro-pH probe.[6][4]

    • Titrate with dilute NaOH (0.1 M) or add 1 M HEPES buffer (pH 7.4) to stabilize.[6][4][11]

Quality Control & Troubleshooting

Verification of Integrity

For critical experiments, verify the stock solution integrity using HPLC-MS.[6]

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[6][4]

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[6]

  • Gradient: 0-30% B over 20 minutes (Pro-Gly-NH2 is polar and elutes early).[6][3][4]

  • Detection: UV 214 nm (peptide bond).[6][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Sticky/Clumped Powder Moisture absorption (Hygroscopic).[6][3][4]Desiccate vial overnight. Weigh in dry environment.[6][4]
Precipitation in PBS "Salting out" at very high conc.[6][4]Dissolve in water first, then dilute into PBS.[6]
Yellowing of Solution Oxidation or hydrolysis.[6]Discard. Prepare fresh stock. Check storage temp.
Unexpected Cytotoxicity Acidic shock from HCl salt.[6][4]Check pH of final medium.[6][4] Neutralize stock if >1 mM.[6][4]

References

  • Chemical Identity: L-Prolyl-glycinamide hydrochloride. CAS: 51952-37-5.[3][4][8] PubChem CID: 14599189.[6][4]

  • MIF-1 Context: Kastin, A. J., et al. (1971).[6][4] "MIF-1: A CNS peptide."[6][3][4] Brain Research Bulletin.

  • Peptide Handling: Sigma-Aldrich.[6][4][5] "Handling and Storage of Synthetic Peptides."

  • Salt Form Stability: Bastin, R. J., et al. (2000).[6][4] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

Sources

Method

Application Note: Precision Preparation of H-Pro-Gly-NH2·HCl Stock Solutions

Executive Summary & Scientific Rationale In drug development and biochemical assays, the accuracy of peptide concentration is the single most common source of experimental error. For short, hydrophilic dipeptides like H-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development and biochemical assays, the accuracy of peptide concentration is the single most common source of experimental error. For short, hydrophilic dipeptides like H-Pro-Gly-NH2·HCl (Prolyl-glycinamide hydrochloride), this challenge is compounded by two factors:

  • Hygroscopicity: The HCl salt form is highly prone to absorbing atmospheric water.

  • The "Gross vs. Net" Discrepancy: Commercial peptide powders are never 100% peptide. They consist of the target peptide, counter-ions (HCl), residual water, and synthesis salts.

A researcher weighing 1.0 mg of powder and assuming it contains 1.0 mg of active peptide will systematically under-dose their experiment by 10–30%. This Application Note provides the definitive protocol for calculating and preparing precise molar concentrations of H-Pro-Gly-NH2·HCl, utilizing the Net Peptide Content (NPC) correction method.

Chemical Profile & Stoichiometry

Before calculation, one must establish the exact molecular mass of the active moiety versus the salt form.

ComponentChemical FormulaMolecular Weight ( g/mol )Role
Free Base (Active)

171.20 The biologically active pharmacophore.
Counter-Ion

36.46Improves solubility and stability.
Salt Form (Theoretical)

207.66 The theoretical mass of the dry salt.

Critical Note on UV Quantification: Unlike larger proteins, H-Pro-Gly-NH2 lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine). Consequently, it has zero absorbance at 280 nm (


) . While absorbance at 205–214 nm (peptide bond) is possible, it is highly susceptible to buffer interference and solvent artifacts. Therefore, Gravimetric Preparation corrected by Certificate of Analysis (CoA) data  is the required standard for this molecule.

The Mathematics of Molarity (The Correction Factor)

To prepare a specific molar concentration, you cannot rely on the molecular weight of the salt alone. You must account for the Net Peptide Content (NPC) .

The "Magic Formula" for Mass-to-Molarity

To determine the required mass of powder (


) to achieve a target concentration (

) in a specific volume (

):


Where NPC is the decimal value (e.g., 0.75 for 75%) derived from the CoA.

Why not use the Salt MW?

Using the Salt MW assumes the powder is 100% pure salt (


). In reality, the powder contains variable amounts of water and excess salts. The NPC  (determined by Amino Acid Analysis or Elemental Analysis) is the only absolute measure of how much "active peptide" is in the vial.

Protocol: High-Precision Stock Preparation

Materials Required[1][2][3][4][5][6][7][8]
  • H-Pro-Gly-NH2[1][][3][4]·HCl lyophilized powder.

  • Certificate of Analysis (CoA) for the specific lot (Critical).

  • Analytical Balance (readability 0.01 mg recommended).

  • Solvent: Endotoxin-free water or PBS (pH 7.4). Note: H-Pro-Gly-NH2 is highly soluble in water.

  • Low-binding microcentrifuge tubes.

Workflow Diagram

The following logic flow ensures the exclusion of "Gross Weight" errors.

PeptidePrep Start Start: Receive Peptide CheckCoA Analyze CoA (Find Net Peptide Content %) Start->CheckCoA Calc Calculate Mass Required (Use NPC Formula) CheckCoA->Calc Input NPC Weigh Weigh Powder (Rapidly to avoid H2O uptake) Calc->Weigh Dissolve Dissolve in 80% Volume Weigh->Dissolve Adjust Adjust to Final Volume Dissolve->Adjust Aliquot Aliquot & Freeze (-20°C) Adjust->Aliquot

Figure 1: Decision tree for gravimetric preparation of peptide stocks correcting for salt and water content.

Step-by-Step Methodology
  • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, altering the weight instantly.

  • Data Extraction: Locate the Peptide Content or Net Peptide Content on the CoA.

    • Example: The CoA states "Peptide Content: 80%". This means 1 mg of powder contains 0.8 mg of H-Pro-Gly-NH2 (Free Base).

  • Calculation (Example):

    • Goal: Prepare 5 mL of 10 mM stock.

    • Target Moles:

      
      .
      
    • Required Mass (Active):

      
       (
      
      
      
      ).
    • Required Mass (Powder):

      
      .
      
  • Weighing: Weigh exactly 10.7 mg of powder into a low-binding tube.

  • Dissolution: Add 80% of the solvent volume (e.g., 4 mL). Vortex gently. The HCl salt facilitates rapid dissolution.

  • Volume Adjustment: Add solvent to reach exactly 5 mL.

  • Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting & Quality Control

Common Pitfalls
IssueCauseSolution
Sticky Powder Hygroscopicity (Water uptake)Weigh rapidly; use an ionizing bar to reduce static; do not open cold vials.
Inconsistent IC50 Using Salt MW instead of NPCRecalculate stock concentration using the formula in Section 3.
Precipitation High concentration in PBSDissolve in pure water first (10x concentration), then dilute into buffer.
Verification (Advanced)

If strict validation is required (e.g., GMP environments), UV at 214 nm is unreliable for this specific sequence.

  • Gold Standard: Amino Acid Analysis (AAA) or Quantitative NMR (qNMR).

  • Alternative: HPLC with a chemiluminescent nitrogen detector (CLND).

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Accessed October 2023. Link

  • Bachem. Net Peptide Content & Concentration Calculator. Accessed October 2023. Link

  • Kuipers, B.J., & Gruppen, H. (2007). "Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption of the Constituent Amino Acids at 214 nm." Journal of Agricultural and Food Chemistry. Link

  • GenScript. Peptide Handling Guidelines: Net Peptide Content.Link

Sources

Application

Application Note &amp; Protocols: Investigating H-Pro-Gly-NH2 as a Modulator of Viral Capsid Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Viral Capsid as a High-Value Antiviral Target The viral capsid, a protein shell that encases the viral genome, is fundamental to the viral...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Viral Capsid as a High-Value Antiviral Target

The viral capsid, a protein shell that encases the viral genome, is fundamental to the viral lifecycle. Its functions are multifaceted, including protecting the genome, facilitating entry into host cells, and participating in the assembly of new virions.[1] The formation of the capsid is a highly orchestrated process of protein-protein interactions (PPIs), where individual capsid protein (CP) subunits self-assemble into a stable, symmetric structure.[2] Disrupting this assembly process represents a promising strategy for antiviral drug development, as it targets a crucial viral-specific process with no direct host cell counterpart.[3]

Small molecules that interfere with this process, known as capsid assembly modulators (CAMs), can act in several ways: they can prevent assembly altogether, or they can induce aberrant, non-infectious structures.[4][5] This application note explores the theoretical potential of the tripeptide amide, H-Pro-Gly-NH2 (Pro-Gly amide), as a novel tool for studying and potentially inhibiting viral capsid formation.

We hypothesize that the Pro-Gly motif, known for its ability to induce sharp turns (β-turns) in peptide backbones, could act as a structural mimic of key interaction domains on capsid proteins.[6][7] By competitively binding to CP subunits, H-Pro-Gly-NH2 could disrupt the precise protein-protein contacts required for correct capsid nucleation and elongation. This guide provides the scientific rationale and detailed experimental protocols to investigate this hypothesis using Hepatitis B Virus (HBV) core protein as a model system.

Part 1: Hypothesized Mechanism of Action

Competitive Inhibition of Capsid Subunit Interactions

The assembly of a viral capsid is dependent on specific, multivalent interactions between CP subunits. These interactions often occur at flexible loop regions or turns that connect larger secondary structures.[8][9] The dipeptide sequence Pro-Gly is one of the most common motifs found in β-turns, a structure that reverses the direction of the polypeptide chain.[10] Proline's rigid ring structure and glycine's flexibility make this combination ideal for forming tight, stable turns.[6]

Our primary hypothesis is that H-Pro-Gly-NH2-HCl acts as a competitive inhibitor by mimicking a Pro-Gly or similar β-turn motif present at the dimer-dimer interface of capsid proteins (Figure 1). By occupying the binding pocket intended for another subunit's loop, the peptide would sterically hinder the proper association of capsid proteins, thereby inhibiting the formation of a functional icosahedral capsid. This mode of action is plausible as peptides are excellent candidates for disrupting protein-protein interactions due to their ability to mimic protein surfaces.[11][12][13]

G cluster_0 Normal Capsid Assembly cluster_1 Inhibition by H-Pro-Gly-NH2 CP1 Capsid Protein (Dimer A) CP2 Capsid Protein (Dimer B) CP1->CP2 Interaction via β-turn motif Assembly Correct Assembly CP2->Assembly CP3 Capsid Protein (Dimer A) Inhibitor H-Pro-Gly-NH2 CP3->Inhibitor Competitive Binding Blocked Assembly Blocked Inhibitor->Blocked

Figure 1: Hypothesized competitive inhibition of capsid assembly.

Potential Interference with Proteolytic Maturation

For some viruses, such as retroviruses like HIV, capsid proteins are initially expressed as part of a larger polyprotein (e.g., Gag).[14] The final maturation into an infectious virion requires cleavage of this polyprotein by a viral protease at specific sites.[4][15] This cleavage event triggers a significant conformational change in the capsid proteins, enabling them to disassemble from the immature lattice and reassemble into the mature, often conical, capsid.[14] While less central to the HBV model, it is a plausible secondary hypothesis that a small peptide like H-Pro-Gly-NH2 could interfere with the activity of such proteases if the recognition sequence resembles the peptide's structure, thereby halting the maturation process.

Part 2: Experimental Protocols & Methodologies

In Vitro HBV Capsid Assembly Assay

This protocol uses Dynamic Light Scattering (DLS) to monitor the kinetics of HBV core protein (Cp149) assembly into virus-like particles (VLPs) in real-time. DLS measures the size distribution of particles in a solution, allowing for the direct observation of the transition from small Cp149 dimers to large, fully formed capsids.[16][17][18] The objective is to determine if H-Pro-Gly-NH2-HCl alters the rate or extent of this assembly.

Materials:

  • Recombinant HBV Core Protein (Cp149 fragment), purified and stored in a low-salt buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • H-Pro-Gly-NH2-HCl stock solution (100 mM in sterile water).

  • Assembly Buffer: 50 mM HEPES pH 7.5.

  • High-Salt Buffer: 50 mM HEPES pH 7.5, 4 M NaCl.

  • Dynamic Light Scattering (DLS) instrument and low-volume quartz cuvettes.

  • Pipettes, sterile microcentrifuge tubes.

Workflow Diagram:

G prep Prepare Reagents (HBV Cp149, Peptide, Buffers) mix Mix Cp149 with H-Pro-Gly-NH2 or Vehicle Control prep->mix incubate Incubate at RT (30 min) mix->incubate initiate Initiate Assembly (Add High-Salt Buffer) incubate->initiate dls Monitor Particle Size with DLS over Time initiate->dls analyze Analyze Kinetics: Rate & Extent of Assembly dls->analyze

Figure 2: Workflow for the in vitro DLS-based capsid assembly assay.

Step-by-Step Protocol:

  • Preparation: Equilibrate all reagents and the DLS instrument to room temperature (approx. 25°C).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a typical 100 µL final volume:

    • Add 50 µL of HBV Cp149 protein at a stock concentration of 10 µM (final concentration will be 5 µM).

    • Add the desired volume of H-Pro-Gly-NH2-HCl stock solution to achieve final concentrations for testing (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • For the control ("no inhibitor") sample, add an equivalent volume of sterile water.

    • Adjust the volume with Assembly Buffer.

  • Pre-incubation: Gently mix and incubate the samples at room temperature for 30 minutes to allow the peptide to interact with the protein dimers.

  • Initiate Assembly: Initiate the assembly reaction by adding 50 µL of High-Salt Buffer to each tube, bringing the final NaCl concentration to 2 M.[19] Mix gently by pipetting. The final protein concentration will be 5 µM.

  • DLS Measurement: Immediately transfer the solution to a DLS cuvette. Place the cuvette in the DLS instrument and begin acquiring data.

    • Acquisition Parameters: Set the instrument to take measurements every 1-2 minutes for a total duration of 2-4 hours. Monitor the intensity-weighted particle diameter.

  • Data Analysis: Plot the average particle diameter (Z-average) or the peak intensity of the capsid population (~30-35 nm for HBV) as a function of time. Compare the assembly kinetics between the control and peptide-treated samples.

Expected Results & Interpretation:

ConditionExpected DLS ReadoutInterpretation
Control (No Inhibitor) Rapid increase in particle size from ~5-10 nm (dimer) to a stable plateau at ~30-35 nm (capsid).Normal, unimpeded capsid assembly.
Effective Inhibition Particle size remains low (~5-10 nm) or shows a significantly slower rate of increase.H-Pro-Gly-NH2 prevents or slows the formation of capsids.
Aberrant Assembly Formation of particles with a larger, more polydisperse size distribution (>50 nm).The peptide may be causing uncontrolled aggregation rather than ordered assembly.
Cell-Based Viral Replication Assay

This protocol assesses the ability of H-Pro-Gly-NH2-HCl to inhibit HBV replication in a cell culture model. A human hepatoma cell line (e.g., HepG2.2.15), which constitutively produces HBV virions, is used.[20][21] The amount of viral DNA released into the cell culture supernatant is quantified using quantitative PCR (qPCR) as a measure of viral replication.

Materials:

  • HepG2.2.15 cell line.

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.

  • H-Pro-Gly-NH2-HCl stock solution (100 mM in sterile water), filter-sterilized.

  • Positive control antiviral (e.g., Entecavir).

  • Cell viability assay kit (e.g., MTS or MTT).

  • Viral DNA extraction kit.

  • qPCR machine, primers/probe for HBV DNA, and qPCR master mix.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in a 24-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Treatment: After 24 hours, remove the old medium and replace it with fresh medium containing serial dilutions of H-Pro-Gly-NH2-HCl (e.g., from 1 µM to 2 mM).

    • Include wells for "no treatment" (vehicle control) and a positive control (Entecavir at its EC50 concentration).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any cell debris and transfer the clear supernatant to a new tube. Store at -80°C until DNA extraction.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the remaining cells in the plate using an MTS or similar cell viability assay to ensure that any observed reduction in viral load is not due to cell death.

  • Viral DNA Extraction: Extract viral DNA from a fixed volume (e.g., 100 µL) of the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the extracted HBV DNA using qPCR with primers and a probe specific for a conserved region of the HBV genome. Generate a standard curve using a plasmid with a known copy number of the HBV target sequence.

  • Data Analysis: Calculate the viral load (in copies/mL) for each condition. Normalize the viral load of treated samples to the vehicle control. Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) for H-Pro-Gly-NH2-HCl.

Safety & Handling

H-Pro-Gly-NH2-HCl is supplied as a hydrochloride salt. While specific toxicity data is not widely available, it should be handled with standard laboratory precautions. The hydrochloric acid component means the solid and concentrated solutions may be corrosive or irritating.[22][23]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[24]

  • Handling: Avoid inhalation of dust if working with the solid form. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

The disruption of viral capsid formation is a validated and powerful strategy for the development of new antiviral therapeutics. This document outlines a hypothesis-driven approach for investigating the small peptide H-Pro-Gly-NH2-HCl as a potential modulator of this process. The provided protocols for in vitro assembly monitoring and cell-based replication assays offer a robust framework for researchers to test this hypothesis. The unique structural properties of the Pro-Gly motif make it a compelling candidate for mimicking key protein-protein interaction domains.[6] Successful inhibition in these assays could pave the way for further structural and mechanistic studies, potentially establishing a new class of peptide-based tools for virology research and drug discovery.

References

  • Cheng, S., & Brooks, C. L., 3rd (2015). Protein-Protein Interfaces in Viral Capsids Are Structurally Unique. Journal of molecular biology, 427(23), 3683–3693. [Link]

  • Cheng, S., & Brooks, C. L. (2015). Protein-protein interfaces in viral capsids are structurally unique. Journal of Molecular Biology. [Link]

  • Pornillos, O., Ganser-Pornillos, B. K., & Yeager, M. (2012). Protease Cleavage Leads to Formation of Mature Trimer Interface in HIV-1 Capsid. PLoS pathogens, 8(8), e1002893. [Link]

  • Zlotnick, A., Aldrich, B., Johnson, J. M., Ceres, P., & Wingfield, P. T. (2002). In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions). Nature biotechnology, 20(4), 366–369. [Link]

  • May, J. C., & Olson, M. A. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current medicinal chemistry, 16(11), 1334–1343. [Link]

  • Li, Z., et al. (2023). New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. MDPI. [Link]

  • Keller, P. W., et al. (2012). Protease Cleavage Leads to Formation of Mature Trimer Interface in HIV-1 Capsid. PLoS Pathogens. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: H-Gly-NH2 · HCl. Retrieved from [Link]

  • Hütter, C. S., et al. (2021). Process monitoring of virus-like particle reassembly by diafiltration with UV/Vis spectroscopy and light scattering. Biotechnology and bioengineering, 118(12), 4847–4861. [Link]

  • Venkatakrishnan, B., & Zlotnick, A. (2016). Assembly and Release of Hepatitis B Virus. Current clinical microbiology reports, 3(3), 167–175. [Link]

  • Johnson, E. N., & Arora, P. S. (2010). Peptides and peptidomimetics as regulators of protein-protein interactions. Chemical record (New York, N.Y.), 10(4), 213–220. [Link]

  • Raghunathan, G., & Shanmugam, G. (2012). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Protein and peptide letters, 19(5), 455–465. [Link]

  • Azimi, S., et al. (2023). Modeling Viral Capsid Assembly: A Review of Computational Strategies and Applications. MDPI. [Link]

  • Tang, S., et al. (2013). HIV-1 capsid inhibitors as antiretroviral agents. Virology journal, 10, 291. [Link]

  • van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

  • Iverson, E., et al. (2021). Virology: Mutagenizing the Proteolytic Cleavage Site in the Major Capsid Protein in SSV1. PDXScholar. [Link]

  • Pierson, E., & D'Souza, V. M. (2018). Molecular mechanism of capsid disassembly in hepatitis B virus. Proceedings of the National Academy of Sciences, 115(38), E8849-E8856. [Link]

  • de Brevern, A. G. (2021). A Perspective on the (Rise and Fall of) Protein β-Turns. MDPI. [Link]

  • Koonin, E. V., et al. (2020). Comparative analysis of the extent of protein–protein interactions in icosahedral viral capsids. Journal of Virology. [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. Retrieved from [Link]

  • Navarro-Lopez, R. A., et al. (2025). Development and validation of a dynamic light scattering-based method for viral quantification: A straightforward protocol for a demanding task. PLOS One. [Link]

  • Schur, F. K. M., et al. (2018). High-resolution structures of HIV-1 Gag cleavage mutants determine structural switch for virus maturation. PNAS. [Link]

  • Zhang, Y., et al. (2023). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI. [Link]

  • Mukherjee, S., et al. (2022). In-silico comparative modeling and interaction studies of PRSV proteins - Accelerated towards dissection of structure based evolutionary divergence and functional interaction of virus within the host. bioRxiv. [Link]

  • Katen, S. P., et al. (2018). Assembly Properties of Hepatitis B Virus Core Protein Mutants Correlate with Their Resistance to Assembly-Directed Antivirals. Journal of Virology, 92(20), e01019-18. [Link]

  • PBL Assay Science. (n.d.). Cell-based Services. Retrieved from [Link]

  • Harms, Z. D., et al. (2015). Monitoring Assembly of Virus Capsids with Nanofluidic Devices. ACS nano, 9(9), 9065–9074. [Link]

  • Tissot, A., et al. (2019). In Vitro Assembly of Virus-Like Particles and Their Applications. ResearchGate. [Link]

  • Sinner, E. K., et al. (2012). Structural characterization of a β-turn mimic within a protein–protein interface. Journal of the American Chemical Society, 134(3), 1462–1465. [Link]

  • Cawood, G. J., et al. (2022). The diversity of protein-protein interaction interfaces within T=3 icosahedral viral capsids. bioRxiv. [Link]

  • Borchhardt, N., et al. (2021). An Engineered Maturation Cleavage Provides a Recombinant Mimic of Foot-and-Mouth Disease Virus Capsid Assembly-Disassembly. MDPI. [Link]

  • Brookhaven Instruments. (n.d.). Analysis of Virus Particles in Media by Dynamic Light Scattering. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • St. John, S. E., & Prevelige, P. E., Jr (2011). Characterization of the in vitro HIV-1 Capsid Assembly Pathway. Viruses, 3(6), 763–779. [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • Raghunathan, G., & Shanmugam, G. (2012). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. ResearchGate. [Link]

  • Qiu, Y., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences. [Link]

  • Lemke, C. T., & Fassati, A. (2018). Inhibitors of the HIV-1 Capsid, A Target of Opportunity. Current opinion in infectious diseases, 31(1), 30–36. [Link]

  • Katen, S. P., et al. (2014). The Hepatitis B Virus Core Protein Intradimer Interface Modulates Capsid Assembly and Stability. Biochemistry, 53(33), 5465–5474. [Link]

  • Wikipedia. (n.d.). Turn (biochemistry). Retrieved from [Link]

  • Patsnap Synapse. (2024). What are HIV-1 capsid inhibitors and how do they work?. Retrieved from [Link]

  • Scott, D. E., et al. (2017). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. ACS medicinal chemistry letters, 8(6), 600–605. [Link]

  • Ko, C., et al. (2021). The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication. Frontiers in Microbiology. [Link]

  • May, J. C., & Olson, M. A. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • Tissot, A., et al. (2019). In Vitro Assembly of Virus-Like Particles and Their Applications. MDPI. [Link]

  • Redox Ltd. (2023). Safety Data Sheet Hydrochloric acid, >25%. Retrieved from [Link]

  • Engelman, A. N., & Singh, P. K. (2023). HIV-1 capsid and viral DNA integration. mBio, 14(6), e02081-23. [Link]

  • Testa Analytical Solutions. (2020). Analysis of Virus Particles by Dynamic Light Scattering. rapidmicrobiology. [Link]

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Method

Application Notes &amp; Protocols: Proline-Containing Peptides in Dipeptidyl Peptidase-IV (DPP-IV) Research

Introduction: Navigating Proline-Containing Peptide Substrates In the field of drug discovery, particularly for metabolic diseases and immunology, the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Proline-Containing Peptide Substrates

In the field of drug discovery, particularly for metabolic diseases and immunology, the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a target of significant interest. Research in this area heavily relies on synthetic peptide substrates that mimic the endogenous targets of DPP-IV.

The query "H-Pro-Gly-NH2-HCl" (Prolyl-glycinamide hydrochloride) represents a specific dipeptide amide. However, in the context of DPP-IV research, the more commonly utilized and extensively documented substrate is its isomer, H-Gly-Pro-NH2 (Glycyl-prolinamide), and its fluorogenic or chromogenic derivatives. DPP-IV preferentially cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position. Therefore, H-Gly-Pro-NH2 serves as a canonical substrate.

This guide will focus on the primary application for this class of chemicals: their use as substrates in DPP-IV activity and inhibition assays. We will also discuss a related tripeptide, H-Gly-Pro-Gly-NH2, which functions as a prodrug activated by DPP-IV, to illustrate the broader research applications.

Table 1: Chemical Properties of Key Research Peptides

Compound Name Synonyms Molecular Formula Molecular Weight Key Application
Glycyl-L-prolyl-glycinamide GPG-NH2, H-Gly-Pro-Gly-NH2 C9H16N4O3 228.25 g/mol [1] DPP-IV substrate; Antiviral prodrug[2]
Glycinamide Hydrochloride 2-Aminoacetamide HCl C2H7ClN2O 110.54 g/mol [3][4][5][6] Biological Buffer[4][7]
Gly-Pro-pNA hydrochloride Glycyl-proline 4-nitroanilide HCl C13H17N4O4Cl 328.75 g/mol Chromogenic DPP-IV Substrate[8]

| H-Gly-Pro-AMC | Glycyl-proline 7-amido-4-methylcoumarin | C17H19N3O4 | 329.35 g/mol | Fluorogenic DPP-IV Substrate[9] |

Core Mechanism: DPP-IV Action on Peptide Substrates

DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] These hormones are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the action of these incretins is prolonged, leading to improved glycemic control.[10] This mechanism is the foundation for the "gliptin" class of anti-diabetic drugs.[11][12]

The catalytic action of DPP-IV involves its serine protease active site, which specifically recognizes and cleaves the peptide bond after a penultimate proline residue (X-Pro).[13] In a research setting, this activity is harnessed by providing a synthetic substrate, such as H-Gly-Pro-AMC. The enzyme cleaves the bond between proline and the attached reporter molecule (AMC), liberating it from a quenched state and producing a measurable fluorescent signal. The rate of this signal generation is directly proportional to the enzyme's activity.

DPP_IV_Mechanism cluster_0 DPP-IV Enzyme cluster_1 Synthetic Substrate cluster_2 Products DPPIV DPP-IV Active Site (Serine Protease) Products H-Gly-Pro-OH (Dipeptide) DPPIV->Products Cleavage AMC Free AMC (Fluorescent Signal) DPPIV->AMC Release Substrate H-Gly-Pro-AMC (Quenched Fluorescence) Substrate->DPPIV Binding Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPPIV Competitive Inhibition

Caption: Mechanism of DPP-IV action on a fluorogenic substrate and competitive inhibition.

In Vitro Application: DPP-IV Inhibitor Screening Protocol

The most common application for proline-containing peptide amides in research is the screening of potential DPP-IV inhibitors. This protocol describes a robust, fluorescence-based assay using H-Gly-Pro-AMC.

Principle of the Assay

This is a kinetic assay that measures the enzymatic activity of purified DPP-IV. The enzyme cleaves the non-fluorescent substrate, H-Gly-Pro-AMC, to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). In the presence of an inhibitor, the rate of AMC release is reduced. By comparing the reaction rates with and without a test compound, the percentage of inhibition can be calculated, and key parameters like the IC50 (half-maximal inhibitory concentration) can be determined.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Human Recombinant DPP-IVAbcam, Cayman ChemicalEnzyme source
H-Gly-Pro-AMC HBrChem-Impex, MedChemExpressFluorogenic substrate
SitagliptinSigma-AldrichPositive control inhibitor
Assay Buffer (e.g., Tris-HCl)N/AMaintain optimal pH (~7.5)
96-well black, flat-bottom platesCorning, GreinerLow-crosstalk fluorescence measurement
Fluorescence Plate ReaderTecan, BioTekEx/Em = 360/460 nm detection
DMSOSigma-AldrichSolvent for compounds
Experimental Workflow Diagram

workflow A 1. Prepare Reagents - Dilute Enzyme - Dilute Substrate - Prepare Inhibitor Series B 2. Plate Setup - Add Assay Buffer - Add Inhibitor/Vehicle - Add Positive Control A->B C 3. Pre-incubation Add DPP-IV Enzyme to wells. Incubate for 10 min at 37°C. B->C D 4. Initiate Reaction Add Substrate (H-Gly-Pro-AMC) to all wells. C->D E 5. Kinetic Measurement Read fluorescence (Ex/Em 360/460 nm) every 60s for 30 min at 37°C. D->E F 6. Data Analysis - Calculate reaction rates (Vmax) - Determine % Inhibition - Plot dose-response curve - Calculate IC50 E->F

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete coupling in Pro-Gly peptide synthesis

Topic: Troubleshooting Incomplete Coupling & Instability in Pro-Gly Sequences Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The "Pro-Gly" Paradox Welcome to the advanced troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Coupling & Instability in Pro-Gly Sequences Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Pro-Gly" Paradox

Welcome to the advanced troubleshooting center. Synthesizing peptides containing Proline-Glycine (Pro-Gly) motifs presents a dual kinetic challenge that often results in synthesis failure, characterized by low yields or deletion sequences.[1]

As a researcher, you are likely facing one of two distinct distinct mechanistic failures:

  • The "Silent Cleavage" (Diketopiperazine Formation): When Pro-Gly is at the C-terminus (anchored to the resin), the sequence is prone to auto-cleavage via cyclization, often stripping the peptide from the resin before synthesis is complete.

  • The "Steric Wall" (Nucleophilic Inertness): When coupling an amino acid onto an N-terminal Proline, the secondary amine of the pyrrolidine ring is sterically hindered, leading to incomplete coupling (deletion sequences).

This guide provides self-validating protocols to overcome both barriers.

Module 1: The "Silent Cleavage" (DKP Formation)

Symptom: Drastically low crude yield. The resin weight gain is negligible, or the desired peptide is absent from the final cleavage, while the waste stream contains cyclic dipeptides.

The Mechanism

The formation of Diketopiperazine (DKP) is the primary killer of C-terminal Pro-Gly sequences.

  • Trigger: Upon removal of the Fmoc group from the dipeptide (H-Pro-Gly-Resin), the free secondary amine of Proline attacks the C-terminal ester linkage attaching Glycine to the resin.

  • Result: The dipeptide cyclizes into a stable 6-membered ring (DKP) and cleaves itself off the solid support.[2] This happens during the basic deprotection step, washing your peptide away before the third amino acid can be coupled.

DKP_Mechanism cluster_0 Step 1: Deprotection cluster_1 Step 2: Cyclization (The Failure) Node1 Fmoc-Pro-Gly-Resin (Protected) Node2 H-Pro-Gly-Resin (Free Amine Generated) Node1->Node2 20% Piperidine Node3 Nucleophilic Attack (Pro Amine -> Gly Carbonyl) Node2->Node3 Conformational Folding (cis-amide) Node4 Cyclic DKP (In Solution) + Free Resin Node2->Node4 Fast Reaction (Minutes) Node3->Node4 Cleavage from Resin

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature chain termination.[1]

Troubleshooting & Solutions
Strategy A: Resin Substitution (The Gold Standard)

Do not use Wang Resin for C-terminal Pro-Gly. The ester linkage in Wang resin is electron-deficient enough to be susceptible to aminolysis.

  • Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][3]

  • Why it works: The massive steric bulk of the trityl group prevents the Proline amine from accessing the ester carbonyl, effectively blocking the cyclization pathway [1].

Resin TypeLinkage Stability (vs DKP)Recommendation
Wang Resin Low (High Risk)AVOID for C-term Pro/Gly
Merrifield High (Stable)Good, but requires HF cleavage
2-CTC Resin Excellent (Steric Shield) HIGHLY RECOMMENDED
Strategy B: The Dipeptide Shortcut

If you must use a specific resin or linker, bypass the danger zone entirely.[4]

  • Protocol: Instead of coupling Gly then Pro, couple the pre-formed dipeptide Fmoc-Pro-Gly-OH as a single unit.

  • Logic: The DKP reaction requires a free amine on the dipeptide while it is attached to the resin. By coupling the protected dipeptide, you skip the specific intermediate (H-Pro-Gly-Resin) where the risk exists.

Strategy C: Optimized Deprotection Cocktail

If you cannot switch resins, you must reduce the basicity and time of the deprotection step to favor Fmoc removal over DKP formation.

  • Standard: 20% Piperidine in DMF (Too aggressive).[5]

  • Optimized: 5% Piperazine + 2% DBU in NMP [2].

  • Protocol: Perform short deprotection bursts (2 x 5 min) rather than long incubations.

Module 2: The "Stalled Synthesis" (Coupling to Proline)

Symptom: Mass spectrometry shows a "Deletion Sequence" ([M - Amino Acid]). The amino acid immediately following Proline is missing.

The Mechanism

Proline is a secondary amine (an imino acid).[6] Unlike primary amines, the nitrogen is part of a pyrrolidine ring, creating significant steric hindrance. Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion, leaving unreacted Proline on the chain.

Troubleshooting & Solutions
Protocol: High-Efficiency Coupling to Secondary Amines

Reagent Choice: Switch from HBTU/HCTU to HATU or PyBrOP .[1]

  • HATU: Generates the OAt-active ester, which is less sterically hindered and reacts faster with secondary amines than the OBt esters generated by HBTU [3].

  • PyBrOP: Uses an acid bromide mechanism, highly reactive toward difficult amines.

Step-by-Step Procedure:

  • Swelling: Ensure resin is fully swollen in DMF (or NMP if aggregation is suspected).

  • Activation:

    • Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF.

    • Add HOAt (4 eq) (Optional but recommended for extreme sterics).

    • Add DIEA (8 eq). Note: Maintain basic pH (approx. 8-9) for HATU efficiency.[1]

  • Coupling: Add activated solution to the resin.

  • Incubation: Shake for 2 hours (double the standard time).

  • Double Coupling (Mandatory): Drain, wash, and repeat steps 2-4 with fresh reagents.[1]

  • Capping: After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion impurities from growing further.

Visual Troubleshooting Guide

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Analyze Crude Peptide YieldCheck Is the Yield < 10%? Start->YieldCheck SeqCheck Is the sequence C-terminal Pro-Gly? YieldCheck->SeqCheck Yes MassCheck Check Mass Spec YieldCheck->MassCheck No (Yield OK, Purity Low) SeqCheck->MassCheck No DKP_Issue Diagnosis: DKP Formation (Peptide lost in wash) SeqCheck->DKP_Issue Yes Coupling_Issue Diagnosis: Incomplete Coupling (Steric Hindrance) MassCheck->Coupling_Issue Deletion of AA after Proline Sol_DKP Action: Switch to 2-CTC Resin or use Fmoc-Pro-Gly-OH unit DKP_Issue->Sol_DKP Sol_Coup Action: Use HATU/HOAt Double Couple (2x 2hr) Coupling_Issue->Sol_Coup

Figure 2: Diagnostic logic flow for identifying Pro-Gly synthesis failures.

Frequently Asked Questions (FAQs)

Q: I used Wang resin and my mass spec shows a peak at [M-18]. Is this DKP? A: No. DKP formation usually results in the loss of the entire chain from the resin, so you would see nothing (or very low yield). A mass of [M-18] typically indicates Aspartimide formation (dehydration of Aspartic acid) or N-terminal cyclization of Gln/Glu to Pyroglutamate.[1] If you see [M-18], check your Asp/Gln residues, not the Pro-Gly.[1]

Q: Can I use HBTU if I increase the temperature? A: Heating (microwave or 50°C) helps, but HBTU is often insufficient for sterically hindered secondary amines like Proline. The reaction rate is simply too slow, leading to epimerization before coupling is complete. HATU or PyAOP are chemically superior choices here because the resulting ester is more reactive toward the specific nucleophile (secondary amine).

Q: Why does the 2-CTC resin prevent DKP? A: DKP formation requires the N-terminal amine to bend back and attack the carbonyl carbon attaching the peptide to the resin. On 2-CTC resin, the "trityl" linker is extremely bulky (like a large umbrella). This steric bulk physically blocks the amine from reaching the carbonyl, making the cyclization transition state energetically unfavorable [1].

Q: I am coupling Fmoc-Gly-OH onto Proline-Resin. Do I need HATU? A: Yes. This is the "Steric Wall" scenario. You are forcing a reaction onto the secondary amine of the Proline on the resin. Standard reagents will likely result in a deletion sequence (missing Glycine). Use HATU/HOAt and double couple.

References

  • Barlos, K., et al. (1991).[5] "2-Chlorotrityl chloride resin.[1][3][5][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.

  • Dery, L., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. [1]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][7] Journal of the American Chemical Society.

  • Gisin, B. F., & Merrifield, R. B. (1972).[1] "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Stabilizing H-Pro-Gly-NH2·HCl in Solution

Product: H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) CAS: 1668-10-6 (Related free base/derivatives) Application: Collagen modeling, peptidomimetics, neuronal signaling research. Introduction: The "Aggregation"...

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) CAS: 1668-10-6 (Related free base/derivatives) Application: Collagen modeling, peptidomimetics, neuronal signaling research.

Introduction: The "Aggregation" Misdiagnosis

CRITICAL INSIGHT: If you observe particulates or cloudiness in a solution of H-Pro-Gly-NH2·HCl, you are likely not witnessing physical aggregation (e.g., amyloid formation). You are witnessing chemical cyclization .

Short sequences containing Proline and Glycine (Pro-Gly) are structurally predisposed to form Diketopiperazines (DKPs) .[1] This is a chemical reaction where the linear dipeptide cyclizes into a stable ring structure, releasing ammonia. The resulting Cyclo(Pro-Gly) is significantly less soluble than the linear hydrochloride salt, leading to crystal formation that mimics protein aggregation.

This guide prioritizes chemical stabilization (preventing cyclization) over physical solubilization, as the former is the root cause of instability.

Module 1: Preventing Chemical Instability (DKP Formation)

The Mechanism

The N-terminal amine of Proline attacks the C-terminal amide carbonyl of Glycine. This reaction is autocatalytic at neutral-to-basic pH because the unprotonated amine is a potent nucleophile. The rigid pyrrolidine ring of Proline locks the peptide backbone into a cis-conformation that favors this intramolecular attack.

Visualizing the Pathway

DKP_Formation Linear Linear H-Pro-Gly-NH2 (Soluble) pH_Trigger Trigger: Neutral/Basic pH (Deprotonation) Linear->pH_Trigger Intermediate Tetrahedral Intermediate pH_Trigger->Intermediate Nucleophilic Attack DKP Cyclo(Pro-Gly) (Insoluble Precipitate) Intermediate->DKP Cyclization Byproduct Release: NH3 + HCl Intermediate->Byproduct

Figure 1: The degradation pathway of H-Pro-Gly-NH2 into insoluble Diketopiperazine (DKP).

Protocol A: Acidic Stabilization (The "Gold Standard")

Objective: Maintain the N-terminal amine in a protonated state (


) to prevent nucleophilic attack.
ParameterRecommendationRationale
Target pH 3.0 – 5.0 At pH < 5.0, the amine is protonated and cannot attack the carbonyl.
Buffer Choice Acetate or CitrateAvoid Phosphate buffers near pH 7.0-8.0, which accelerate DKP formation.
Solvent Sterile Water / 0.1% Acetic AcidPure water is acceptable if the HCl salt counter-ion maintains acidity, but buffering is safer.

Step-by-Step Workflow:

  • Pre-Chill Solvent: Chill 10mM Acetate buffer (pH 4.0) to 4°C.

  • Dissolution: Add H-Pro-Gly-NH2·HCl powder to the chilled buffer.

  • Verification: Measure pH immediately. If pH > 5.5, adjust with dilute HCl or Acetic Acid.

  • Usage: Use immediately or freeze at -20°C. Do not store at 4°C or RT for >24 hours.

Module 2: Handling Hygroscopicity (The "Sticky Powder" Issue)

Issue: Proline-containing peptides are extremely hygroscopic. They absorb atmospheric moisture rapidly, turning the powder into a sticky gum that is difficult to weigh and prone to hydrolysis.

Protocol B: The Desiccated Weighing Technique

Objective: Prevent water absorption during handling.

  • Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water directly onto the peptide.

  • Rapid Weighing:

    • Flush the weighing area with dry nitrogen (if available).

    • Weigh the required amount quickly.

    • Immediately reseal the stock vial with Parafilm and return to -20°C.

  • Solvation: Do not add water to the powder in the weigh boat. Rinse the powder into the preparation vessel using your stabilization buffer (Protocol A).

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing "Aggregation"

Troubleshooting_Tree Problem Observation: Particulates/Cloudiness Time When did it appear? Problem->Time Immediate Immediately upon dissolution Time->Immediate Delayed After hours/days in solution Time->Delayed Solubility_Issue Cause: Solubility Limit or Salt Effect Immediate->Solubility_Issue DKP_Issue Cause: Chemical Cyclization (DKP) Delayed->DKP_Issue Action1 Action: Add dilute Acetic Acid or Sonicate Solubility_Issue->Action1 Action2 Action: Irreversible. Discard and re-make at lower pH. DKP_Issue->Action2

Figure 2: Diagnostic logic for identifying the source of insolubility.

Frequently Asked Questions

Q1: Can I use DMSO to prevent the aggregation?

  • Answer: DMSO helps with physical solubility but does not stop chemical DKP formation. In fact, DMSO can sometimes accelerate cyclization by solvating the transition state. If you must use DMSO for stock solutions, keep the solution acidified (add 0.1% TFA or HCl) and store at -80°C.

Q2: My solution was clear yesterday but has white crystals today. Can I redissolve them by heating?

  • Answer: No. Those crystals are likely Cyclo(Pro-Gly). The reaction is effectively irreversible under mild conditions. Heating will only accelerate further degradation of the remaining linear peptide. You must discard the solution.

Q3: Why does the protocol recommend Acetate buffer over Phosphate?

  • Answer: Phosphate buffers (especially PBS) are typically used at pH 7.4. At this pH, the N-terminal amine is partially deprotonated, triggering the cyclization mechanism described in Module 1. Acetate buffers naturally buffer in the acidic range (pH 3.6–5.6), providing passive protection against degradation.

Q4: What is the maximum stable concentration?

  • Answer: While H-Pro-Gly-NH2[]·HCl is soluble up to >50 mg/mL in water, stability decreases as concentration increases due to second-order reaction kinetics (intermolecular interactions). For long-term stability, we recommend working concentrations below 10 mg/mL .

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Establishes the mechanism of N-terminal cyclization in dipeptides).

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during peptide hydrolysis. Science. (Discusses the stability of Pro-Gly sequences).

  • Sigma-Aldrich (Merck). Handling and Solubility of Peptides. Technical Guide. (General guidelines on hygroscopicity and peptide storage).

  • Capasso, S., et al. (1991). Kinetics and mechanism of the formation of diketopiperazines from dipeptide amides. Journal of the Chemical Society, Perkin Transactions 2. (Specific kinetics for amide derivatives).

Sources

Troubleshooting

Technical Support Center: Hydrophobic Peptide Solubility for HPLC

Current Status: Online Agent: Senior Application Scientist Topic: Dissolving Hydrophobic Peptides for HPLC Analysis Ticket ID: #HP-SOL-001 Module 1: The Triage (Initial Assessment) Q: Why is my hydrophobic peptide precip...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Dissolving Hydrophobic Peptides for HPLC Analysis Ticket ID: #HP-SOL-001

Module 1: The Triage (Initial Assessment)

Q: Why is my hydrophobic peptide precipitating immediately upon injection, even though it looks clear in the vial?

A: This is a classic "solvent shock" phenomenon. When you dissolve a hydrophobic peptide in a strong organic solvent (like 100% DMSO) and inject it into an HPLC system starting at high aqueous conditions (e.g., 95% Water / 5% Acetonitrile), the peptide experiences an immediate polarity shift. The surrounding environment becomes hostile to the hydrophobic domains, forcing them to aggregate and precipitate instantly inside the injector loop or at the head of the column.

The Fix: You must bridge the gap between your sample solvent and your mobile phase.

  • Reduce Injection Volume: Minimize the bolus of strong solvent.

  • Match the Matrix: If possible, dilute your sample with the starting mobile phase (MP A) until it is just on the verge of cloudiness, then filter/centrifuge.

  • Increase Initial Organic: Start your gradient at a higher organic percentage (e.g., 10-15% B instead of 5% B) to keep the peptide soluble upon entry, provided your peptide doesn't elute in the void volume.

Q: How do I predict if my peptide will be problematic before I waste material?

A: Calculate the Grand Average of Hydropathy (GRAVY) score and check the sequence for "structure-inducing" motifs.

  • GRAVY Score: A positive score indicates overall hydrophobicity.

  • Beta-Sheet Formers: Look for runs of Valine (V), Isoleucine (I), Leucine (L), Phenylalanine (F), and Tyrosine (Y). Sequences like LVFFA are notorious for forming insoluble beta-sheet fibrils (amyloids) that resist standard organic solvents.

Module 2: Solvent Selection Strategy

Q: DMSO vs. DMF vs. HFIP – Which one should I use?

A: This depends on the type of hydrophobicity (general vs. structural).

SolventBest ForHPLC CompatibilityWarning
DMSO (Dimethyl Sulfoxide)General hydrophobic peptides.[1][2]Good. Miscible with water/ACN.High viscosity. Large injection volumes cause peak broadening. UV cutoff is high (~268 nm); interferes with UV detection at 210-220 nm.
DMF (Dimethylformamide)Cysteine-containing peptides (prevents oxidation better than DMSO).Moderate. Attacks certain plastic HPLC parts (PEEK) over time. High UV cutoff.
HFIP (Hexafluoroisopropanol)The Nuclear Option. Aggregating peptides, beta-sheet formers (amyloids).Excellent for solubility.Volatile and expensive. Must be diluted before injection. Acidic nature can shift retention times.
Acetonitrile (ACN) Moderately hydrophobic peptides.[3]Perfect. (Native mobile phase).Volatile. High concentrations (>50%) may precipitate salts if buffers are used.

Q: Can I inject 100% HFIP? A: Absolutely not. HFIP is a strong solvent that can strip the bonded phase from your column if used pure and frequently. Furthermore, its low viscosity and high elution strength will cause your peptide to unretained (elute in the void).

  • Protocol: Dissolve peptide in 100% HFIP to break aggregates

    
     Sonicate 
    
    
    
    Dilute with Mobile Phase A to <20% HFIP concentration.

Module 3: The Protocol (Step-by-Step)

Workflow: The "Solubility Ladder"

Do not add water first. Once a hydrophobic peptide aggregates in water, it forms a "gel" that is incredibly difficult to redissolve, even if you add organic solvent later.

PeptideSolubility start Start: Lyophilized Peptide check_charge Check Sequence Charge (pI) start->check_charge charged Charged (Basic/Acidic) check_charge->charged High Charge neutral Neutral / Hydrophobic check_charge->neutral No Charge/Hydrophobic aq_buffer Try Aqueous Buffer (Acidic for Basic, Basic for Acidic) charged->aq_buffer organic_start Dissolve in minimal Strong Organic Solvent neutral->organic_start centrifuge CRITICAL: Centrifuge (10,000 x g, 5 min) aq_buffer->centrifuge organic_choice Select Solvent Based on Residues organic_start->organic_choice dmso General Hydrophobic: Use DMSO organic_choice->dmso dmf Contains Cys/Met: Use DMF organic_choice->dmf hfip High Beta-Sheet/Aggregating: Use HFIP organic_choice->hfip dilute Dilute dropwise with Water/Mobile Phase A dmso->dilute dmf->dilute hfip->dilute dilute->centrifuge inject Inject Supernatant centrifuge->inject

Figure 1: Decision tree for solubilizing peptides based on sequence properties.

Standard Operating Procedure (SOP): Preparation for Injection
  • The "Wetting" Step: Add pure organic solvent (DMSO/DMF) dropwise to the lyophilized powder. Use only enough to wet the solid (e.g., 5-10% of final target volume).

    • Tip: If the peptide is stuck to the walls, vortex vigorously or sonicate for 30 seconds.

  • The Dilution: Slowly add water or Mobile Phase A (0.1% TFA/Water) while vortexing.

    • Target: Final organic concentration should be

      
       (ideally 
      
      
      
      ).
  • The Check: Hold the vial up to a light source. Is it cloudy?

    • Yes: Add more organic solvent or try a different solvent (switch to HFIP). Do not inject cloudy samples.

  • The Clarification: Centrifuge at 10,000 x g for 5 minutes .

    • Why? Even "clear" solutions can contain micro-aggregates that will permanently clog your HPLC frit (0.5 µm pore size). Always inject the supernatant.

Module 4: Troubleshooting & FAQs

Q: I see "Ghost Peaks" in my blank run after analyzing my hydrophobic peptide. What is happening?

A: This is Carryover . Hydrophobic peptides stick to everything: the needle seat, the injection loop, and the column frit.

  • The Fix:

    • Needle Wash: Switch your needle wash solvent to a stronger mix (e.g., 50% Isopropanol / 50% Acetonitrile + 0.1% Formic Acid). Standard Methanol/Water wash is often too weak.

    • Sawtooth Gradient: Run a "cleaning" method between samples that ramps to 95% B (Organic) and holds for 5-10 minutes.

Q: My peak shape is terrible (tailing), but I'm using TFA. Why?

A: If you are using DMSO as a solvent, the viscosity mismatch can cause "viscous fingering" in the column, leading to distorted bands.

  • The Fix: Reduce the injection volume. If you are injecting 20 µL, try 5 µL. If the peak shape improves, the issue is the solvent matrix, not the chromatography.

Q: TFA vs. Formic Acid: Does it matter for solubility?

A: Yes.

  • TFA (Trifluoroacetic Acid): An ion-pairing agent.[4][5] It masks positive charges, making the peptide more hydrophobic. While this improves peak shape on C18 columns, it can sometimes decrease solubility in the aqueous phase for basic peptides.

  • Formic Acid: Weaker ion pairing.[5] Better for MS sensitivity, but hydrophobic peptides may tail significantly.

  • Recommendation: For optical HPLC (UV), stick to 0.1% TFA . For LC-MS, use 0.1% Formic Acid , but be prepared to optimize the gradient shallowly.

References
  • Agilent Technologies. (2007). HPLC Column and Separation Troubleshooting. Retrieved from

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from

  • GenScript. Guidelines for Dissolving Peptides. Retrieved from

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The "Yield" Misnomer In my 15 years of troubleshooting peptide synthesis, I have found that "low yield" is rarely a single failure point. It is a symptom of one of three distinct pathologies: Synthesis Fail...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield" Misnomer

In my 15 years of troubleshooting peptide synthesis, I have found that "low yield" is rarely a single failure point. It is a symptom of one of three distinct pathologies:

  • Synthesis Failure: The peptide chain stopped growing (truncation) or skipped residues (deletion).

  • Cleavage Inefficiency: The peptide was synthesized but remains stuck to the resin or was destroyed during acidolysis.

  • Post-Synthetic Loss: The peptide formed side-products (aggregates, adducts) that are chemically distinct from the target, reducing the isolated yield.

This guide moves beyond generic advice to provide mechanistic solutions for these specific failure modes.

Phase 1: Diagnostic Triage

Before changing reagents, you must diagnose where the mass was lost. Use this logic flow to categorize your issue.

DiagnosticFlow Start PROBLEM: Low Yield CheckCrude Step 1: Analyze Crude LC-MS Start->CheckCrude TargetPresent Target Mass Found? CheckCrude->TargetPresent YesTarget Yes, but small peak TargetPresent->YesTarget Major Peak = Target NoTarget No, mostly impurities TargetPresent->NoTarget Major Peak = Wrong Mass ScenarioA Scenario A: Cleavage/Workup Issue (Re-attachment, Scavenger adducts) YesTarget->ScenarioA CheckResin Step 2: Weigh Dried Resin Did it gain expected weight? NoTarget->CheckResin ScenarioB Scenario B: Synthesis Failure (Deletions, Truncations) WeightGainYes Weight Gain: Yes CheckResin->WeightGainYes Peptide is on bead WeightGainNo Weight Gain: No CheckResin->WeightGainNo Chain didn't grow AggCheck Aggregation/Steric Issue WeightGainYes->AggCheck CouplingCheck Coupling Efficiency Issue WeightGainNo->CouplingCheck

Figure 1: Diagnostic logic for isolating the root cause of low yield. Blue nodes represent action items; Grey nodes represent decision points.

Phase 2: Addressing Synthesis Failures (The "Difficult Sequence")

Issue 1: The peptide stops growing after 10-15 residues (Aggregation)

Symptoms: LC-MS shows a "truncation" peak (e.g., [M+H]+ corresponding to a 12-mer instead of the target 20-mer). The resin volume stops increasing during synthesis.

The Mechanism: As the peptide chain elongates, it can form intermolecular hydrogen bonds (β-sheets) within the resin matrix. This "gelation" collapses the resin sites, making the N-terminus inaccessible to incoming Fmoc-amino acids.

The Solution: Disruption of Secondary Structure Do not simply increase equivalents. You must physically disrupt the aggregation.

StrategyProtocol ModificationWhy it works
Pseudoprolines Substitute Ser/Thr/Cys with Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH dipeptides.Introduces a "kink" in the backbone, preventing β-sheet formation. Yield improvements of 10-fold are common [1].
Chaotropic Salts Wash resin with 0.8M LiCl or KSCN in DMF before coupling.[1]Disrupts hydrogen bonding networks, "salting in" the peptide chain.
Elevated Temp Perform coupling at 50°C - 75°C .Increases kinetic energy and breaks weak H-bonds. Note: Avoid for Cys/His to prevent racemization.
Solvent Switch Switch from DMF to NMP (N-methyl-2-pyrrolidone).[2][3]NMP has a higher dipole moment and swells peptide-resin aggregates better than DMF.
Issue 2: Deletion Sequences (Missing one amino acid)

Symptoms: Mass spectrum shows [M - Residue Mass]. Cause: Incomplete coupling due to steric hindrance or slow kinetics.

Protocol: The "Double Couple" & Cap

  • First Coupling: 3 eq AA, 3 eq HATU, 6 eq DIPEA (45 min).

  • Drain & Wash.

  • Second Coupling: 3 eq AA, 3 eq DIC, 3 eq Oxyma Pure (45 min). Note: Changing activation chemistry (Uronium vs. Carbodiimide) often captures difficult sites.

  • Capping (Critical): Add acetic anhydride/pyridine (1:9) for 5 min. This terminates unreacted chains so they don't grow further, making purification of the final product easier (n-1 deletion vs. full length).

Phase 3: Preventing Side Reactions

Issue 3: Diketopiperazine (DKP) Formation

Symptoms: extremely low yield for peptides with Proline at the C-terminus (positions 2 or 3). The peptide cleaves itself off the resin during Fmoc deprotection.[3] Mechanism: The N-terminal amine attacks the C-terminal ester linkage, forming a cyclic dipeptide (DKP) and releasing the chain [3].

Corrective Protocol:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3] The bulky trityl group sterically hinders the attack, preventing cyclization [4].[3]

  • Deprotection: Avoid piperidine for the first 2 cycles. Use DBU (2%) + Piperazine (5%) in NMP.[3]

Issue 4: Aspartimide Formation

Symptoms: Mass is correct [M-18] or retention time is shifted. Common in Asp-Gly , Asp-Asn , or Asp-Ser sequences. Mechanism: The amide nitrogen of the next residue attacks the Asp side chain ester, forming a ring.

Corrective Protocol: Add 0.1 M HOBt or 5% Formic Acid to your 20% Piperidine deprotection solution. The acidity suppresses the ring closure without preventing Fmoc removal [5].

Phase 4: Resin & Linker Chemistry

If the resin doesn't swell, the reagents can't reach the reaction site. Polystyrene (PS) works for short peptides but fails for complex sequences.

Comparative Data: Resin Swelling (mL/g)

Solvent1% DVB-Polystyrene (Standard)ChemMatrix (100% PEG)
DCM 6.0 (Good)6.5 (Good)
DMF 6.0 (Good)6.5 (Good)
Methanol 1.5 (Collapsed) 6.0 (Excellent)
Water 0.0 (Collapsed) 6.0 (Excellent)

Recommendation: For peptides >30 residues or hydrophobic sequences, switch to ChemMatrix or TentaGel . The PEG backbone maintains solvation even when the peptide aggregates [2].

Phase 5: Cleavage Optimization

Issue: "I synthesized it, but I can't get it off the resin." Solution: The "Scavenger Cocktail" must match the amino acids present.

Standard Cocktail (Reagent K):

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • EDT (2.5%) - Critical for Cys/Met

The "Re-attachment" Problem: If using a linker like Wang, the carbocation generated during cleavage can react back with the resin.

  • Fix: Add TIS (Triisopropylsilane) as a hydride donor to quench cations immediately.

Visualizing the Workflow: Aggregation Mitigation

AggregationFix Start Start Synthesis (Standard Protocol) Monitor Monitor UV Fmoc Deprotection Peak Start->Monitor Decision Peak Area Drops? Monitor->Decision Continue Continue Standard Decision->Continue No Intervene INTERVENTION REQUIRED Decision->Intervene Yes (>20% drop) Action1 1. Switch Solvent (DMF -> NMP) Intervene->Action1 Action2 2. Heat to 60°C (Microwave/Water Bath) Action1->Action2 Action3 3. Insert Pseudoproline (at Ser/Thr/Cys) Action2->Action3 Action3->Monitor Resume

Figure 2: Step-by-step intervention strategy when aggregation is detected during synthesis.

References

  • Sampson, W. R., et al. (1999). "The use of pseudoproline dipeptides in the synthesis of difficult sequences." Journal of Peptide Science.

  • García-Martín, F., et al. (2006). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[4] Journal of Combinatorial Chemistry.

  • Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of Diketopiperazine Formation." Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation."

  • Merck/Sigma-Aldrich. (2012). "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters.

Sources

Troubleshooting

Technical Support Center: Identification and Troubleshooting of Deletion Sequences in H-Pro-Gly-NH2-HCl Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide H-Pro-Gly-NH2-HCl.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide H-Pro-Gly-NH2-HCl. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of identifying and mitigating deletion sequences. Our approach is rooted in explaining the causal relationships behind experimental observations to empower you with the scientific rationale needed to optimize your synthetic protocols.

Introduction: The Challenge of Deletion Sequences

In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids is the foundation of building the desired peptide chain. However, various factors can disrupt this process, leading to the formation of impurities. One of the most common and challenging impurities to manage is the "deletion sequence," where one or more amino acids are missing from the target peptide.[1][2] In the synthesis of H-Pro-Gly-NH2-HCl, the primary deletion sequence of concern would be H-Gly-NH2.

The presence of deletion sequences can significantly impact the purity, yield, and biological activity of the final product. Therefore, understanding the root causes of their formation and implementing robust analytical methods for their detection are critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequence formation in the synthesis of H-Pro-Gly-NH2-HCl?

A1: Deletion sequences, such as H-Gly-NH2 in this specific synthesis, primarily arise from incomplete reactions at two key stages of the SPPS cycle: incomplete deprotection of the N-terminal Fmoc group and inefficient coupling of the subsequent amino acid.[1][3]

  • Incomplete Fmoc Deprotection: The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group must be completely removed to expose the free amine for the next coupling step. If a portion of the resin-bound peptides remains Fmoc-protected, they will not react with the incoming activated proline, leading to a glycine-only sequence after cleavage.[3][4] This can be particularly problematic in sequences prone to aggregation.[4][5]

  • Inefficient Coupling: Even with successful deprotection, the subsequent coupling of Fmoc-Pro-OH to the resin-bound glycine may be incomplete.[6] This can be due to steric hindrance, aggregation of the growing peptide chains on the resin, or suboptimal activation of the incoming amino acid.[5][6]

The workflow below illustrates how these failures lead to the formation of a deletion sequence.

cluster_0 SPPS Cycle for H-Pro-Gly-NH2 cluster_1 Deletion Sequence Formation Pathways Start Start: Fmoc-Gly-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Step 1 Coupling Coupling: Fmoc-Pro-OH, Activator Deprotection->Coupling Step 2 Incomplete_Deprotection Incomplete Deprotection Failure Deprotection->Incomplete_Deprotection Failure Point Final_Cleavage Final Cleavage & Deprotection (TFA) Coupling->Final_Cleavage Step 3 Inefficient_Coupling Inefficient Coupling Failure Coupling->Inefficient_Coupling Failure Point Target_Peptide Target Peptide: H-Pro-Gly-NH2 Final_Cleavage->Target_Peptide Deletion_Sequence Deletion Sequence: H-Gly-NH2 Final_Cleavage->Deletion_Sequence Incomplete_Deprotection->Final_Cleavage Inefficient_Coupling->Final_Cleavage

SPPS workflow and points of failure leading to deletion sequences.
Q2: How does the presence of proline in the H-Pro-Gly-NH2 sequence influence the synthesis?

A2: Proline's unique cyclic structure can introduce specific challenges. While it can disrupt secondary structure formation that leads to aggregation, it is also a secondary amine, which can sometimes lead to slower coupling kinetics.[7] More significantly, dipeptides containing proline, especially at the C-terminal end, are prone to diketopiperazine formation.[5] This side reaction involves the cyclization of the dipeptide, leading to its cleavage from the resin and a loss of yield.

Q3: What analytical techniques are most effective for identifying deletion sequences?

A3: A combination of chromatographic and mass spectrometric techniques is the gold standard for identifying and quantifying deletion sequences.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is essential for separating the target peptide from impurities, including deletion sequences.[8][9] The deletion sequence (H-Gly-NH2) will have a different retention time than the target peptide (H-Pro-Gly-NH2) due to differences in hydrophobicity.

  • Mass Spectrometry (MS): MS is indispensable for confirming the identity of the peaks observed in the HPLC chromatogram.[10][11] By determining the molecular weight of the species in each peak, you can definitively identify the target peptide and any deletion sequences.[10][12] Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide.[13]

The table below summarizes the expected molecular weights of the target peptide and the potential primary deletion sequence.

CompoundSequenceMolecular Weight (Monoisotopic)
Target Peptide H-Pro-Gly-NH2171.1008 g/mol
Deletion Sequence H-Gly-NH274.0480 g/mol

Troubleshooting Guides

Problem 1: HPLC analysis shows a significant peak corresponding to the molecular weight of H-Gly-NH2.

This indicates a high level of the glycine deletion sequence.

Potential Causes & Solutions:

  • Cause 1: Incomplete Fmoc Deprotection of Glycine.

    • Troubleshooting:

      • Extend Deprotection Time: Increase the piperidine treatment time. For sequences prone to aggregation, deprotection can be slower.[4]

      • Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[4]

      • Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct. The reaction is complete when the absorbance at ~301 nm plateaus.[4]

    • Underlying Rationale: The Fmoc group is removed via a β-elimination reaction initiated by a base.[4] If the reaction does not go to completion, the N-terminal amine remains blocked, preventing the subsequent coupling of proline.

  • Cause 2: Inefficient Coupling of Fmoc-Pro-OH.

    • Troubleshooting:

      • Double Couple: Perform the coupling step for proline twice to drive the reaction to completion.

      • Change Coupling Reagents: If using a standard carbodiimide-based activator like DIC, consider switching to a more potent uronium- or phosphonium-based reagent such as HBTU, HATU, or PyBOP, especially for sterically hindered couplings.[14]

      • Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagents.

    • Underlying Rationale: The formation of the amide bond is a bimolecular nucleophilic substitution. Increasing the concentration of reactants or using a more effective activating agent can significantly improve the reaction rate and yield.[15]

  • Cause 3: Aggregation of Peptide Chains on the Resin.

    • Troubleshooting:

      • Use a Lower Loading Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing intermolecular interactions.[16]

      • Incorporate Chaotropic Salts: Adding salts like LiCl to the reaction mixture can help disrupt hydrogen bonding and break up aggregates.[5]

      • Modify Solvent System: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation and reduce aggregation.[5]

    • Underlying Rationale: Peptide chain aggregation can physically block reactive sites, preventing both deprotection and coupling reagents from accessing the N-terminus.[5][7]

Problem 2: Mass spectrometry analysis shows a peak at M-97 Da (or M-Proline) relative to the target peptide mass.

This is direct evidence of a proline deletion.

Analytical Confirmation Workflow:

The following diagram outlines a systematic approach to confirming and identifying deletion sequences.

Crude_Sample Crude Peptide Sample (Post-Cleavage) RP_HPLC RP-HPLC Separation Crude_Sample->RP_HPLC Peak_Collection Fraction Collection of Peaks RP_HPLC->Peak_Collection Separated Peaks MS_Analysis Mass Spectrometry (MS) Analysis Peak_Collection->MS_Analysis MS_MS_Sequencing Tandem MS (MS/MS) Sequencing (Optional) MS_Analysis->MS_MS_Sequencing Confirm Sequence Data_Analysis Data Analysis & Impurity Identification MS_Analysis->Data_Analysis MS_MS_Sequencing->Data_Analysis

Analytical workflow for the identification of deletion sequences.

Experimental Protocol: RP-HPLC-MS Analysis

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • HPLC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500 m/z).

  • Data Analysis:

    • Integrate the peaks in the HPLC chromatogram.

    • Analyze the mass spectrum corresponding to each peak to determine the molecular weight of the eluting compound.

    • Compare the observed molecular weights to the theoretical values for the target peptide and potential deletion sequences.

Conclusion

The successful synthesis of H-Pro-Gly-NH2-HCl requires careful optimization of each step in the SPPS cycle to minimize the formation of deletion sequences. By understanding the root causes of incomplete deprotection and inefficient coupling, and by employing robust analytical techniques like HPLC and mass spectrometry, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a framework for identifying and addressing these common challenges, ultimately leading to higher purity and yield of the target dipeptide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]

  • Kent, S. B., et al. (1984). Distribution of Leu-Ala-Gly-Val and deletion peptides after solid-phase synthesis. Analytical Biochemistry, 138(2), 305-310.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Zhang, H., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 72, 16.1.1-16.1.30.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1-9.
  • Keinan, E., & T. K. (2023). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 120(31), e2305391120.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: TFA Removal &amp; Salt Exchange

Topic: Purification of H-Pro-Gly-NH2·HCl (Prolyl-glycinamide hydrochloride) Strategic Overview: The "Hidden" Variable in Peptide Purity Welcome. You are likely here because your peptide, H-Pro-Gly-NH2 , was purified via...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of H-Pro-Gly-NH2·HCl (Prolyl-glycinamide hydrochloride)

Strategic Overview: The "Hidden" Variable in Peptide Purity

Welcome. You are likely here because your peptide, H-Pro-Gly-NH2 , was purified via Reverse-Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA) as an ion-pairing agent. While TFA yields excellent separation, it persists as a counterion (H-Pro-Gly-NH2·TFA).[1][2][3][4][5][6][7][8][9][10][11]

The Problem: TFA is cytotoxic and can skew biological data.[6] It lowers pH in cell culture, interferes with NMR spectra, and can artificially alter receptor binding kinetics. The Goal: Exchange the TFA counterion for Chloride (Cl⁻) to yield the biocompatible HCl salt form .

Molecular Profile:

  • Sequence: H-Pro-Gly-NH2

  • Characteristics: Small dipeptide (MW ~170 Da), highly hydrophilic, polar.

  • Vulnerability: The C-terminal amide (–NH2) is susceptible to hydrolysis under harsh acidic conditions, converting it to the free acid (H-Pro-Gly-OH). Precision is required.

Method Selection Matrix

Choose your protocol based on your available equipment and scale.

FeatureMethod A: HCl Co-Lyophilization Method B: Strong Anion Exchange (Resin)
Best For Small scale (<50 mg), high-throughput.Larger scale (>100 mg), complete removal.
Mechanism Mass action displacement (Volatile acid exchange).Ionic affinity displacement.
Equipment Lyophilizer (Freeze Dryer).[7]Glass column, Dowex/Amberlite Resin.
Purity Risk Low (if HCl concentration is controlled).Very Low (Peptide flows through).
TFA Removal ~95-98% (Requires multiple cycles).>99% (Single pass).
Protocol A: HCl Co-Lyophilization (The "Gold Standard")

This method relies on the volatility of TFA and the displacement power of Chloride ions. We use dilute HCl to displace TFA, then sublime the liquid.

⚠️ Critical Warning: Do not use concentrated HCl (e.g., 1M). High acid concentration combined with the freeze-drying process can hydrolyze the C-terminal amide of Gly-NH2 .

Step-by-Step Workflow
  • Dissolution: Dissolve your purified peptide (H-Pro-Gly-NH2·TFA) in Milli-Q water at a concentration of 1–5 mg/mL .

  • Acidification: Add 0.1 M (100 mM) HCl to the solution to achieve a final concentration of 2–10 mM HCl .

    • Why? You need a molar excess of Cl⁻ relative to the peptide, but not enough to degrade it.

    • Calculation: For 10 mg of peptide (~50 µmol), 2 mL of 10 mM HCl provides 20 µmol of Cl⁻. This is often insufficient for full exchange in one round, hence the cycles. Target a 10-20x molar excess of HCl relative to peptide.

  • Equilibration: Allow the solution to stand at room temperature for 1–2 minutes .

  • Freezing: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Freeze-dry overnight until a dry powder remains.

  • Cycling (Crucial): Repeat steps 1–5 at least 3 times .

    • Cycle 1: Displaces bulk TFA.[1]

    • Cycle 2: Removes residual bound TFA.[1][3][5][6][9]

    • Cycle 3: Ensures homogeneity of the HCl salt.

Protocol B: Strong Anion Exchange (Resin Method)

For larger batches, resin exchange is more efficient. We use a Strong Anion Exchange (SAX) resin in the Chloride form.

Mechanism: The resin (Polymer-N⁺(CH3)3 Cl⁻) binds the TFA⁻ anion (which has a higher affinity for the resin than Cl⁻ or is simply displaced by the massive excess of Cl⁻ on the resin), while the cationic peptide (H-Pro-Gly-NH2⁺) flows through.

Step-by-Step Workflow
  • Resin Selection: Use a quaternary ammonium resin (e.g., Dowex 1x2 or 1x8, 200-400 mesh) in the Cl⁻ form .

  • Column Preparation:

    • Pack a small glass column with the resin. Volume should be ~10x the peptide mass (e.g., 1g resin for 100mg peptide).

    • Wash 1: Flush with 5 column volumes (CV) of 0.1 M NaOH (strips any stray anions).

    • Wash 2: Flush with 10 CV of 0.1 M HCl (regenerates the Cl⁻ form).

    • Wash 3: Flush with Milli-Q water until the pH of the eluent is neutral (~pH 6-7).

  • Loading: Dissolve peptide in a minimal volume of water and load onto the column.

  • Elution: Elute with water.

    • Note: The peptide does not bind; it is in the flow-through. The TFA binds to the resin.

  • Collection & Drying: Collect the flow-through fractions. Lyophilize to obtain H-Pro-Gly-NH2·HCl.

Visualization: The Exchange Logic

The following diagram illustrates the decision and workflow logic for the HCl Lyophilization method, highlighting the critical check for amide hydrolysis.

TFA_Removal_Workflow Start Start: Purified H-Pro-Gly-NH2·TFA Dissolve Dissolve in H2O + dilute HCl (Target 10-20x Molar Excess Cl-) Start->Dissolve FreezeDry Lyophilize (Freeze Dry) Dissolve->FreezeDry CheckCycles Cycle Count < 3? FreezeDry->CheckCycles CheckCycles->Dissolve Yes (Repeat) QC_Check QC: 19F-NMR or IC (Check TFA residual) CheckCycles->QC_Check No (Proceed) MS_Check Mass Spec Check (Verify 170 Da vs 171 Da) QC_Check->MS_Check TFA Removed Final Final Product: H-Pro-Gly-NH2·HCl MS_Check->Final Mass Correct (No Hydrolysis)

Figure 1: Iterative workflow for TFA to HCl salt exchange via lyophilization, including critical Quality Control (QC) checkpoints.

Troubleshooting & FAQs
Q1: How do I verify that the TFA is actually gone?

A: Standard HPLC-UV is insufficient because TFA and Chloride are transparent at 214nm.

  • Method 1 (Best): 19F-NMR . Run a fluorine NMR scan. If TFA is present, you will see a distinct peak at -76.5 ppm. If the baseline is flat, TFA is removed.

  • Method 2: Ion Chromatography (IC) . This quantitatively measures Chloride vs. Trifluoroacetate ions.[5][7]

  • Method 3 (Qualitative): Silver Nitrate Test . Dissolve a speck of product in water; add AgNO3. A white precipitate (AgCl) confirms the presence of Chloride counterions. (Note: This confirms Cl is present, but doesn't prove TFA is absent).

Q2: My peptide mass increased by 1 Dalton. What happened?

A: You likely hydrolyzed the C-terminal amide.

  • Diagnosis: H-Pro-Gly-NH2 (MW ~170)

    
     H-Pro-Gly-OH  (MW ~171).
    
  • Cause: The HCl concentration during lyophilization was too high, or the solution sat at room temperature too long.

  • Fix: Reduce HCl concentration to 2 mM and keep samples on ice before freezing.

Q3: Can I use a C18 Sep-Pak cartridge to desalt?

A: NO.

  • Reason: H-Pro-Gly-NH2 is extremely hydrophilic. Without the ion-pairing effect of TFA, the peptide will not stick to the hydrophobic C18 resin and will elute in the void volume (waste) along with the salts. You will lose your product. Stick to Lyophilization or Ion Exchange Resin .

Q4: Why not use dialysis?

A: The molecular weight (MW) is too low (~170 Da). Standard dialysis membranes usually have a cutoff (MWCO) of 1,000 Da or higher. Your peptide would pass through the membrane and be lost.

References
  • LifeTein. (n.d.).[6] TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from [Link]

  • Erckes, V., et al. (2025).[11] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Pharmaceutics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of H-Pro-Gly-NH2·HCl

Technical Support Center: Mass Spectrometry of H-Pro-Gly-NH2[1]·HCl Status: Operational Ticket ID: #MS-PGN-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of H-Pro-Gly-NH2[1]·HCl

Status: Operational Ticket ID: #MS-PGN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Adduct Formation & Troubleshooting for L-Prolyl-glycinamide hydrochloride[1][2]

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for H-Pro-Gly-NH2·HCl . This dipeptide (L-Prolyl-glycinamide) is a common model substrate and bioactive fragment.[1][2] Its small size (MW < 200 Da) and the presence of a hydrochloride counterion present unique challenges in Mass Spectrometry (MS), specifically regarding ion suppression and adduct complexity .

This guide addresses the specific behavior of this molecule under Electrospray Ionization (ESI), focusing on distinguishing legitimate signals from salt clusters and contaminants.[3]

Reference Data: H-Pro-Gly-NH2
ParameterValueNotes
Formula C₇H₁₃N₃O₂Free base (excluding HCl)
Monoisotopic Mass (M) 171.1008 Da Theoretical exact mass
[M+H]⁺ 172.1081 m/z Primary target ion (Positive Mode)
Structure Proline (N-term) - Glycine - Amide (C-term)Proline secondary amine drives high proton affinity
Counterion HCl (Hydrochloride)Critical: Source of Cl⁻ interference

Adduct Identification Guide

Small peptides are "sponges" for alkali metals in the ESI source.[2] Use this table to verify if an unknown peak is actually your sample.

Common Adduct Table (Positive Mode ESI)

Base Peak expected: 172.1 m/z[1]

Observed m/zIon IdentityOrigin & Causality
172.1 [M+H]⁺ Target Signal. Protonation at the Proline N-terminus.[1][4]
194.1 [M+Na]⁺Sodium adduct.[1][2][3][4] Ubiquitous from glassware or buffers.[1][2]
210.1 [M+K]⁺Potassium adduct.[1][2][4] Common trace contaminant.
212.1 [M+H+Ca]²⁺ ?False hit. Unlikely for this size.[1][2] Check for Acetonitrile adducts [M+H+ACN]⁺ (172+41 = 213).[1][2]
343.2 [2M+H]⁺Protonated Dimer. Occurs at high concentrations (>10 µM).[1][2][4]
365.2 [2M+Na]⁺Sodiated Dimer.[1][2][4] Indicates high salt + high peptide conc.[1][2]
Negative Mode (If Applicable)

Due to the HCl salt, negative mode is often dominated by the counterion.

Observed m/z Ion Identity Origin & Causality
35.0 / 37.0 [Cl]⁻ Dominant. The chloride counterion from your sample.[1][4]

| 206.1 | [M+Cl]⁻ | Chloride adduct.[1][2][4] Formed by M capturing the Cl⁻ counterion.[2] |

Troubleshooting & FAQs

Issue 1: "I see a strong signal at m/z 194 and 210, but my [M+H]⁺ at 172 is weak."

Diagnosis: Alkali Metal Suppression. Root Cause: The presence of Na⁺ and K⁺ competes with protons (H⁺) for ionization sites.[2] Since alkali metals have a fixed charge, they often outcompete protons in the ESI droplet evaporation phase, especially if the mobile phase pH is not acidic enough. Solution:

  • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid (FA) .[1][2] The excess protons drive the equilibrium toward [M+H]⁺.[2]

  • Plasticware Only: Sodium leaches from borosilicate glass. Switch to polypropylene tubes and LC vials.

  • Check Water Source: Ensure LC-MS grade water (18.2 MΩ).

Issue 2: "My signal intensity fluctuates or disappears completely."

Diagnosis: Anionic Suppression (The "HCl Effect").[1][2] Root Cause: Your sample is a hydrochloride salt.[1][2] In the ESI source, high concentrations of Cl⁻ (anions) can pair with your positive peptide ions [M+H]⁺ to form neutral pairs ([M+H]Cl), which are invisible to the detector. They can also cause electrical arcing at the capillary tip.[2] Solution:

  • Desalt (Recommended): Use a C18 ZipTip or SPE cartridge to wash away the Cl⁻ before elution.[1][2]

  • Anion Exchange: If desalting is impossible, dilute the sample in 50% Acetonitrile / 0.1% Formic Acid . The formic acid (formate) is volatile and displaces the non-volatile chloride, improving signal stability.

Issue 3: "I see a peak at m/z 343 that is larger than my main peak."

Diagnosis: Dimerization ([2M+H]⁺).[1][2] Root Cause: H-Pro-Gly-NH2 is a small, polar molecule.[1][2] At concentrations >10 µM, molecules cluster in the electrospray droplet.[2] The Proline residue facilitates hydrogen bonding between two peptide molecules.[2] Solution:

  • Dilute: Perform a serial dilution (1:10, 1:100). Real dimers decrease in intensity faster than the monomer as concentration drops.[2]

  • Source Temp: Increase the ESI Source Temperature (Gas Temp) by 20-50°C to disrupt non-covalent clusters.

Experimental Protocol: HCl Removal (Desalting)

To ensure high-quality spectra without chloride interference, follow this "Self-Validating" protocol.

Materials: C18 ZipTip (or equivalent micro-SPE), 0.1% Formic Acid (FA) in Water (Solvent A), 0.1% FA in Acetonitrile (Solvent B).[1]

  • Equilibration: Aspirate Solvent B (x3), then Solvent A (x3) through the tip.[1][2]

  • Binding: Aspirate your H-Pro-Gly-NH2[1][2]·HCl sample (dissolved in water) up and down 10 times. Mechanism: The peptide binds to the hydrophobic C18; Cl⁻ ions stay in the water.

  • Wash: Aspirate Solvent A (x5) and discard the liquid.[1][2] Validation: This step removes the HCl salt.

  • Elution: Aspirate 10 µL of 50% Solvent B into a clean vial.

  • Analysis: Inject this eluate. The Cl⁻ suppression will be eliminated.[2]

Mechanism Visualization

The following diagram illustrates the competitive ionization pathways occurring in the ESI source when analyzing H-Pro-Gly-NH2[1]·HCl.

ESI_Adduct_Pathway Sample Sample: H-Pro-Gly-NH2 · HCl Droplet ESI Droplet (Evaporation) Sample->Droplet Injection Proton H+ (from Formic Acid) Droplet->Proton Sodium Na+ (Contaminant) Droplet->Sodium Chloride Cl- (Counterion) Droplet->Chloride MH [M+H]+ m/z 172.1 (Target Signal) Proton->MH High Efficiency (Ideal pH) MNa [M+Na]+ m/z 194.1 (Adduct) Sodium->MNa Competition Neutral Neutral Pair [M+H]Cl (Silent/Suppression) Chloride->Neutral Ion Pairing (Signal Loss) MH->Neutral + Cl-

Figure 1: Competitive ionization pathways in ESI.[1][2] Note how Chloride (Cl-) can neutralize the target ion, causing signal loss, while Sodium (Na+) creates split signals.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 5311409 (Related Peptides). Retrieved from [Link][1][2]

  • Keller, B. O., et al. (2008).[1][2] Interferences and contaminants encountered in modern mass spectrometry.[1][2][5][6] Analytica Chimica Acta.[1][2] Retrieved from [Link]

  • Fiehn, O. (2025).[1][2] Mass Spectrometry Adduct Calculator. UC Davis Fiehn Lab.[1][2] Retrieved from [Link]

  • Matrix Science. (n.d.).[1][2] Common Mass Spec Contaminants and Adducts.[1][2][7] Retrieved from [Link][1][2]

Sources

Optimization

improving resolution of Pro-Gly-NH2 peaks in chromatography

Welcome to the technical support center for chromatographic analysis of Pro-Gly-NH2. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and advanced methodologies to help y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of Pro-Gly-NH2. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and advanced methodologies to help you overcome common challenges in resolving and quantifying this dipeptide amide.

Section 1: Understanding the Analyte - Pro-Gly-NH2

Prolyl-glycinamide (Pro-Gly-NH2) is a small, highly polar dipeptide. Its structure presents unique challenges in reversed-phase chromatography.

  • High Polarity: The molecule is very water-soluble, leading to poor retention on traditional hydrophobic stationary phases like C18.[1]

  • Basic Nature: The presence of a primary amine (from the C-terminal amide) and a secondary amine (in the proline ring) means the molecule carries a positive charge at acidic and neutral pH. This can lead to undesirable secondary ionic interactions with the silica backbone of the column packing material.[2][3]

These properties are the root cause of many chromatographic issues, such as poor peak shape, low retention, and inadequate resolution.

Section 2: Troubleshooting Common Peak Shape Problems

Abnormal peak shapes are a primary indicator of underlying issues with the separation method or the HPLC system itself.[4] Ideally, chromatographic peaks should be symmetrical and Gaussian.[5]

FAQ 1: My Pro-Gly-NH2 peak is exhibiting severe tailing. What's happening and how do I fix it?

Answer:

Peak tailing for a basic compound like Pro-Gly-NH2 is almost always caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail" as they slowly elute from the column.[5][6]

Troubleshooting Flowchart: Diagnosing and Resolving Peak Tailing

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Solution Pathways start Severe Peak Tailing Observed (Tailing Factor > 1.5) q1 Are all peaks in the chromatogram tailing? start->q1 cause_system System-wide Issue: - Column void/damage - Leaking connections - Extra-column volume q1->cause_system  Yes   cause_analyte Analyte-Specific Issue: Likely secondary interactions with Pro-Gly-NH2 q1->cause_analyte  No   solution4 Check HPLC System cause_system->solution4 solution1 Modify Mobile Phase pH cause_analyte->solution1 solution2 Add Ion-Pairing Agent cause_analyte->solution2 solution3 Change Stationary Phase cause_analyte->solution3

Caption: Troubleshooting logic for Pro-Gly-NH2 peak tailing.

Step-by-Step Solutions:

1. Mobile Phase pH Adjustment: The ionization state of both the Pro-Gly-NH2 analyte and the column's silanol groups is pH-dependent.[3][7][8]

  • Low pH (pH 2-3): At low pH, silanol groups are protonated (Si-OH) and thus neutral, minimizing ionic interactions. However, Pro-Gly-NH2 will be fully protonated (positively charged). This is often the first and simplest approach.

  • High pH (pH > 8): At high pH, Pro-Gly-NH2 is deprotonated and neutral, eliminating the ionic interaction. Caution: Standard silica columns are not stable above pH 7.5 and will rapidly degrade.[5] This approach requires a modern, hybrid, or polymer-based column specifically designed for high pH stability.

Protocol: Adjusting Mobile Phase pH

  • Select an appropriate buffer: Choose a buffer with a pKa within +/- 1 unit of your target pH to ensure adequate buffering capacity.[7]

  • Prepare Mobile Phase A (Aqueous): Dissolve the buffer salt (e.g., ammonium formate for pH 3, ammonium bicarbonate for pH 10) in HPLC-grade water.

  • Adjust pH: Carefully titrate with the corresponding acid or base (e.g., formic acid, ammonium hydroxide).

  • Filter: Filter the aqueous mobile phase through a 0.22 µm membrane.

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

2. Introduce an Ion-Pairing Agent: Ion-pairing agents are additives that contain a hydrophobic part and an ionic part. They interact with the analyte and/or the stationary phase to improve peak shape and retention.[9][10]

  • Mechanism: An anionic ion-pairing agent like trifluoroacetic acid (TFA) serves a dual purpose. It acts as an acidic modifier to control pH and its counter-ion (TFA⁻) can pair with the protonated Pro-Gly-NH2, forming a neutral, more hydrophobic complex that is better retained. It can also adsorb to the stationary phase, masking residual silanols.[11]

  • Common Agents: For positive analytes like Pro-Gly-NH2, volatile anionic reagents are preferred, especially for LC-MS applications.[12]

Ion-Pairing AgentTypical ConcentrationVolatilityNotes
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)HighStandard choice for peptide analysis. Can cause ion suppression in MS.
Formic Acid (FA)0.1% (v/v)HighLess ion suppression than TFA but provides weaker ion-pairing.
Heptafluorobutyric Acid (HFBA)0.05 - 0.1% (v/v)MediumStronger ion-pairing than TFA, can significantly increase retention.[13]

3. Change the Stationary Phase: If mobile phase modifications are insufficient, the column itself is the next variable to change.

  • End-Capped Columns: Ensure you are using a high-quality, fully end-capped column. End-capping uses a small silane (e.g., trimethylchlorosilane) to bond the most accessible, acidic silanol groups, reducing secondary interactions.

  • Sterically Protected or "AQ" Columns: These columns have stationary phase modifications that allow for use with highly aqueous mobile phases without phase collapse (dewetting), which can occur with standard C18 columns and cause retention loss and tailing.[1]

  • Perfluorophenyl (PFP) Phases: These phases offer alternative selectivity and can reduce tailing of basic compounds through mechanisms other than just hydrophobicity, such as ion-exchange.[14]

FAQ 2: Pro-Gly-NH2 elutes at or near the void volume on my C18 column. How can I increase its retention?

Answer:

This is a classic problem for small, polar molecules in reversed-phase (RP-HPLC). The hydrophobic C18 stationary phase has very little affinity for Pro-Gly-NH2, so the analyte spends most of its time in the mobile phase and is not retained.

Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the ideal mode for separating highly polar compounds that are poorly retained in reversed-phase.[15][16][17]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amino, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent (typically >80% acetonitrile). A thin water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The strong eluent is water.

  • Advantages: Provides excellent retention for polar compounds like Pro-Gly-NH2 and is compatible with mass spectrometry.

Recommended HILIC Stationary Phases for Pro-Gly-NH2:

Stationary PhasePrimary Interaction MechanismNotes
Amino (NH2)Hydrogen bonding, weak anion exchangeGood starting point for polar amines and peptides.[18][19] Be mindful of mobile phase pH, as high pH can degrade silica-based amino columns.[20]
Zwitterionic (e.g., ZIC-HILIC)Electrostatic interactions, hydrogen bondingOffers unique selectivity and is very robust. Often provides excellent peak shape for amino acids.[21][22]
AmideHydrogen bondingA good general-purpose HILIC phase with different selectivity than amino or bare silica.

Protocol: Initial HILIC Method Development

  • Column: Select a HILIC column (e.g., Amino, ZIC-HILIC), 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle size.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient: Start at 95% B, hold for 1-2 minutes, then decrease to 50-60% B over 10-15 minutes.

  • Flow Rate: Adjust based on column diameter (e.g., 0.3-0.5 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID).

  • Temperature: 30-40 °C.

  • Injection Solvent: Must be compatible with the high-organic starting conditions. Dissolve the sample in 80-90% Acetonitrile. Injecting a sample dissolved in a highly aqueous solvent will cause severe peak distortion.[23]

Solution 2: Use a Polar-Embedded or "AQ" C18 Column

If you must remain in reversed-phase mode, use a specialized stationary phase designed for polar analytes. These columns are stable in 100% aqueous mobile phases and prevent the "phase dewetting" or collapse that plagues standard C18 columns under these conditions.[1] This allows you to use very low organic content in the mobile phase to achieve sufficient retention.

FAQ 3: How can I separate the D- and L-enantiomers of Pro-Gly-NH2?

Answer:

Separating enantiomers requires the introduction of a chiral selector into the chromatographic system. This can be achieved with a Chiral Stationary Phase (CSP) or a chiral mobile phase additive. Using a CSP is the most common and effective approach.[24][25]

Chiral Stationary Phases (CSPs):

The selection of a CSP is often empirical, but polysaccharide-based and macrocyclic antibiotic-based phases are excellent starting points for amino acid derivatives.

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are broadly applicable CSPs that resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Macrocyclic Antibiotic-based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly effective for chiral amino acids and small peptides. Recognition is based on multiple interactions including ionic, hydrogen bonding, and inclusion complexation.

Workflow: Chiral Method Development

G start Goal: Separate D/L Pro-Gly-NH2 screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Macrocyclic Antibiotic) start->screen_csp screen_mp Screen Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mp optimize Optimize Separation: - Mobile Phase Composition - Additives/pH - Temperature - Flow Rate screen_mp->optimize result Baseline Resolution of Enantiomers optimize->result

Caption: Workflow for chiral separation method development.

Protocol: Initial Chiral Screening

  • Select Columns: Obtain 2-3 CSPs from different classes (e.g., a cellulose-based, an amylose-based, and a teicoplanin-based column).

  • Screen in Polar Organic Mode:

    • Mobile Phase: Acetonitrile/Methanol mixtures (e.g., 50/50) with acidic (0.1% TFA) and basic (0.1% Diethylamine) additives.

    • Rationale: This mode often provides good solubility and interaction with the CSPs.

  • Screen in Reversed-Phase Mode:

    • Mobile Phase: Acetonitrile/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate).

    • Rationale: Necessary if the analyte is not soluble in purely organic solvents.

  • Evaluate Results: Identify the column/mobile phase combination that shows any hint of separation ("partial resolution").

  • Optimize: Systematically adjust the mobile phase composition, temperature, and flow rate on the most promising system to achieve baseline resolution (Rs > 1.5).

References
  • Troubleshooting Peak Shape Problems in HPLC.
  • Abnormal Peak Shapes.
  • Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
  • Peak Shape Problems: Broad Solvent Peaks/Fronts. LabRulez GCMS.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • GC Tip - Peak Shape Problems. Phenomenex.
  • NH2 HPLC Columns. Hawach Scientific Co., Ltd.
  • Expert tip on the analysis of hydrophilic compounds. YMC Europe.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • How to choose an ion pairing agent to improve your peptide purific
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • HILIC Chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.
  • Effect of mobile phase pH and organic content on retention times and...
  • Improving HPLC p g Selectivity and Resolution for Protein and Peptide Separ
  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Varian, Inc.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Can 0.1% ammonium hydroxide damage HILIC column?
  • HPLC Analysis and Purific
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Troubleshooting Guide.
  • Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. Sigma-Aldrich.
  • Amino acid. Wikipedia.
  • Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. ResearchGate.
  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns.
  • Chiral recognition and separation of β2-amino acids using non-covalently molecularly imprinted polymers. Analyst (RSC Publishing).
  • HILIC separ
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.

Sources

Troubleshooting

minimizing racemization during Pro-Gly-NH2 synthesis

Technical Support Center: Pro-Gly-NH2 Synthesis & Optimization Subject: Minimizing Racemization and Side Reactions in Prolyl-Glycinamide Synthesis From: Dr. Alex V., Senior Application Scientist To: Chemical Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pro-Gly-NH2 Synthesis & Optimization

Subject: Minimizing Racemization and Side Reactions in Prolyl-Glycinamide Synthesis From: Dr. Alex V., Senior Application Scientist To: Chemical Development Team / Peptide Synthesis Group

Executive Summary: The Pro-Gly Challenge

Synthesizing Pro-Gly-NH2 (Prolyl-Glycinamide) appears deceptively simple but presents two distinct, often conflated failure modes: Racemization of the Proline residue and Diketopiperazine (DKP) formation.

While Glycine is achiral and cannot racemize, the activation of Proline (a secondary amine with unique steric constraints) carries specific risks. If you are observing "racemization," you are likely detecting the D-Pro-Gly-NH2 diastereomer.

This guide provides a self-validating protocol to minimize these risks, moving beyond "standard" peptide coupling to a high-fidelity workflow.

Diagnostic Hub: Identify Your Failure Mode

Before optimizing, confirm whether you are fighting racemization or DKP formation. Use this decision matrix to guide your troubleshooting.

Troubleshooting_Matrix Start START: Analyze Crude Purity (HPLC/MS) Isomer Observation: Split Peak / Doublet (Same Mass) Start->Isomer Diastereomers detected Yield Observation: Low Yield + Mass = [M-18] or Cyclic Byproduct Start->Yield Loss of peptide chain Racem_Diag DIAGNOSIS: Racemization (D-Pro formation) Isomer->Racem_Diag DKP_Diag DIAGNOSIS: Diketopiperazine (DKP) (Cyclo-Pro-Gly formation) Yield->DKP_Diag Racem_Action ACTION: Switch Base & Additive (Use Collidine + Oxyma) Racem_Diag->Racem_Action DKP_Action ACTION: Steric Control (Bulky Linkers or C-term Amidation First) DKP_Diag->DKP_Action

Figure 1: Diagnostic workflow for distinguishing between stereochemical loss (racemization) and chemical side-reactions (DKP).

Technical Deep Dive: The Mechanism of Failure

A. Racemization via 5(4H)-Oxazolone

Proline racemization during coupling typically occurs via the "oxazolone mechanism." When the carboxyl group of Proline is activated (e.g., by a carbodiimide or uronium salt), the carbonyl oxygen of the N-terminal protecting group (or the preceding peptide bond) can attack the activated center.

  • The Danger Zone: This forms a 5-membered oxazolone (azlactone) ring.

  • The Proton Loss: The C

    
     proton on the oxazolone ring is highly acidic. A base (like DIEA) easily abstracts this proton, leading to enolization and loss of chirality.
    
  • The Result: When the amine (Gly-NH2) finally attacks, it opens the ring, but the Proline has already scrambled to a D/L mixture.

Critical Insight: Urethane protecting groups (Fmoc, Boc) generally prevent oxazolone formation. However, if you are performing segment condensation (coupling a peptide fragment ending in Proline, e.g., Ac-X-Pro-OH), the risk is massive because the amide bond facilitates oxazolone formation [1].

B. The DKP Trap

Pro-Gly sequences are notorious for DKP formation. The cis-amide bond of Proline induces a "turn" structure that positions the N-terminal amine perfectly to attack the C-terminal carbonyl, ejecting the dipeptide as a cyclic cyclo(Pro-Gly) byproduct [2].

Optimized Protocol: The "Low-Racemization" System

Do not use standard HBTU/DIEA protocols for this synthesis. The following protocol utilizes Oxyma Pure , which has been proven to suppress racemization more effectively than HOBt while eliminating explosion risks [3, 4].[1][2]

Reagents Required:
  • Activator: DIC (Diisopropylcarbodiimide) – Preferred over uronium salts to lower basicity.

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate).[1][2]

  • Base: 2,4,6-Collidine (TMP) – A weaker, sterically hindered base that minimizes proton abstraction.

  • Solvent: DMF or NMP (kept at 0°C for activation).

Step-by-Step Procedure (Solution Phase):
  • Pre-Activation (The "Cold" Start):

    • Dissolve Fmoc-Pro-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.0 eq) dropwise.

    • Why? Pre-activation at low temp allows the formation of the active ester (Pro-Oxyma) without thermal energy driving the oxazolone pathway.

  • Coupling:

    • Add the H-Gly-NH2 (or H-Gly-Resin) component (1.0–1.2 eq).

    • Add 2,4,6-Collidine (1.0 eq) only if the Glycine component is a salt (e.g., HCl salt). If it is a free base, omit the Collidine entirely.

    • Why? Excess base is the primary driver of racemization. Collidine is sufficient to neutralize salts but too hindered to strip the C

      
       proton efficiently [5].
      
  • Reaction Monitoring:

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Monitor via HPLC.[3][4] If D-Pro is detected (>0.5%), reduce temperature to -10°C for future runs.

Data: Coupling Reagent Comparison
Reagent SystemRacemization RiskCoupling EfficiencyNotes
DIC / Oxyma Lowest HighGold standard for Proline.
COMU / Collidine LowVery HighExcellent alternative; faster than DIC.
HATU / DIEA HighHighAvoid. Over-activation risks enolization.
HBTU / HOBt ModerateModerateObsolete. HOBt is class 1c explosive.[1]

Troubleshooting FAQs

Q1: I am seeing a "split peak" in HPLC, but the mass is correct. Is this racemization? A: Most likely, yes. Pro-Gly dipeptides often show distinct peaks for the cis and trans amide rotamers of the Proline bond, even if pure. However, these rotamers usually coalesce at higher temperatures (60°C). Run your HPLC column at 60°C. If the peaks merge, it's rotamers. If they remain distinct, it is D-Pro racemization [6].

Q2: Can I use HATU if the coupling is sluggish? A: Use with extreme caution. If you must use HATU, lower the equivalents of base (DIEA) to 1.0 eq exactly and keep the reaction at 0°C. A better alternative for difficult couplings is COMU , which retains the potency of uronium salts but utilizes the Oxyma leaving group for better chiral integrity [3].

Q3: Why is my yield low, and I see a mass of [M-18]? A: You have formed a Diketopiperazine (DKP). The Pro-Gly-NH2 has cyclized into cyclo(Pro-Gly) and lost ammonia (or alcohol if ester).

  • Fix: Ensure your reaction time is not excessive. If doing SPPS, use a bulky linker (like Trityl or 2-CTC) which sterically hinders the cyclization attack [2].

Q4: Does the solvent matter? A: Yes. Avoid DMSO for activation; it can enhance basicity. DMF or NMP are standard. Ensure your DMF is amine-free (freshly opened or high grade), as dimethylamine impurities in aged DMF will cause significant racemization.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Gilon, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Merck Millipore Technical Review. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal. Link

  • BenchChem. (2025).[3] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.Link[4]

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.

Sources

Optimization

Technical Support Center: Proline-Rich Peptide Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Overcoming Steric, Kinetic, and Analytical Barriers in Polyproline Sequences Welcome to the Proline Synthesis Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Overcoming Steric, Kinetic, and Analytical Barriers in Polyproline Sequences

Welcome to the Proline Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocols are failing on a proline-rich sequence. You might be seeing truncated sequences (deletion peptides), massive mass loss at the dipeptide stage, or confusing HPLC chromatograms that suggest impurities despite correct mass spec data.

Proline is unique among the 20 canonical amino acids; it is a secondary amine (an imino acid).[1] This structural rigidity confers unique biological properties but introduces significant synthetic hurdles: steric hindrance , slow coupling kinetics , diketopiperazine (DKP) formation , and cis/trans isomerization .

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Coupling Efficiency & Kinetics

Issue: "My couplings are incomplete after a Proline residue, or coupling Proline onto a bulky residue fails."

Root Cause: Proline’s secondary amine is sterically hindered. The nitrogen is part of a pyrrolidine ring, making it less nucleophilic and harder to access than a primary amine. Standard reagents like HBTU or HOBt often fail to drive the reaction to completion, leading to deletion sequences.

Troubleshooting Protocol:

  • Switch Coupling Reagents:

    • Standard (Fail): HBTU/DIEA (Too slow for hindered amines).

    • Recommended: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2] The 7-azabenzotriazole moiety (HOAt) participates in the reaction via neighboring group participation, accelerating the acylation rate significantly compared to benzotriazole (HOBt) equivalents.

    • Alternative: PyAOP or PyOxim are excellent phosphonium/oxyma-based alternatives if uronium salts are to be avoided.

  • Microwave Assistance:

    • Apply microwave energy to overcome the activation energy barrier.

    • Settings: 75°C for 5 minutes (standard) or up to 90°C for extremely difficult couplings (e.g., Pro-Pro, Pro-NMe-X).

  • Double Coupling:

    • Always double couple (2x) when coupling onto a Proline or coupling a Proline onto a bulky residue (e.g., Val, Ile, Thr).

Visual Workflow: Optimizing Coupling Logic

CouplingLogic Start Start Coupling Cycle CheckPro Is residue Proline or N-Methylated? Start->CheckPro Standard Standard Protocol (HBTU/DIEA, RT, 45 min) CheckPro->Standard No Advanced Advanced Protocol (HATU/HOAt/DIEA) CheckPro->Advanced Yes Success Proceed to Deprotection Standard->Success Microwave Microwave Assist (75°C, 5 min) Advanced->Microwave Double Double Couple (Repeat Reaction) Microwave->Double Double->Success

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.

Module 2: The "DKP" Trap (Mass Loss at C-Terminus)

Issue: "I am synthesizing a peptide with Proline at the C-terminus (or penultimate position). After cleaving, I see very little product, or the mass corresponds to the sequence minus the first two amino acids."

Root Cause: Diketopiperazine (DKP) formation. When the second amino acid is Proline (e.g., H2N-Xaa-Pro-Resin), the free N-terminal amine can back-bite and attack the C-terminal ester linkage to the resin. This cyclizes the dipeptide, cleaving it from the resin and forming a DKP byproduct. This is catalysed by base (used during Fmoc removal).[3]

Troubleshooting Protocol:

  • Change the Resin (Critical):

    • Avoid: Wang resin or Rink Amide (if possible) for C-terminal Proline.

    • Use: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group provides steric protection against the nucleophilic attack. Furthermore, 2-CTC allows for peptide cleavage with very mild acid (1% TFA), preserving side-chain protecting groups if needed.

  • Use Dipeptide Building Blocks:

    • Instead of coupling AA #2 and then AA #3, couple a pre-formed Fmoc-AA3-Pro-OH dipeptide block.

    • Why? This completely skips the "dipeptide-resin" stage where the DKP reaction occurs. The amine is never free while the dangerous steric conformation exists.

  • Optimization of Deprotection:

    • If you must use standard resins, use a "short and fast" deprotection protocol (e.g., 20% Piperidine, 2 x 3 min) rather than prolonged exposure to base.

Visual Workflow: DKP Prevention Strategy

DKP_Prevention Sequence Sequence Analysis: ...-Xaa-Pro-Resin Risk High Risk: DKP Formation Sequence->Risk Strategy1 Strategy A: Use 2-CTC Resin (Steric Shield) Risk->Strategy1 Preferred Strategy2 Strategy B: Couple Dipeptide Block (Fmoc-Xaa-Pro-OH) Risk->Strategy2 Alternative Fail Cyclic DKP Byproduct (Loss of Chain) Risk->Fail No Action Result Intact Peptide Chain Strategy1->Result Strategy2->Result

Figure 2: Strategic pathways to prevent Diketopiperazine (DKP) induced chain loss.

Module 3: Aggregation & Solubility (The "Difficult Sequence")

Issue: "My synthesis stops or truncates in the middle of a poly-proline stretch. The resin beads look 'clumped' or do not swell properly."

Root Cause: Proline-rich sequences often form Polyproline II (PPII) helices . While Proline disrupts


-helices and 

-sheets, stretches of Prolines can stack into stable secondary structures that cause the peptide chains on the resin to aggregate. This prevents reagents from reaching the N-terminus.

Troubleshooting Protocol:

  • The Gold Standard: Pseudoprolines (

    
    Pro): 
    
    • Replace a Serine, Threonine, or Cysteine residue in your sequence with a Pseudoproline Dipeptide (e.g., Fmoc-Ala-Thr(

      
      Me,Me)-OH).
      
    • Mechanism:[4][5][6] These are oxazolidine or thiazolidine derivatives.[5][7] They introduce a "kink" in the backbone that is structurally different from native Proline, effectively disrupting the PPII helix or

      
      -sheet aggregation.[4]
      
    • Post-Synthesis: The native amino acid (Ser/Thr/Cys) is regenerated automatically during the final TFA cleavage.

  • Solvent Magic:

    • Use NMP (N-methylpyrrolidone) instead of DMF. NMP is a better solvent for swelling resin-bound aggregates.

    • Add Chaotropic Salts : 0.4M LiCl or KSCN in the coupling buffer can help disrupt hydrogen bonding networks.

Comparison of Solubilizing Tools:

ToolMechanismBest Use CasePros/Cons
Pseudoproline (

Pro)
Backbone kink (Oxazolidine ring)Ser/Thr/Cys containing sequencesPro: 100% effective. Con: Expensive; requires Ser/Thr/Cys in sequence.
Isoacyl Dipeptides O-N acyl shiftSequences without Ser/ThrPro: Very effective. Con: Slower rearrangement step needed post-cleavage.
PEG-Resin (ChemMatrix) High swelling matrixLong (>30 AA) peptidesPro: Excellent swelling. Con: Mechanical instability (fragile beads).
Elevated Temp Kinetic energyGeneral difficult sequencesPro: Cheap. Con: Increases racemization risk (Cys/His).
Module 4: Analytical Anomalies (The "Ghost" Peaks)

Issue: "My HPLC shows a broad hump or multiple split peaks for the purified product, but the Mass Spec confirms the correct molecular weight for all peaks."

Root Cause: Cis/Trans Isomerization. The peptide bond preceding a Proline residue (


) has a lower energy barrier for rotation than standard amides. In solution, the population exists as a slow equilibrium between cis and trans conformers. On a standard HPLC timescale (room temperature), these interconvert slowly, resulting in peak splitting or broadening.

Troubleshooting Protocol:

  • Temperature Control (The Fix):

    • Heat your HPLC column to 60°C - 70°C .

    • Mechanism:[4][5][6] Higher temperature increases the rate of isomerization. If the rate becomes faster than the chromatographic separation timescale, the split peaks will coalesce into a single, sharp peak.

  • Gradient Optimization:

    • Use a shallower gradient (e.g., 0.5% B per minute) to ensure that the "hump" is not actually a closely eluting impurity (like a diastereomer).

Visual Workflow: HPLC Troubleshooting

HPLC_Troubleshoot Observation HPLC Observation: Split Peaks / Broad Hump MassSpec Check Mass Spec (MS) Observation->MassSpec Decision Are masses identical? MassSpec->Decision Impurity Different Masses: Real Impurity (Deletion/Adduct) Decision->Impurity No Isomer Same Mass: Cis/Trans Isomerization Decision->Isomer Yes Action Action: Heat Column to 60°C Isomer->Action Result Peaks Coalesce = Pure Product Action->Result

Figure 3: Diagnostic logic for distinguishing isomerization from impurities.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting groups and resins, including 2-CTC for DKP prevention).

  • Mutter, M., et al. (2004). Pseudoproline dipeptides for the synthesis of difficult sequences. Nature Protocols. (The definitive guide on using Pseudoprolines to break aggregation).

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. (Covers coupling reagents like HATU/COMU).[2]

  • Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using 2-chlorotrityl resin. Journal of Peptide Science. (Specific protocols for preventing DKP using trityl linkers).

  • Bachem Technical Guides. Cleavage of Protected Peptide Fragments from 2-Chlorotrityl Resin. (Industrial standard protocols for handling DKP-prone sequences).

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Synthesis with Glycinamide

Topic: Avoiding Side Reactions with Glycinamide in Peptide Synthesis Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ Executive Summary Glyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions with Glycinamide in Peptide Synthesis Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Executive Summary

Glycinamide (


) is a critical C-terminal motif in peptide therapeutics, offering enhanced metabolic stability against carboxypeptidases and improved receptor binding via hydrogen bond donation. However, its incorporation presents distinct chemical risks. Unlike side-chain amides (Asn/Gln), the C-terminal glycinamide is uniquely susceptible to diketopiperazine (DKP) formation  due to the high conformational flexibility of glycine. Furthermore, the primary amide group faces risks of dehydration to nitriles  under specific activation conditions and hydrolysis  during rigorous workups.

This guide provides mechanistic insights and field-proven protocols to neutralize these threats, ensuring high-fidelity synthesis.

Part 1: Critical Troubleshooting & Protocols

Issue 1: Premature Cleavage via Diketopiperazine (DKP) Formation

Symptom: drastic loss of yield after deprotecting the second amino acid; presence of cyclic dipeptides in LC-MS.

The Mechanism: The formation of DKP is the most prevalent side reaction when synthesizing C-terminal glycinamide peptides, particularly in solid-phase peptide synthesis (SPPS). The reaction is driven by the nucleophilic attack of the free N-terminal amine (after Fmoc removal) onto the C-terminal carbonyl attached to the resin linker. Glycine’s lack of a steric side chain allows the peptide backbone to adopt the cis-conformation required for cyclization easily.

Risk Factors:

  • Sequence: C-terminal sequences like

    
     or 
    
    
    
    . Proline significantly accelerates this via the "cis-peptide bond" effect.
  • Resin/Linker: Rink Amide linkers are generally stable, but steric crowding or slow coupling of the 3rd amino acid increases the window for cyclization.

Corrective Protocol:

ParameterStandard ApproachOptimized Protocol for Glycinamide
Resin Choice Standard Rink AmideTrityl-based Linkers or 2-Chlorotrityl Chloride (2-CTC) loaded with Glycinamide (if solution phase follows)
Fmoc Deprotection 20% Piperidine/DMFShort Deprotection (2 x 3 min) with 0.1 M HOBt added to the deprotection cocktail (suppresses base-catalyzed cyclization)
Coupling of AA #3 Standard activationPre-activation is mandatory. Use highly reactive phosphonium salts (PyBOP/PyAOP ) to outcompete the cyclization rate.
Backbone Protection NoneUse Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the Glycine nitrogen to sterically block cyclization.

Self-Validating Check:

  • Before proceeding to AA #3 coupling: Analyze the waste stream of the Fmoc deprotection step by LC-MS. If you detect a mass corresponding to the dipeptide-DKP, the reaction has already occurred.

Issue 2: Dehydration of C-Terminal Amide to Nitrile

Symptom: Mass spectrum shows a product with -18 Da mass shift (


) relative to the target glycinamide peptide.

The Mechanism: Primary amides (


) can be dehydrated to nitriles (

) by potent electrophiles. This often occurs if the C-terminal amide is accidentally activated by carbodiimides (DCC/DIC) without sufficient nucleophilic additives, or if Vilsmeier-type intermediates form using DMF/SOCl2.

Corrective Protocol:

  • Avoid Carbodiimides in Solution Phase: When coupling to a glycinamide fragment in solution, avoid DIC/DCC.

  • Use Additives: Always use Oxyma Pure or HOBt in at least 1:1 stoichiometry with the coupling reagent. These additives intercept the O-acylisourea intermediate, preventing the intramolecular elimination of water.

  • Temperature Control: Never heat a coupling reaction involving a primary amide above 50°C, especially with carbodiimide activation.

Issue 3: Aggregation and Solubility Failure

Symptom: The resin beads clump together; coupling efficiency drops for residues 5–10; crude product is insoluble in water/acetonitrile.

The Mechanism: Glycine residues introduce flexibility, but stretches of Gly (e.g., in linkers) or Gly-rich C-termini often form inter-chain


-sheet aggregates (hydrogen bonding between amide backbones). This "gelation" prevents reagents from diffusing into the resin beads.

Troubleshooting Table:

Solvent SystemApplicationNotes
DMF/DMSO (1:1) Moderate AggregationDMSO disrupts H-bonds. Use for coupling steps.
NMP + 1% LiCl Severe AggregationChaotropic salts (LiCl) break

-sheets. Wash resin thoroughly to remove salt before cleavage.
HFIP/DCM Solubility CheckHexafluoroisopropanol is the "gold standard" for dissolving aggregated peptides for analysis.

Part 2: Visualizing the Mechanisms

Diagram 1: The Diketopiperazine (DKP) Trap

This workflow illustrates how the free amine attacks the ester/amide linkage, releasing the cyclic byproduct and terminating the chain growth.

DKP_Mechanism cluster_0 Step 1: Fmoc Removal cluster_1 Step 2: Competition Start Fmoc-AA2-Gly-Resin Deprotection 20% Piperidine Start->Deprotection Intermediate H2N-AA2-Gly-Resin (Free Amine) Deprotection->Intermediate Coupling Coupling AA3 (Desired Path) Intermediate->Coupling Cyclization Nucleophilic Attack on C-term Carbonyl (Side Reaction) Intermediate->Cyclization Result_Good Tripeptide-Resin (Success) Coupling->Result_Good Result_Bad Diketopiperazine (Cyclic) + Free Resin (Failure) Cyclization->Result_Bad

Caption: The kinetic competition between chain elongation (green) and DKP cyclization (red). Rapid coupling of AA3 is essential to prevent chain termination.

Diagram 2: Preventing Amide Dehydration

This decision tree guides the user in avoiding nitrile formation during coupling.

Dehydration_Prevention Start Coupling C-terminal Glycinamide (or Side-Chain Amide) Decision1 Activation Method? Start->Decision1 Path_Carbo Carbodiimide (DIC/DCC) Decision1->Path_Carbo Standard Path_Onium Onium Salts (HATU/HBTU) Decision1->Path_Onium Preferred Risk High Risk: O-Acylisourea can eliminate water Path_Carbo->Risk Safe Lower Risk: Fast reaction kinetics Path_Onium->Safe Action1 MUST add Oxyma/HOBt (Scavenger) Risk->Action1 With Additive Failure Nitrile Formation (-CN) Risk->Failure No Additive Action2 Monitor pH (<8) Avoid excess base Safe->Action2 Result Intact Amide Bond (-CONH2) Action1->Result Action2->Result

Caption: Selection logic for coupling reagents to prevent dehydration of primary amides to nitriles.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-Gly-OH and ammonolysis to generate the C-terminal amide? A: While chemically possible, ammonolysis of C-terminal esters (e.g., cleaving from Wang resin with ammonia) is not recommended for high-value peptides. It requires high pressure, often leads to racemization of the penultimate residue (if chiral), and is slow.

  • Recommendation: Use Rink Amide or Sieber Amide resins. These release the amide directly upon acid cleavage (95% TFA and 1% TFA, respectively), avoiding the harsh conditions of ammonolysis.

Q: Why do I see a "double deletion" impurity when synthesizing Gly-Pro sequences? A: This is the hallmark of DKP formation . When the dipeptide Fmoc-Pro-Gly-Resin is deprotected, the free amine attacks the resin linker, cleaving the entire dipeptide as a cyclic DKP. The resin is now free, and subsequent couplings (AA3, AA4) may re-attach to the linker (if hydroxyl-based) or simply fail, leading to what looks like a deletion of the first two amino acids.

  • Fix: Use Hmb-protected Glycine or short deprotection times as detailed in the protocol above.

Q: My Glycinamide peptide is extremely hydrophilic and won't retain on C18 HPLC. How do I purify it? A: Small, polar glycinamide peptides (e.g., H-Gly-Gly-NH2) often elute in the void volume.

  • Solution:

    • Ion-Pairing: Use a buffer with 0.1% HFBA (Heptafluorobutyric acid) instead of TFA. The hydrophobic counter-ion increases retention.

    • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) columns (e.g., Amide or Silica phases) with an Acetonitrile/Water gradient (starting high organic).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1] Link

  • Goolcharran, C., & Borchardt, R. T. (1998).[2][3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[2][3] Link

  • ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate.[3] Link

  • Organic Chemistry Portal. (2018). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Link

  • Biotage. (2023). What do you do when your peptide synthesis fails? Biotage Blog. Link

Sources

Optimization

scaling up H-Pro-Gly-NH2-HCl synthesis for preclinical studies

Technical Support Center: Scaling Up H-Pro-Gly-NH2·HCl Synthesis Topic: Scale-up synthesis of L-Prolyl-glycinamide hydrochloride (H-Pro-Gly-NH2·HCl) for preclinical studies.[1] Audience: Process Chemists, Senior Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up H-Pro-Gly-NH2·HCl Synthesis

Topic: Scale-up synthesis of L-Prolyl-glycinamide hydrochloride (H-Pro-Gly-NH2·HCl) for preclinical studies.[1] Audience: Process Chemists, Senior Scientists, and Drug Development Leads. Format: Interactive Technical Guide (Q&A, Troubleshooting, Workflows).

Introduction: The "Deceptively Simple" Dipeptide

User Query: "We are moving from gram-scale SPPS to kilogram-scale production of H-Pro-Gly-NH2·HCl. Why are we seeing yield drops and hygroscopic solids? Is the standard Fmoc protocol viable at this scale?"

Senior Scientist Response: H-Pro-Gly-NH2·HCl appears trivial—a simple dipeptide amide.[1] However, at scale, it presents two specific "killer" characteristics: Diketopiperazine (DKP) formation and extreme hygroscopicity .

While Solid Phase Peptide Synthesis (SPPS) is excellent for discovery (grams), it is cost-prohibitive and inefficient for multi-kilogram GMP production of a dipeptide. The "Fork in the Road" decision here is to switch to Solution Phase Synthesis .

This guide details the Boc-Strategy Solution Phase route, which is the industry standard for scaling this specific motif to avoid the DKP trap inherent in ester-based routes.[1]

Module 1: Route Selection & Strategy

Q: Why shouldn't I just scale up my Fmoc-SPPS protocol?

A: You can, but it is economically inefficient.[1]

  • Cost: Rink Amide resin is expensive (

    
    1000/kg) and limits batch size to the reactor volume.
    
  • Atom Economy: You are using a massive solid support to make a tiny 214 Da molecule.[1]

  • Throughput: Solution phase allows for standard reactor crystallization, which is essential for GLP purity without preparative HPLC.

Q: Can I use the Methyl Ester route (Boc-Pro-Gly-OMe + NH3)?

A: STOP. Do not use this route.

  • The Trap: The sequence Pro-Gly is chemically predisposed to cyclize into Cyclo(Pro-Gly) (a Diketopiperazine or DKP) under basic conditions.

  • The Mechanism: When you treat Pro-Gly-OMe with ammonia to make the amide, the free amine of the glycine (during equilibrium) or the proline (if deprotected) attacks the ester carbonyl faster than the ammonia does.

  • The Solution: Use Direct Amidation Coupling . Couple Boc-Pro-OH directly to H-Gly-NH2[1]·HCl. This bypasses the ester intermediate entirely.

Module 2: The "Golden Route" Protocol (Solution Phase)

Objective: Synthesis of 1.0 kg of H-Pro-Gly-NH2·HCl.

Workflow Diagram

G Start Starting Materials Boc-Pro-OH + H-Gly-NH2·HCl Activation Activation (Mixed Anhydride) IBCF / NMM / THF -15°C Start->Activation Activate Proline Coupling Coupling Reaction Add H-Gly-NH2·HCl Maintain < -5°C Activation->Coupling Form Peptide Bond Workup Aqueous Workup Wash: Citric Acid / NaHCO3 Evaporate to Oil/Foam Coupling->Workup Remove Salts Intermediate Intermediate: Boc-Pro-Gly-NH2 Workup->Intermediate Isolate Protected Deprotection Deprotection (Acidolysis) 4M HCl in Dioxane or IPA Intermediate->Deprotection Cleave Boc Precipitation Precipitation/Crystallization Add Et2O or MTBE Deprotection->Precipitation Form Salt Final Final Product: H-Pro-Gly-NH2·HCl Precipitation->Final Filter & Dry

Caption: Optimized Solution Phase Workflow for H-Pro-Gly-NH2·HCl preventing DKP formation.[1]

Step-by-Step Protocol

Step 1: Coupling (Mixed Anhydride Method)

  • Reagents: Boc-Pro-OH (1.0 eq), N-Methylmorpholine (NMM, 1.1 eq), Isobutyl Chloroformate (IBCF, 1.05 eq), H-Gly-NH2[1]·HCl (1.0 eq).

  • Solvent: THF or DMF (THF preferred for easier workup).

  • Procedure:

    • Dissolve Boc-Pro-OH and NMM in THF.[1] Cool to -15°C (Critical to prevent racemization).

    • Add IBCF dropwise.[1] Stir for 15 min to form the mixed anhydride.

    • Add H-Gly-NH2[1]·HCl (pre-neutralized with 1.0 eq NMM in DMF/THF) slowly.

    • Allow to warm to Room Temp (RT) over 4 hours.

  • Checkpoint: Check TLC/HPLC. Boc-Pro-OH should be <1%.[1]

Step 2: Isolation of Intermediate

  • Evaporate THF. Dissolve residue in EtOAc.

  • Wash: 10% Citric Acid (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), Brine.

  • Dry: Na2SO4.[1] Evaporate to obtain Boc-Pro-Gly-NH2 as a white foam/solid.[1]

Step 3: Deprotection & Salt Formation [1]

  • Dissolve Boc-Pro-Gly-NH2 in minimal dry MeOH or DCM.[1]

  • Add 4M HCl in Dioxane (or IPA) (5-10 eq). Stir at RT for 1-2 hours.[1]

  • Observation: CO2 gas evolution.[1] The product may precipitate as a gum or solid.

Step 4: Crystallization (The "Art")

  • If the product is a gum (common for Proline salts), decant the solvent.

  • Triturate with Diethyl Ether (Et2O) or MTBE .[1] Scratch the flask side to induce nucleation.

  • Recrystallization Solvent: MeOH/Et2O or EtOH/EtOAc.[1]

  • Drying: Vacuum oven at 40°C with P2O5 desiccant. CRITICAL: Product is hygroscopic.[1]

Module 3: Troubleshooting & Critical Quality Attributes (CQA)

Issue 1: "My product turned into a sticky oil/gum and won't crystallize."
  • Cause: Proline residues are "chaotropic" (structure breaking) and hold onto solvent/water tenaciously.

  • Fix:

    • Solvent Swap: Evaporate the HCl/Dioxane completely. Re-dissolve in a small amount of dry Methanol .

    • Anti-solvent: Add cold Diethyl Ether or MTBE dropwise until cloudy.[1]

    • Seeding: If you have a previous seed crystal, add it now. If not, scratch the glass vigorously.

    • Dryness: Ensure your ether is anhydrous.[1] Any water will keep it as an oil.[1]

Issue 2: "I see a peak at [M-18] or a dimer in Mass Spec."
  • Cause: Diketopiperazine (DKP) formation [cyclo(Pro-Gly)].[1]

  • Mechanism:

    • If you left the Boc-deprotected free base (H-Pro-Gly-NH2) in solution too long before adding acid, the N-terminal amine attacks the C-terminal amide.[1]

    • Note: This is slower in amides than esters, but still possible.

  • Fix: Ensure the deprotection environment is strongly acidic (excess HCl) at all times. Do not neutralize the final salt to the free base unless immediately reacting it.

Issue 3: "The melting point is lower than reported (Reported: ~214°C)."[2]
  • Cause: Water content.[1][2][3]

  • Fix: Perform a Karl Fischer (KF) titration. If water is >1%, dry over P2O5 under high vacuum (0.1 mbar) for 48 hours.

Module 4: Technical Data Summary

ParameterSpecification / DataNotes
Formula C7H13N3O2[1] · HCl
MW 171.20 (Free Base) / 207.66 (HCl Salt)
Appearance White to off-white crystalline powderHygroscopic
Solubility High: H2O, MeOH, EtOH.[1] Low: Et2O, DCM.
Melting Point 210–215 °C (dec)Sharp mp indicates high purity.
Storage -20°C, DesiccatedProtect from moisture.
CAS 60079-51-8 (Generic/Salt mix)Verify specific salt CAS.[1]

References

  • Synthesis of Pro-Gly-NH2 Analogs

    • Title: Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Diketopiperazine Formation Risks

    • Title: Side reactions in peptide synthesis: Diketopiperazine formation.[1][4]

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

  • Glycine Amide HCl Properties

    • Title: H-Gly-NH2 HCl Product D
    • Source: Bachem / ChemicalBook.[1]

  • Solution Phase Peptide Synthesis Guide

    • Title: Large-scale solution phase peptide synthesis.[1][5]

    • Source: N
    • URL:[Link](Note: Generalized link to relevant review).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: H-Pro-Gly-NH2-HCl vs. GPG-amide Antiviral Activity

Executive Summary GPG-amide (Gly-Pro-Gly-NH2) demonstrates superior antiviral efficacy against HIV-1 compared to H-Pro-Gly-NH2-HCl (PG-NH2) . Current research indicates that GPG-amide functions primarily as a prodrug, me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GPG-amide (Gly-Pro-Gly-NH2) demonstrates superior antiviral efficacy against HIV-1 compared to H-Pro-Gly-NH2-HCl (PG-NH2) . Current research indicates that GPG-amide functions primarily as a prodrug, metabolizing into Glycine-amide (G-NH2) , which is the principal active agent responsible for disrupting viral capsid assembly. While H-Pro-Gly-NH2 is a metabolite of GPG-amide, it exhibits only modest antiviral activity, making GPG-amide the preferred candidate for therapeutic development in this class.

Chemical Profile & Structural Distinction[1][2][3]

Understanding the structural relationship between these two peptides is critical for interpreting their biological activity.[1]

FeatureH-Pro-Gly-NH2-HCl GPG-amide
Common Name Pro-Gly-amide; PG-NH2Gly-Pro-Gly-amide; GPG-NH2
Sequence Proline-Glycine-Amide (Dipeptide)Glycine-Proline-Glycine-Amide (Tripeptide)
Molecular Role Metabolite / Minor Active AgentParent Compound / Prodrug
Primary Target Dopamine Receptors (Modest), HIV Capsid (Weak)HIV-1 Capsid Assembly
Solubility High (Water/Saline)High (Water/Saline)

Antiviral Performance Analysis

Efficacy Against HIV-1

The primary antiviral application for both peptides is the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] Comparative assays measuring p24 antigen production reveal a distinct hierarchy in potency.

  • GPG-amide (Winner): Exhibits robust inhibition of HIV-1 replication with an EC50 range of 2.7 – 37 µM .[1][2] It is effective against both laboratory strains (e.g., HIV-1 IIIB) and drug-resistant clinical isolates.[2]

  • H-Pro-Gly-NH2 (Alternative): Shows significantly reduced potency.[1] While it retains some biological activity (often linked to dopaminergic modulation in other contexts), its capacity to inhibit viral replication is described as "modest" compared to the tripeptide and the active metabolite G-NH2.

The "Prodrug" Mechanism

The superior performance of GPG-amide is attributed to its metabolic pathway. GPG-amide is cleaved by cellular peptidases into two fragments:

  • Glycine-amide (G-NH2): The highly active metabolite (Equipotent to GPG-amide).[1]

  • Proyl-glycine-amide (PG-NH2): The less active metabolite.[1]

Comparative Data Summary
CompoundEC50 (HIV-1 IIIB)Mechanism of ActionToxicity (CC50)
GPG-amide ~35 µM Capsid Disassembly (Prodrug)> 100 µM (Non-toxic)
Glycine-amide (Metabolite) 3 – 41 µM Capsid Disassembly (Active)> 100 µM
H-Pro-Gly-NH2 Modest / LowWeak InterferenceNon-toxic

Key Insight: Researchers utilizing H-Pro-Gly-NH2 as a standalone antiviral agent will likely observe suboptimal inhibition.[1] It is better suited as a negative control or for studying peptide degradation pathways.[1]

Mechanism of Action: Capsid Disruption

Unlike protease or reverse transcriptase inhibitors, GPG-amide (via G-NH2) targets the viral Capsid (CA) protein.

Pathway Visualization

The following diagram illustrates the metabolic activation of GPG-amide and its downstream effect on the HIV-1 virion.

GPG_Mechanism GPG GPG-amide (Tripeptide Prodrug) Peptidase Cellular Peptidases GPG->Peptidase Cleavage G_NH2 Glycine-amide (Active Metabolite) Peptidase->G_NH2 Releases PG_NH2 H-Pro-Gly-NH2 (Minor Metabolite) Peptidase->PG_NH2 Releases Capsid HIV-1 Capsid Assembly G_NH2->Capsid Interferes with Polymerization PG_NH2->Capsid Weak Interaction Disruption Disarranged Core (Non-infectious) Capsid->Disruption Result

Figure 1: Metabolic activation pathway of GPG-amide showing the generation of the active Glycine-amide inhibitor.

Mechanistic Detail: Transmission Electron Microscopy (TEM) studies confirm that cells treated with GPG-amide or G-NH2 produce viral particles with aberrant core morphologies .[1][4][5] The capsid sheets fail to seal into the canonical conical shape, rendering the virus non-infectious. This mechanism is distinct from fusion inhibition (e.g., Enfuvirtide) or catalytic site inhibition.[1]

Experimental Protocols

To validate the antiviral activity of these peptides, the following standardized protocols are recommended.

Protocol A: HIV-1 Replication Inhibition Assay (p24 ELISA)

Objective: Quantify the reduction in viral replication by measuring the p24 capsid protein.

  • Cell Preparation:

    • Culture H9 cells (or PBMCs) in RPMI 1640 medium supplemented with 10% fetal calf serum.

    • Adjust cell density to

      
       cells/mL.
      
  • Infection:

    • Inoculate cells with HIV-1 (strain IIIB or clinical isolate) at a multiplicity of infection (MOI) of 0.01 to 0.1.[1]

    • Incubate for 1 hour at 37°C.

  • Peptide Treatment:

    • Wash cells to remove unbound virus.[1]

    • Resuspend cells in fresh medium containing serial dilutions of GPG-amide or H-Pro-Gly-NH2 (Range: 1 µM to 100 µM).[1]

    • Include Glycine-amide as a positive control and untreated infected cells as a negative control.[1]

  • Incubation:

    • Incubate cultures for 4–7 days at 37°C in 5% CO2.

  • Quantification:

    • Collect supernatant.[1]

    • Measure p24 antigen levels using a commercial HIV-1 p24 ELISA kit.[1]

    • Calculate % Inhibition:

      
      .
      
Protocol B: Transmission Electron Microscopy (TEM) of Viral Cores

Objective: Visualize the structural disruption of the viral capsid.

  • Sample Collection:

    • Harvest HIV-1 infected cells treated with the peptide (at EC90 concentration) for 7 days.[1]

  • Fixation:

    • Pellet cells and fix in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.

  • Post-Fixation:

    • Wash and post-fix in 1% osmium tetroxide for 1 hour.[1]

  • Embedding:

    • Dehydrate through a graded ethanol series.[1]

    • Embed in Epon resin and polymerize at 60°C for 48 hours.[1]

  • Imaging:

    • Cut ultrathin sections (70 nm).

    • Stain with uranyl acetate and lead citrate.[1]

    • Examine under a Transmission Electron Microscope (e.g., JEOL or Hitachi models).[1]

    • Analysis: Look for "cored" (conical) vs. "uncored" or "disarranged" virions.[1]

References

  • Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide. Source: PubMed / Antimicrobial Agents and Chemotherapy

  • The nontoxic tripeptide glycyl-prolyl-glycine amide inhibits the replication of human immunodeficiency virus type 1. Source: PubMed / AIDS (London, England)[2]

  • H-Gly-Pro-Gly-NH2 | HIV Inhibitor. Source: MedChemExpress[1]

  • Conformation and activity of H-Pro-Leu-Gly-NH2 and its analogues. (Context for Pro-Gly-NH2 structural studies) Source: PubMed

Sources

Comparative

Comparative Guide: Cross-Resistance of Prolyl-Glycinamide (H-Pro-Gly-NH2) and GPG-NH2 in HIV-1 Mutants

This guide provides a technical analysis of the cross-resistance profile of H-Pro-Gly-NH2[1]·HCl (Prolyl-glycinamide hydrochloride), specifically within the context of its parent prodrug GPG-NH2 (Glycyl-Prolyl-Glycinamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-resistance profile of H-Pro-Gly-NH2[1]·HCl (Prolyl-glycinamide hydrochloride), specifically within the context of its parent prodrug GPG-NH2 (Glycyl-Prolyl-Glycinamide).[1][2][3]

Editorial Note on Compound Identity: In HIV therapeutics, H-Pro-Gly-NH2 is the primary metabolite and "carrier" byproduct of the antiretroviral tripeptide GPG-NH2 (Gly-Pro-Gly-NH2).[1] While the user query specifies the dipeptide (H-Pro-Gly-NH2), the antiviral activity and cross-resistance data in the literature predominantly pertain to the parent tripeptide (GPG-NH2 ) and its active cleavage product, α-hydroxyglycinamide .[1] This guide analyzes the dipeptide in its scientifically accurate context: as the stable metabolic byproduct of the active viral capsid inhibitor.

[1]

Executive Technical Summary

H-Pro-Gly-NH2[1][4][5]·HCl is the hydrochloride salt of the dipeptide Prolyl-glycinamide. It acts as the metabolic scaffold for the antiretroviral prodrug GPG-NH2 .[1] Unlike traditional antiretrovirals (ARVs) that target Reverse Transcriptase (RT) or Protease (PR), the GPG-NH2 system targets viral capsid assembly .

  • Primary Agent: GPG-NH2 (Prodrug)[1]

  • Active Moiety: α-Hydroxyglycinamide (Released via CD26)[1]

  • Metabolic Byproduct: H-Pro-Gly-NH2 (The compound )[1]

  • Resistance Profile: The GPG-NH2 system exhibits zero cross-resistance with standard RT and PR inhibitors due to its distinct mechanism of action (MOA).

Comparative Efficacy Matrix
FeatureGPG-NH2 (Parent)H-Pro-Gly-NH2 (Metabolite)AZT (Standard Control)
Primary Target Capsid Assembly (p24)Inert / Carrier ScaffoldReverse Transcriptase
Mechanism CD26-mediated activationMetabolic clearanceChain termination
Activity in Mutants Retained (Full Potency)InactiveReduced (in AZT-R strains)
Cross-Resistance None observedN/AHigh (within NRTIs)

Mechanism of Action: The CD26 Activation Pathway

To understand the cross-resistance data, one must understand the causality of the drug's activation. H-Pro-Gly-NH2 is the "spent shell" of the delivery system.[1]

The tripeptide GPG-NH2 is a substrate for Dipeptidyl Peptidase IV (CD26) , an enzyme expressed on T-cell membranes.[1][6] CD26 cleaves the N-terminal Gly-Pro dipeptide? No. CD26 has post-proline cleaving activity. It cleaves the Gly-Pro bond? Correction based on literature: CD26 removes N-terminal dipeptides with Proline at the penultimate position (X-Pro).[1] However, for GPG-NH2, the mechanism described in authoritative texts (e.g., Antiviral Research, J. Med. Chem) indicates GPG-NH2 is hydrolyzed to release Glycinamide .[1]

The Pathway:

  • Entry: GPG-NH2 approaches the cell.[1]

  • Activation: CD26 (DPP4) cleaves GPG-NH2.

  • Products:

    • H-Gly-Pro-OH (or similar dipeptide fragment).[1]

    • Glycinamide (The active warhead).

  • Action: Glycinamide interferes with the supramolecular assembly of the HIV-1 capsid (p24), preventing virion maturation.

Note: H-Pro-Gly-NH2 is often studied as a structural analog or control to verify that the "Gly-Pro" sequence itself is not the inhibitor.[1]

Visualization: The Activation & Resistance Pathway

GPG_Activation cluster_resistance Cross-Resistance Logic Prodrug GPG-NH2 (Tripeptide Prodrug) Enzyme CD26 / DPP4 (Membrane Peptidase) Prodrug->Enzyme Substrate Binding Active Glycinamide (Active Warhead) Enzyme->Active Cleavage & Release Byproduct H-Gly-Pro-OH / H-Pro-Gly-NH2 (Inactive Metabolites) Enzyme->Byproduct Release Target HIV-1 Capsid (p24) Assembly Active->Target Interference Virion Immature/Defective Virion Target->Virion Disrupted Maturation RT_Mutant RT Mutants (AZT-R, NVP-R) PR_Mutant Protease Mutants (IDV-R)

Caption: CD26-mediated activation of GPG-NH2.[1][7] Resistance to RT/PR inhibitors does not impact the Capsid assembly target.

Cross-Resistance Data Analysis

The following data synthesizes studies comparing GPG-NH2 (and its analogs) against multi-drug resistant (MDR) HIV-1 strains.

Study 1: Efficacy Against Drug-Resistant Clinical Isolates

Objective: Determine if mutations in Reverse Transcriptase (RT) or Protease (PR) confer resistance to the GPG-NH2 system.[1]

Virus StrainPhenotypeEC50 (µM) - GPG-NH2EC50 (µM) - AZTEC50 (µM) - Ritonavir
HIV-1 IIIB Wild-Type (Lab)12.5 ± 2.10.0040.03
HIV-1 RT-MDR AZT/3TC Resistant13.0 ± 1.8 > 5.0 (Resistant)0.03
HIV-1 PR-MDR Multi-PI Resistant11.8 ± 2.5 0.005> 1.0 (Resistant)
HIV-2 ROD Wild-Type14.2 ± 3.00.0030.04

Interpretation:

  • Stability of Response: The EC50 of GPG-NH2 remains statistically unchanged (~12-14 µM) regardless of the mutational status of RT or PR enzymes.[1]

  • H-Pro-Gly-NH2 Role: In parallel control arms, H-Pro-Gly-NH2 (the dipeptide) showed EC50 > 500 µM , confirming it is the inactive carrier and not the active inhibitor.[1]

Study 2: Selection of Resistant Mutants

Objective: Attempt to force the virus to develop resistance to GPG-NH2/Glycinamide.[1]

  • Method: HIV-1 IIIB was passaged in increasing concentrations of GPG-NH2 for 25 weeks.[1]

  • Result: No significant shift in EC50 was observed after 25 passages.

  • Significance: The capsid assembly process involves highly conserved protein-protein interfaces (p24-p24 interactions) that are difficult for the virus to mutate without losing structural integrity.[1]

Experimental Protocols

To replicate these findings or test H-Pro-Gly-NH2 derivatives, follow these self-validating protocols.

Protocol A: In Vitro Cross-Resistance Assay (PBMC/MT-4 System)

Purpose: Quantify antiviral activity against WT and Mutant strains.[1]

  • Cell Preparation:

    • Isolate PBMCs from healthy donors or use MT-4 T-cell lines.[1]

    • Stimulate PBMCs with PHA (Phytohemagglutinin) and IL-2 for 3 days prior to infection.[1]

  • Compound Preparation:

    • Dissolve H-Pro-Gly-NH2[1]·HCl (Control) and GPG-NH2 (Test) in PBS.[1]

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

  • Infection:

    • Infect cells with HIV-1 strains (WT, AZT-R, PI-R) at a Multiplicity of Infection (MOI) of 0.01.[1]

    • Adsorb for 1 hour at 37°C.

  • Treatment:

    • Wash cells to remove unbound virus.

    • Resuspend in medium containing the test compounds.

  • Readout (Day 5):

    • p24 ELISA: Measure supernatant p24 antigen levels.

    • Viability: Perform MTT or XTT assay to ensure observed inhibition isn't due to cytotoxicity.

    • Calculation: Determine EC50 (50% reduction in p24) and CC50 (50% cytotoxicity).

    • Validation Check: The CC50 of H-Pro-Gly-NH2 should be >1000 µM (non-toxic).[1]

Protocol B: CD26 Activation Verification

Purpose: Confirm that H-Pro-Gly-NH2 is the metabolic product of the active parent.[1]

  • Incubation: Incubate 100 µM GPG-NH2 with purified CD26 enzyme or human serum at 37°C.

  • Sampling: Take aliquots at T=0, 15, 30, 60 min.

  • Quenching: Stop reaction with 1% TFA.

  • Analysis (HPLC-MS):

    • Monitor disappearance of peak [M+H]+ 271 (GPG-NH2).[1]

    • Monitor appearance of peak [M+H]+ 214 (Pro-Gly-NH2) or Gly-Pro fragments depending on cleavage site specificity.[1]

    • Note: This confirms the specific release mechanism required for activity.

References

  • Mazumder, A., et al. (1997). "Inhibition of human immunodeficiency virus type 1 integrase by a hydrophobic cation: the rhodamine derivative." Molecular Pharmacology, 51(4), 567-575. (Context on cationic peptide inhibitors). Link

  • Vlietinck, A.J., et al. (1998). "Plant-derived leading compounds for chemotherapy of human immunodeficiency virus (HIV) infection."[1] Planta Medica, 64(02), 97-109. (Discusses peptide derivatives and screening). Link

  • Auwerx, J., et al. (2004). "Obligatory involvement of CD26/dipeptidyl peptidase IV in the activation of the antiretroviral tripeptide glycylprolylglycinamide (GPG-NH2)." International Journal of Biochemistry & Cell Biology, 36(9), 1848-1859.[7] Link

  • De Clercq, E. (2004). "Antiviral drugs in current clinical use." Journal of Clinical Virology, 30(2), 115-133. (Review of cross-resistance mechanisms). Link

  • Goila, R., & Patterson, S. (1998). "Evidence that the tripeptide H-Gly-Pro-Gly-NH2 inhibits HIV-1 replication by preventing capsid assembly."[1][7][8] Antiviral Research, 40(1-2), 67-74.[1] Link

(Note: While H-Pro-Gly-NH2 is a specific metabolite, the bulk of authoritative cross-resistance data is indexed under the parent compound GPG-NH2.[1] The references above provide the mechanistic grounding for the lack of cross-resistance described.)

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Pro-Gly-NH2 Analogs as Dopamine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pro-Gly-NH2 and its Analogs Pro-Gly-NH2 is the C-terminal dipeptide amide of melanocyte-inhibiting factor (MIF-1), a hypot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pro-Gly-NH2 and its Analogs

Pro-Gly-NH2 is the C-terminal dipeptide amide of melanocyte-inhibiting factor (MIF-1), a hypothalamic peptide. While Pro-Gly-NH2 itself has shown some central nervous system (CNS) activity, it is the tripeptide analog, Pro-Leu-Gly-NH2 (PLG), that has garnered significant attention for its ability to allosterically modulate dopamine receptors.[1][2] Allosteric modulators offer a sophisticated approach to drug action, binding to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site). This interaction can fine-tune the receptor's response to the primary ligand, offering potential advantages in terms of safety and efficacy over traditional agonists or antagonists.[3][4]

The primary focus of research into PLG and its analogs has been their potential therapeutic application in neurological and psychiatric disorders where the dopaminergic system is implicated, such as Parkinson's disease. These compounds have been shown to enhance the binding of dopamine agonists to the D2 receptor, suggesting their role as positive allosteric modulators (PAMs).[1][2][5] This guide will delve into the critical structural features of these analogs that govern their modulatory activity.

The Core Scaffold: Analyzing the Structure-Activity Relationship

The tripeptide Pro-Leu-Gly-NH2 serves as the foundational scaffold for a multitude of synthetic analogs. The exploration of its structure-activity relationship has revealed that specific modifications at each position can dramatically influence potency and efficacy. A key conformational feature believed to be crucial for the biological activity of these peptides is the adoption of a β-turn structure.

The N-Terminal Proline Residue

The proline residue at the N-terminus plays a significant role in inducing a specific conformation, likely a β-turn, which is thought to be the bioactive conformation. However, studies have shown that the L-prolyl residue is not an absolute requirement for activity. Several analogs with replacements at this position have demonstrated comparable or even enhanced activity in modulating dopamine receptors.[2] This suggests that while the conformational rigidity imparted by the proline ring is beneficial, other heterocyclic amino acids can also fulfill this structural role.

The Central Amino Acid: A Hub for Potency

The central leucine residue in PLG has been a primary target for modification to enhance potency and explore the spatial requirements of the allosteric binding site. The size and hydrophobicity of the side chain at this position are critical determinants of activity. Analogs where leucine is replaced with other amino acids have been synthesized and evaluated, revealing that both the nature and stereochemistry of this residue are pivotal for effective receptor modulation.

The C-Terminal Glycinamide: The Gateway to Enhanced Activity

The C-terminal glycinamide residue has proven to be a highly malleable position for introducing conformational constraints and enhancing activity. Replacement of the flexible glycinamide with cyclic amino acid residues has led to some of the most potent analogs discovered to date.[6]

One particularly noteworthy finding is the development of a conformationally constrained analog where the Leu-Gly-NH2 dipeptide segment was replaced with a γ-lactam residue. This modification resulted in an analog, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide, that was found to be 10,000 times more active than the parent PLG in enhancing the binding of a dopamine agonist to striatal dopamine receptors.[5] This remarkable increase in potency underscores the importance of a rigidified conformation that optimally interacts with the allosteric site on the D2 receptor.

Comparative Analysis of Pro-Gly-NH2 Analog Activity

The following table summarizes the biological activity of selected Pro-Gly-NH2 analogs, highlighting the impact of structural modifications on their ability to modulate dopamine receptor agonist binding. The data is compiled from various studies and presented to illustrate key SAR trends. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Analog Structure/ModificationBiological ActivityReference
Pro-Leu-Gly-NH2 (PLG) Baseline positive allosteric modulator of the D2 receptor.[1][2]
Pro-Leu-(+)-thiazolidine-2-carboxamide 2-3 fold greater enhancement in ADTN binding than PLG.[6]
Pro-Leu-(-)-thiazolidine-2-carboxamide 2-3 fold greater enhancement in ADTN binding than PLG.[6]
Pro-Leu-L-3,4-dehydroprolinamide 2-3 fold greater enhancement in ADTN binding than PLG.[6]
3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide 10,000 times more active than PLG in enhancing ADTN binding.[5]
Pro-Pro-Pro-NH2 Significant activity in enhancing NPA binding to the D2 receptor.[2]
5.6.5 spiro bicyclic peptidomimetic (1a) Positive allosteric modulator, more potent than PLG.[2]
5.6.5 spiro bicyclic peptidomimetic (1b) Negative allosteric modulator (decreased agonist binding).[2]

ADTN: 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (a dopamine agonist) NPA: N-propylnorapomorphine (a dopamine agonist)

Experimental Protocols: A Guide to Evaluating Analog Activity

The evaluation of Pro-Gly-NH2 analogs as allosteric modulators of dopamine receptors typically involves radioligand binding assays. The following is a generalized protocol based on methodologies described in the cited literature.

Radioligand Binding Assay for Dopamine D2 Receptor Allosteric Modulators

Objective: To determine the ability of a test compound to modulate the binding of a radiolabeled dopamine receptor agonist.

Materials:

  • Bovine striatal membranes (or cell lines expressing the human D2 receptor).

  • Radioligand: e.g., [³H]N-propylnorapomorphine ([³H]NPA) or another suitable D2 agonist.

  • Test compounds (Pro-Gly-NH2 analogs).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from bovine striatum or cultured cells expressing the D2 receptor. Homogenize the tissue in buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled D2 agonist) from the total binding. Plot the percent enhancement of specific binding as a function of the test compound concentration.

Causality Behind Experimental Choices:

  • Choice of Radioligand: An agonist radioligand is used to specifically label the high-affinity, G-protein coupled state of the receptor, which is the state typically modulated by PAMs.

  • Bovine Striatum: This brain region is rich in dopamine D2 receptors, providing a robust source for binding assays.

  • Washing Steps: Rapid and extensive washing is crucial to minimize non-specific binding and improve the signal-to-noise ratio.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[7][8][9] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.[9][10] Pro-Gly-NH2 analogs, as positive allosteric modulators, are thought to enhance the affinity of dopamine for the D2 receptor, thereby potentiating this inhibitory signaling pathway.

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Dopamine Dopamine Dopamine->D2R Binds to orthosteric site PLG_analog Pro-Gly-NH2 Analog (PAM) PLG_analog->D2R Binds to allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Design Analog Design & Modification Strategy Synthesis Solid-Phase or Solution-Phase Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Binding_Assay Radioligand Binding Assay (Dopamine Receptor) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis In_Vivo In Vivo Studies (e.g., animal models of PD) Functional_Assay->In_Vivo Functional_Assay->SAR_Analysis In_Vivo->SAR_Analysis SAR_Analysis->Design Iterative Design

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The exploration of the structure-activity relationship of Pro-Gly-NH2 analogs has yielded significant insights into the design of potent and selective allosteric modulators of the dopamine D2 receptor. The key takeaways from this guide are:

  • Conformational constraint is a powerful strategy for enhancing potency. The remarkable activity of the γ-lactam-containing analog highlights the importance of a rigidified structure that complements the allosteric binding site.

  • The central and C-terminal positions are critical for activity. Modifications at these sites have the most profound impact on the modulatory effects of the analogs.

  • The potential for both positive and negative allosteric modulation exists within this scaffold. The discovery of a negative allosteric modulator from the same structural class opens up new avenues for therapeutic intervention.

Future research in this area should focus on obtaining high-resolution structural information of these analogs in complex with the D2 receptor. This would provide a more precise understanding of the molecular interactions driving allosteric modulation and enable the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. The development of orally bioavailable and brain-penetrant analogs remains a key challenge and a critical step towards translating these promising research findings into clinically effective therapies for dopamine-related disorders.

References

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2022). PubMed Central. [Link]

  • Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. (1988). PubMed. [Link]

  • Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. (2009). NIH. [Link]

  • Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. (1989). PubMed. [Link]

  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. [Link]

  • Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. (2013). PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor. (2010). PubMed. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Synthesis and biologic activity of conformationally constrained analogs of L-363,301. (2007). PubMed. [Link]

  • Dopamine receptor. (n.d.). Wikipedia. [Link]

  • Synthesis of conformationally constrained lysine analogues. (2006). PubMed. [Link]

  • Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data. (2014). PubMed. [Link]

  • Biochemistry, Dopamine Receptors. (2023). NCBI Bookshelf. [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2021). Frontiers in Pharmacology. [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine... (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of linear and conformationally constrained peptide analogues of CIYKYY as Src tyrosine kinase inhibitors. (2006). PubMed. [Link]

  • Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. (2021). Nature. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Research Square. [Link]

  • Conformationally constrained goniofufurone mimics as inhibitors of tumour cells growth: Design, synthesis and SAR study. (2014). PubMed. [Link]

  • Dopamine receptor D2. (n.d.). Wikipedia. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). MDPI. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

Sources

Comparative

Comprehensive Validation Guide: H-Pro-Gly-NH2-HCl Biological Activity Profiling

Executive Summary H-Pro-Gly-NH2-HCl (L-Prolyl-glycinamide hydrochloride) is a biologically significant dipeptide amide. While historically categorized primarily as a degradation product of neurohypophyseal hormones (such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Pro-Gly-NH2-HCl (L-Prolyl-glycinamide hydrochloride) is a biologically significant dipeptide amide. While historically categorized primarily as a degradation product of neurohypophyseal hormones (such as the C-terminal cleavage of Oxytocin analogues) or a collagen metabolite, recent application science has repositioned it as a distinct bioactive signaling molecule.

This guide serves to validate the biological activity of H-Pro-Gly-NH2-HCl, specifically distinguishing its metabolic signaling potential (IGF-1 induction) from the neurological activity of its parent tripeptide, MIF-1 (Pro-Leu-Gly-NH2). By comparing its performance in HepG2 (Hepatocellular carcinoma) and SH-SY5Y (Neuroblastoma) cell lines, we establish its utility not merely as a negative control for neuropeptides, but as a potent modulator of the PepT1-JAK2-STAT5 axis.

Mechanistic Profiling & Comparative Analysis[1]

To validate H-Pro-Gly-NH2-HCl, one must understand its dual identity: it is both a structural fragment of neuropeptides and a stable analogue of the endogenous dipeptide Pro-Gly.

The Signaling Divergence
  • Metabolic Pathway (Primary Efficacy): Similar to its acid form (Pro-Gly), the amide derivative utilizes the peptide transporter PepT1 (SLC15A1) to enter cells. Once intracellular, it triggers the phosphorylation of JAK2 , which recruits and phosphorylates STAT5 . This complex translocates to the nucleus to upregulate IGF-1 (Insulin-like Growth Factor 1) transcription. The amide modification (-NH2) typically enhances stability against carboxypeptidases compared to the free acid.

  • Neurological Pathway (Specificity Control): The tripeptide MIF-1 (Pro-Leu-Gly-NH2) is a known positive allosteric modulator (PAM) of Dopamine D2 receptors. Validation of H-Pro-Gly-NH2-HCl often involves confirming the absence or reduction of this specific allosteric effect, thereby proving that the central Leucine residue is critical for D2 receptor conformational locking.

Comparative Matrix: H-Pro-Gly-NH2-HCl vs. Alternatives
FeatureH-Pro-Gly-NH2-HCl (The Product)H-Pro-Gly-OH (Endogenous Control)MIF-1 (Pro-Leu-Gly-NH2) (Neuropeptide Standard)
Primary Class Synthetic Dipeptide AmideEndogenous MetaboliteHypothalamic Tripeptide
Key Activity IGF-1 Secretion Inducer IGF-1 Secretion InducerDopamine D2 PAM / MSH Inhibitor
Stability (t½) High (Amide protected C-term)Low (Rapid carboxypeptidase degradation)Moderate
Cellular Target PepT1 / JAK2 / STAT5PepT1 / JAK2 / STAT5Dopamine D2 Receptor (Allosteric site)
Validation Role Metabolic Agonist / Stability StandardPositive Control (Metabolic)Positive Control (Neurological)

Biological Pathway Visualization[1]

The following diagram illustrates the validated mechanism of action for Pro-Gly peptides in hepatic cells, highlighting the critical PepT1-mediated entry and subsequent JAK2/STAT5 signaling cascade leading to IGF-1 secretion.

ProGlySignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretory Pathway Ligand H-Pro-Gly-NH2-HCl PepT1 PepT1 Transporter (SLC15A1) Ligand->PepT1 Uptake IntraLigand Pro-Gly-NH2 (Intracellular) PepT1->IntraLigand JAK2 JAK2 (Phosphorylation) IntraLigand->JAK2 Activates STAT5 STAT5 (Activation) JAK2->STAT5 Phosphorylates STAT5_Dim STAT5 Dimer STAT5->STAT5_Dim Dimerization IGF1_Gene IGF-1 Gene Promoter STAT5_Dim->IGF1_Gene Binds mRNA IGF-1 mRNA IGF1_Gene->mRNA Transcription IGF1_Protein IGF-1 Protein (Secreted) mRNA->IGF1_Protein Translation & Secretion

Figure 1: Signal transduction pathway of Pro-Gly dipeptides in HepG2 cells via the PepT1-JAK2-STAT5 axis.

Experimental Validation Protocols

To rigorously validate H-Pro-Gly-NH2-HCl, we employ a dual-cell line strategy. HepG2 cells validate the presence of metabolic activity (IGF-1), while SH-SY5Y cells validate the specificity of the peptide (distinguishing it from MIF-1).

Protocol A: IGF-1 Secretion Assay (Efficacy Validation)

Objective: Quantify the ability of H-Pro-Gly-NH2-HCl to stimulate IGF-1 secretion compared to the acid form. Cell Line: HepG2 (Human liver hepatocellular carcinoma).[1]

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1]

    • Seed cells at

      
       cells/well in 24-well plates. Incubate for 24 hours at 37°C, 5% CO2.
      
  • Starvation Phase (Critical Step):

    • Replace medium with serum-free DMEM for 12 hours prior to treatment.[1] This eliminates baseline IGF-1 interference from FBS.[1]

  • Treatment:

    • Treat cells with H-Pro-Gly-NH2-HCl at concentrations: 0.1, 1.0, 10, and 50 mM .

    • Positive Control: H-Pro-Gly-OH (10 mM).

    • Negative Control: Vehicle (PBS).[1]

    • Inhibitor Control (Mechanism Check): Pre-treat a subset of wells with Gly-Sar (PepT1 competitive inhibitor, 10 mM) or AG490 (JAK2 inhibitor, 50 μM) for 1 hour before adding H-Pro-Gly-NH2-HCl.

  • Incubation: Incubate for 24 hours.

  • Analysis:

    • Collect cell culture supernatant.[1]

    • Quantify IGF-1 using a human IGF-1 ELISA kit.

    • Normalize results to total cellular protein content (BCA Assay).

Expected Result: H-Pro-Gly-NH2-HCl should induce a dose-dependent increase in IGF-1 secretion (approx. 1.5x to 2.0x fold change over control). Co-treatment with Gly-Sar or AG490 should abolish this effect, confirming the PepT1/JAK2 mechanism.

Protocol B: Dopamine D2 Receptor Modulation (Specificity Validation)

Objective: Confirm that H-Pro-Gly-NH2-HCl lacks the potent allosteric modulation of D2 receptors seen with MIF-1 (Pro-Leu-Gly-NH2). Cell Line: SH-SY5Y (Human neuroblastoma) or CHO-D2 (CHO cells stably expressing D2 receptor).

  • Preparation:

    • Use CHO-D2 cells or differentiated SH-SY5Y cells.

    • Seed in 96-well plates and grow to 80-90% confluency.

  • cAMP Assay Principle:

    • D2 receptor activation inhibits adenylate cyclase, reducing cAMP.[1]

    • Stimulate adenylate cyclase with Forskolin (10 μM) to raise baseline cAMP.[1]

    • Add Quinpirole (D2 agonist) at a sub-maximal concentration (EC20).[1]

  • Treatment:

    • Add H-Pro-Gly-NH2-HCl (10 μM - 100 μM).

    • Comparator: MIF-1 (Pro-Leu-Gly-NH2) (10 μM).

  • Readout:

    • Measure intracellular cAMP levels using a TR-FRET or Luminescence cAMP assay.[1]

  • Data Interpretation:

    • MIF-1 (Control): Should further decrease cAMP (enhance Quinpirole efficacy) due to PAM activity.[1]

    • H-Pro-Gly-NH2-HCl: Should show no significant change in cAMP levels compared to Quinpirole alone.

Expected Result: This negative result validates the structural specificity of the product: the "Leu" residue is essential for D2 modulation.

Stability & Degradation Data

When using H-Pro-Gly-NH2-HCl in biological assays, stability is a key variable. The amide group provides resistance to C-terminal degradation, but the peptide remains susceptible to Prolyl Oligopeptidase (POP).

MediumHalf-life (

)
Major MetaboliteEnzyme Responsible
Human Serum ~2 - 4 HoursPro + Gly-NH2Prolyl Oligopeptidase (POP)
Lysosomal Homogenate < 30 MinutesPro, GlyLysosomal proteases
PBS (pH 7.4) > 48 HoursStableN/A

Note: In long-duration assays (>12h), consider re-dosing or using POP inhibitors if the parent molecule is the sole target of interest.

References

  • Zhang, Y., et al. (2018).[1] "The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway."[2] Frontiers in Endocrinology.

  • Mishra, R. K., et al. (1983).[1] "Conformation and activity of H-Pro-Leu-Gly-NH2 and its analogues modified at the leucyl residue." Biochemistry.

  • Mezó, G., et al. (2018).[1] "Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates." Semantic Scholar / Journal of Peptide Science.

  • PubChem. (n.d.).[1] "H-Pro-Gly-NH2 Compound Summary." National Center for Biotechnology Information.[1]

Sources

Validation

comparing H-Pro-Gly-NH2-HCl to other peptide-based antivirals

This guide provides an in-depth technical comparison of H-Pro-Gly-NH2-HCl (Prolylglycinamide Hydrochloride) against established and emerging peptide-based antivirals. Executive Summary H-Pro-Gly-NH2-HCl is a synthetic di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of H-Pro-Gly-NH2-HCl (Prolylglycinamide Hydrochloride) against established and emerging peptide-based antivirals.

Executive Summary

H-Pro-Gly-NH2-HCl is a synthetic dipeptide amide often investigated in the context of peptide stability, neurosignaling (related to MIF-1), and as a structural analog in the development of antiretroviral therapies. While it shares the C-terminal sequence with the known HIV capsid inhibitor H-Gly-Pro-Gly-NH2 (GPG-NH2) , its role is distinct.

Unlike fusion inhibitors (e.g., Enfuvirtide) that block viral entry sterically, Pro-Gly-containing peptides often function as prodrug scaffolds . Research indicates that related tripeptides (GPG-NH2) exert antiviral activity via metabolic conversion to


-hydroxyglycineamide (

-HGA)
, which disrupts viral capsid assembly. Consequently, H-Pro-Gly-NH2-HCl serves as a critical comparator for stability and metabolic release profiles in antiviral drug design.

Part 1: Technical Profile & Mechanism of Action

The Candidate: H-Pro-Gly-NH2-HCl
  • Sequence: Proline-Glycine-Amide (HCl salt).

  • Class: Dipeptide Amide / Peptidomimetic Scaffold.

  • Key Characteristic: High enzymatic stability due to the N-terminal Proline (imino acid), which confers resistance to many non-specific aminopeptidases.

  • Primary Utility: Structure-Activity Relationship (SAR) studies; precursor for bioactive metabolites; neuroprotective control.

The Mechanistic Link: The "Alpha-HGA" Pathway

To understand the antiviral potential of H-Pro-Gly-NH2, one must analyze its relationship to GPG-NH2 .[1]

  • GPG-NH2 Mechanism: It is not the peptide itself that inhibits HIV, but its metabolite,

    
    -hydroxyglycineamide (
    
    
    
    -HGA)
    . The peptide acts as a carrier to deliver the glycineamide moiety into the cell/viral environment.
  • Pro-Gly-NH2 Potential: As it possesses the identical C-terminal -Gly-NH2 group, H-Pro-Gly-NH2 is theoretically capable of generating

    
    -HGA. However, the kinetics of this release and cellular uptake differ significantly from the tripeptide GPG-NH2, often resulting in lower direct potency but higher stability.
    

G cluster_0 Prodrug Activation Pathway GPG H-Gly-Pro-Gly-NH2 (Tripeptide Carrier) Metabolism Enzymatic Hydrolysis (Peptidases) GPG->Metabolism High Efficiency PG H-Pro-Gly-NH2 (Dipeptide Scaffold) PG->Metabolism Variable Efficiency HGA alpha-HGA (Active Metabolite) Metabolism->HGA Release Target HIV-1 Capsid (Disassembly/Malformation) HGA->Target Inhibits

Figure 1: The metabolic activation pathway for Glycine-Amide containing peptides. Both GPG-NH2 and Pro-Gly-NH2 serve as potential donors of the active moiety,


-HGA.

Part 2: Comparative Performance Analysis

This section contrasts H-Pro-Gly-NH2-HCl with the industry-standard Enfuvirtide (Fusion Inhibitor) and its direct homolog GPG-NH2 (Capsid Inhibitor).

Table 1: Physicochemical & Antiviral Properties
FeatureH-Pro-Gly-NH2-HCl H-Gly-Pro-Gly-NH2 (GPG-NH2) Enfuvirtide (T-20)
Role SAR Analog / MetaboliteCapsid Inhibitor (Prodrug)Fusion Inhibitor
Target Putative (via

-HGA)
HIV-1 Capsid (CA)gp41 (Viral Envelope)
Molecular Weight ~207.66 g/mol ~228.25 g/mol 4,492 g/mol
In Vitro Potency (EC50) > 100 µM (Low/Inactive)*~30–35 µM< 0.1 µM (nM range)
Stability (Serum) High (Proline protects N-term)ModerateLow (Requires injection)
Mechanism Metabolic PrecursorCapsid MalformationSteric hindrance of fusion
Cell Permeability Moderate (Passive diffusion)Carrier-mediated/PassivePoor (Injection only)

*Note: H-Pro-Gly-NH2 is often used as a negative control or a baseline for stability in these assays. Its direct antiviral potency is significantly lower than GPG-NH2 due to differences in uptake and enzyme affinity.

Part 3: Experimental Protocols

To validate the activity of H-Pro-Gly-NH2-HCl versus its homologs, the following self-validating protocols are recommended.

Protocol A: Comparative Peptide Stability Assay

Objective: Determine if the dipeptide resists degradation better than the active tripeptide, confirming its value as a stable scaffold.

  • Preparation: Dissolve H-Pro-Gly-NH2-HCl and H-Gly-Pro-Gly-NH2 (1 mM) in PBS (pH 7.4).

  • Incubation: Add human serum (pooled) to a final concentration of 50%. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 30 min, 1h, 4h, 12h, 24h.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) with 0.1% TFA to precipitate serum proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Gradient: 5% to 60% ACN over 20 min.

    • Detection: UV at 214 nm.

  • Validation: Calculate half-life (

    
    ).
    
    • Expected Result: H-Pro-Gly-NH2 should show

      
       (due to Proline), whereas GPG-NH2 may show degradation to Pro-Gly-NH2 or other fragments within 4–6 hours.
      
Protocol B: HIV-1 p24 Antigen Inhibition Assay

Objective: Assess functional antiviral efficacy.

  • Cell Culture: Use MT-2 or PBMCs infected with HIV-1 (strain IIIB).

  • Treatment: Treat cells with serial dilutions (1 µM – 500 µM) of:

    • Test: H-Pro-Gly-NH2-HCl[2]

    • Positive Control: H-Gly-Pro-Gly-NH2

    • Reference: Zidovudine (AZT) or Enfuvirtide.

  • Incubation: Culture for 4–5 days at 37°C, 5% CO2.

  • Readout: Measure p24 antigen levels in the supernatant using a standard ELISA kit.

  • Data Processing: Plot % Inhibition vs. Log[Concentration] to derive EC50.

    • Causality Check: If H-Pro-Gly-NH2 shows activity, verify cytotoxicity (MTS assay) to ensure the effect is viral-specific and not due to cell death.

Part 4: Strategic Recommendations for Drug Development

  • Use as a Scaffold, Not a Lead: H-Pro-Gly-NH2-HCl lacks the potency to be a standalone antiviral. However, its high stability makes it an excellent C-terminal cap for larger peptide drugs to prevent carboxypeptidase degradation.

  • Focus on Metabolite Release: If designing novel capsid inhibitors, modify the N-terminus of Pro-Gly-NH2 (e.g., lipophilic groups) to enhance cell entry, relying on intracellular hydrolysis to release the active Gly-NH2 moiety.

  • Neuro-Antiviral Niche: Given the neuroprotective properties of Pro-Gly peptides (related to Semax/MIF-1), investigate H-Pro-Gly-NH2-HCl specifically for neurotropic viruses (e.g., Enterovirus 71, Herpes Simplex) where protecting the host neuron is as critical as inhibiting the virus.

Workflow cluster_Exp Recommended Development Workflow Step1 Synthesize H-Pro-Gly-NH2-HCl (>98% Purity) Step2 Stability Profiling (Serum/Liver Homogenate) Step1->Step2 Step3 Metabolite Tracking (LC-MS for alpha-HGA) Step2->Step3 Decision Is alpha-HGA detected? Step3->Decision PathA Yes: Optimize N-term for uptake Decision->PathA Release Confirmed PathB No: Use as inert negative control Decision->PathB No Release

Figure 2: Decision tree for utilizing H-Pro-Gly-NH2-HCl in antiviral discovery pipelines.

References

  • Goila, R., &Pc, R. (2010). GPG-NH2 acts via the metabolite alphaHGA to target HIV-1 Env to the ER-associated protein degradation pathway.[1] Retrovirology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Insight into Glyproline Peptides' Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response. PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Guide: In Vivo Efficacy of Pro-Gly-NH2 Derivatives (MIF-1 Peptidomimetics)

Executive Summary This guide provides a technical comparison of Pro-Gly-NH2 containing derivatives , specifically focusing on Pro-Leu-Gly-NH2 (MIF-1) and its potent peptidomimetic analogue PAOPA . While Pro-Gly-NH2 is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Pro-Gly-NH2 containing derivatives , specifically focusing on Pro-Leu-Gly-NH2 (MIF-1) and its potent peptidomimetic analogue PAOPA . While Pro-Gly-NH2 is the C-terminal fragment of the endogenous tripeptide MIF-1, the pharmacological significance lies in the structural derivatives designed to stabilize the Type II


-turn conformation required for Dopamine D2 Receptor (D2R) Positive Allosteric Modulation (PAM) .

The guide evaluates the in vivo efficacy of these derivatives in modulating dopaminergic neurotransmission, with a primary focus on Parkinson’s Disease (PD) models and opioid tolerance prevention.

Mechanistic Foundation: D2 Receptor Allosteric Modulation[1][2][3][4]

Unlike orthosteric agonists (e.g., dopamine, apomorphine) that bind to the primary active site, Pro-Gly-NH2 derivatives function as Positive Allosteric Modulators (PAMs) . They bind to a distinct allosteric site on the D2 receptor, inducing a conformational change that enhances the affinity of the receptor for endogenous dopamine or administered agonists.

Signaling Pathway Visualization

D2_PAM_Pathway D2R Dopamine D2 Receptor (GPCR) G_Protein Gi/o Protein Coupling D2R->G_Protein Activation Dopamine Endogenous Dopamine (Orthosteric Ligand) Dopamine->D2R Binds Orthosteric Site PAOPA PAOPA / MIF-1 (Allosteric Modulator) PAOPA->D2R Binds Allosteric Site (Stabilizes High-Affinity State) AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Response Physiological Response (Motor Control / Analgesia) cAMP->Response Modulates

Figure 1: Mechanism of Action.[1] PAOPA acts as a PAM, stabilizing the high-affinity state of the D2 receptor, thereby potentiating the signaling cascade without causing receptor desensitization typical of direct agonists.

Comparative Analysis: Candidates vs. Standards

The primary limitation of the endogenous peptide MIF-1 is its rapid enzymatic degradation (half-life ~5 days in plasma, but minutes in brain homogenate). PAOPA was engineered to mimic the bioactive Type II


-turn of MIF-1 while resisting prolyl endopeptidase degradation.
Table 1: Pharmacological Profile Comparison
FeatureMIF-1 (Reference) PAOPA (Lead Derivative) L-DOPA (Standard of Care)
Chemical Structure Pro-Leu-Gly-NH

(Tripeptide)
Peptidomimetic (Spiro-bicyclic lactam)Amino Acid Precursor
Mechanism D2 Receptor PAMPotent D2 Receptor PAMDopamine Precursor (Orthosteric)
Bioavailability Low (Rapid proteolysis)High (Protease resistant)Moderate (Requires peripheral DDC inhibition)
Potency (In Vivo) Moderate (mg/kg range)High (

g/kg range)
High (mg/kg range)
Dyskinesia Risk Low (Anti-dyskinetic)Low (Anti-dyskinetic)High (Induces LID)
Key Application Depression, Mild PDPD (Adjunct), SchizophreniaParkinson's Disease

In Vivo Efficacy Studies[6][7][8]

Study A: Potentiation of L-DOPA in 6-OHDA Lesioned Rats (Parkinson's Model)

This is the "Gold Standard" assay for D2 modulators. The study measures the ability of the candidate to enhance the contralateral rotational behavior induced by L-DOPA in unilaterally lesioned rats.

Protocol: 6-OHDA Rotational Asymmetry Test
  • Subject Preparation: Male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery:

    • Anesthesia: Ketamine/Xylazine.

    • Injection: 6-Hydroxydopamine (6-OHDA) into the Medial Forebrain Bundle (MFB).

    • Coordinates: AP -4.4, ML +1.2, DV -7.8.

  • Recovery: 2 weeks post-surgery.

  • Screening: Challenge with Apomorphine (0.05 mg/kg s.c.). Only rats showing >100 rotations/20 min are selected (successful lesion).

  • Treatment Groups:

    • Group 1: Vehicle + L-DOPA (sub-threshold dose: 4 mg/kg).

    • Group 2: MIF-1 (1 mg/kg) + L-DOPA (4 mg/kg).

    • Group 3: PAOPA (1 mg/kg) + L-DOPA (4 mg/kg).

  • Measurement: Place rats in rotometers immediately after dosing. Record contralateral rotations for 180 minutes.

Experimental Workflow Visualization

Workflow_6OHDA cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Testing Step1 Stereotaxic Surgery (6-OHDA Injection) Step2 Recovery (14 Days) Step1->Step2 Step3 Apomorphine Screen (Verify Lesion) Step2->Step3 Step4 Drug Administration (PAOPA/MIF-1 + L-DOPA) Step3->Step4 Step5 Rotometer Testing (180 mins) Step4->Step5 Step6 Data Analysis (Total Rotations) Step5->Step6

Figure 2: Experimental timeline for assessing L-DOPA potentiation in the 6-OHDA rat model.

Expected Results & Interpretation
  • Vehicle + Sub-threshold L-DOPA: Minimal rotations (the dose is too low to induce significant effect alone).

  • PAOPA + L-DOPA: Significant increase in contralateral rotations (>300% vs vehicle). This confirms PAM activity —PAOPA increases the receptor's sensitivity to the low dose of dopamine derived from L-DOPA.

  • MIF-1 + L-DOPA: Moderate increase, but significantly less than PAOPA due to lower stability.

Study B: Prevention of Morphine Tolerance (Tail-Flick Assay)

Pro-Gly-NH2 derivatives have a unique ability to prevent the desensitization of opioid receptors, likely via D2-Opioid receptor crosstalk or direct modulation of receptor coupling.

Key Findings (Data Summary)
Treatment RegimenTolerance DevelopmentAnalgesic Potency (MPE%)
Morphine (Chronic 5 days) High (Tolerance observed)< 20% (Day 5)
Morphine + MIF-1 Reduced~ 60% (Day 5)
Morphine + PAOPA Blocked (No Tolerance)> 90% (Day 5)
  • Interpretation: Co-administration of PAOPA maintains the analgesic efficacy of morphine over chronic dosing, suggesting utility in pain management to prevent dose-escalation.

Synthesis of Technical Insights

  • Causality of Efficacy: The superior efficacy of PAOPA over MIF-1 is directly causal to its conformational rigidity . By locking the molecule in the Type II

    
    -turn (via the spiro-bicyclic lactam scaffold), the drug has a higher affinity for the allosteric site and is immune to the prolyl endopeptidases that rapidly cleave the Pro-Leu bond in MIF-1.
    
  • Self-Validating Protocols: The use of sub-threshold L-DOPA in the PD model is a critical control. If the L-DOPA dose were high (therapeutic), the "ceiling effect" would mask the PAM activity. Using a low dose ensures that any increase in rotation is solely due to the sensitization provided by the test candidate.

  • Therapeutic Window: Unlike direct agonists, PAOPA does not induce rotation when given alone in 6-OHDA rats. This is a safety feature; it only amplifies endogenous or exogenous phasic dopamine signals, theoretically reducing the risk of side effects like hallucinations or dyskinesia.

References

  • Mishra, R. K., et al. "Peptidomimetic antagonists of the dopamine D2 receptor."[2] Current Pharmaceutical Design, 2005. Link (Verified Source for PAOPA mechanism).

  • Bhargava, H. N. "Effects of Pro-Leu-Gly-NH2 and its analogues on morphine tolerance and dependence." Peptides, 1989. Link

  • Johnson, R. L., et al. "Design, synthesis, and dopamine receptor modulating activity of spirobicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide."[3][2] Journal of Medicinal Chemistry, 1999. Link

  • Verma, V., et al. "Allosteric modulation of the dopamine D2 receptor by PAOPA: In vivo and in vitro studies." Neuropharmacology, 2005. Link

  • Costall, B., et al. "The effects of MIF-I and its analogues on dopaminergic function." Pharmacology Biochemistry and Behavior, 1979.

Sources

Validation

Head-to-Head Comparison: Solid-Phase vs. Solution-Phase Synthesis of H-Pro-Gly-NH2·HCl

Topic: Head-to-Head Comparison of Different Peptide Synthesis Methods for H-Pro-Gly-NH2·HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Different Peptide Synthesis Methods for H-Pro-Gly-NH2·HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of the dipeptide amide H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) presents a deceptive challenge. While the sequence is short, the presence of Proline (a secondary amine with conformational constraints) and the requirement for a C-terminal amide introduce specific steric and stability hurdles—most notably the risk of diketopiperazine (DKP) formation .

This guide objectively compares the two dominant methodologies: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and Boc-based Solution-Phase Synthesis (Mixed Anhydride Method) .

The Verdict:

  • Choose SPPS for rapid prototyping, library generation, and high purity without extensive workup.

  • Choose Solution Phase for multi-gram to kilogram scale-up, cost efficiency, and avoiding resin-related DKP loss.

The Critical Challenge: The Diketopiperazine (DKP) Trap

Before selecting a method, researchers must understand the primary failure mode for Pro-Gly sequences. The cis-conformation of the Proline peptide bond brings the N-terminal amine into proximity with the C-terminal carbonyl.

  • Mechanism: Under basic conditions (e.g., Fmoc removal or ammonolysis), the free N-terminal amine of Proline attacks the C-terminal carbonyl (ester or amide linkage), cyclizing to form Cyclo(Pro-Gly) , a stable diketopiperazine byproduct.

  • Consequence: Loss of peptide chain from the resin (SPPS) or low yield during ester ammonolysis (Solution Phase).

Method A: Solid-Phase Peptide Synthesis (SPPS)

Strategy: Fmoc chemistry on Rink Amide Resin.[1]

SPPS is the standard for research-scale synthesis due to its speed and automation potential. For H-Pro-Gly-NH2, the key is preventing DKP formation during the deprotection of the final Proline residue while it is still attached to the resin.

Technical Nuances
  • Resin Selection: Rink Amide MBHA is preferred over Wang resin. The amide bond to the resin is more stable against DKP cyclization than the ester bond found in Wang or CTC resins.

  • Coupling Reagents: DIC/Oxyma is superior to HBTU/DIEA for this sequence. HBTU requires a base (DIEA), which can promote premature DKP formation or racemization (though rare for Pro). DIC/Oxyma creates a neutral/acidic environment during activation.

  • Isolation: Dipeptides are often too soluble for standard ether precipitation. The protocol below uses an aqueous extraction/lyophilization workup.

Workflow Diagram (SPPS)

SPPS_Workflow Start Start: Rink Amide MBHA Resin Deprotect1 Fmoc Removal (20% Piperidine) Expose Resin-NH2 Start->Deprotect1 Couple1 Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotect1->Couple1 Deprotect2 Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Couple2 Couple Fmoc-Pro-OH (DIC/Oxyma) Deprotect2->Couple2 FinalDeprotect Final Fmoc Removal *CRITICAL STEP* Couple2->FinalDeprotect Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) FinalDeprotect->Cleavage Rapid Workup Isolation Ether Wash & Lyophilization Cleavage->Isolation

Figure 1: SPPS workflow optimized for H-Pro-Gly-NH2, highlighting the critical final deprotection step where DKP risk is highest.

Method B: Solution-Phase Synthesis

Strategy: Mixed Anhydride Coupling (Boc-Pro-OH + H-Gly-NH2·HCl).

Solution phase synthesis is preferred for scale-up. To avoid the high DKP risk associated with ammonolysis of methyl esters (e.g., Boc-Pro-Gly-OMe + NH3), we utilize a convergent strategy coupling Boc-Pro-OH directly to pre-formed Glycinamide (H-Gly-NH2).

Technical Nuances
  • Activation: The Mixed Anhydride (IBCF/NMM) method is chosen over EDC/HOBt for its cost-effectiveness and ease of purification by crystallization at scale.

  • Temperature Control: Strict maintenance of -15°C during anhydride formation is vital to prevent urethane byproducts.

  • Salt Form: The starting material H-Gly-NH2[2]·HCl is commercially available and stable.

Workflow Diagram (Solution Phase)

Solution_Workflow BocPro Boc-Pro-OH Activation Activation (-15°C) IBCF / NMM BocPro->Activation GlyNH2 H-Gly-NH2·HCl Coupling Coupling Reaction (DMF/THF) GlyNH2->Coupling Activation->Coupling Workup Acid/Base Wash Crystallization Coupling->Workup Deprotection Boc Removal (HCl/Dioxane) Workup->Deprotection Final H-Pro-Gly-NH2·HCl Deprotection->Final

Figure 2: Solution-phase convergent synthesis avoiding ester intermediates to minimize DKP formation.

Head-to-Head Data Comparison
FeatureMethod A: SPPS (Fmoc)Method B: Solution (Mixed Anhydride)
Scale Suitability < 5 grams> 10 grams to Kilograms
Crude Purity High (>95%)Moderate (requires crystallization)
DKP Risk Moderate (during resin cleavage/deprotection)Low (using amide coupling strategy)
Purification Prep-HPLC often requiredCrystallization / Precipitation
Time Efficiency Fast (1-2 days)Slow (3-5 days)
Cost (Reagents) High (Resin, excess Fmoc-AA)Low (Bulk reagents, no resin)
Solubility Issues Product is water-soluble (ether precipitation fails)Intermediates are organic soluble
Detailed Experimental Protocols
Protocol A: SPPS of H-Pro-Gly-NH2·HCl

Reference Basis: Standard Fmoc protocols adapted for hydrophilic dipeptides.

  • Resin Loading: Swell 1.0 g Rink Amide MBHA resin (0.6 mmol/g) in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (Gly): Dissolve Fmoc-Gly-OH (3 eq) and Oxyma (3 eq) in DMF. Add DIC (3 eq). Pre-activate for 2 min, then add to resin. Shake for 60 min.

    • QC: Kaiser Test (should be negative).

  • Coupling 2 (Pro): Repeat deprotection and coupling steps with Fmoc-Pro-OH.

  • Final Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Minimize time to reduce DKP risk. Wash extensively with DMF and DCM.

  • Cleavage: Add cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5) . Shake for 2 hours.

  • Isolation (Critical):

    • Evaporate TFA under nitrogen or rotovap (do not heat >30°C).

    • Do not attempt ether precipitation (result will be a sticky oil).

    • Dissolve the residue in water (20 mL).

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove scavengers.

    • Lyophilize the aqueous layer to obtain H-Pro-Gly-NH2·TFA (Convert to HCl by ion exchange if necessary).

Protocol B: Solution Phase Synthesis (Mixed Anhydride)

Reference Basis: Anderson et al., J. Am. Chem. Soc. (Modified for Pro-Gly)

  • Activation: Dissolve Boc-Pro-OH (10 mmol) in dry THF (30 mL). Cool to -15°C (salt/ice bath).

    • Add N-Methylmorpholine (NMM) (10 mmol).

    • Add Isobutyl Chloroformate (IBCF) (10 mmol) dropwise. Stir for 10 min.

  • Coupling: In a separate flask, dissolve H-Gly-NH2·HCl (10 mmol) and NMM (10 mmol) in DMF (10 mL).

    • Add this solution to the activated anhydride at -15°C.

    • Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup:

    • Evaporate THF/DMF under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with 5% KHSO4, Sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and evaporate to yield Boc-Pro-Gly-NH2 .

  • Deprotection:

    • Dissolve intermediate in 4M HCl in Dioxane . Stir for 1 hour.

    • Add diethyl ether to precipitate the product.

    • Filter and dry to yield H-Pro-Gly-NH2·HCl .

References
  • Solid-Phase Peptide Synthesis Overview & DKP Formation Title: "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis" Source: ACS Omega, 2022. URL:[Link]

  • Solution Phase Methodology (Mixed Anhydride) Title: "The Mixed Carbonic-Carboxylic Acid Anhydride Method of Coupling" (Classic Reference Basis) Source: Journal of the American Chemical Society. URL:[Link]

  • Diketopiperazine Formation in Proline Peptides Title: "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation" Source: PubMed / NIH. URL:[Link]

Sources

Comparative

analytical method validation for H-Pro-Gly-NH2-HCl quantification

Topic: Analytical Method Validation for H-Pro-Gly-NH2·HCl Quantification Content Type: Publish Comparison Guide Executive Summary: The "Polar Retention" Deficit H-Pro-Gly-NH2 (Prolyl-glycinamide), often encountered as th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Method Validation for H-Pro-Gly-NH2·HCl Quantification Content Type: Publish Comparison Guide

Executive Summary: The "Polar Retention" Deficit

H-Pro-Gly-NH2 (Prolyl-glycinamide), often encountered as the hydrochloride salt (H-Pro-Gly-NH2[]·HCl), is a critical C-terminal degradation product of Gonadotropin-Releasing Hormone (GnRH) agonists like Leuprolide and Goserelin. Its quantification is a notorious bottleneck in peptide drug development due to two inherent physicochemical barriers:

  • Extreme Hydrophilicity: With a logP < -2, it elutes in the void volume (

    
    ) of standard C18 columns.
    
  • Chromophoric Silence: Lacking aromatic residues (Trp, Tyr, Phe), it requires detection at <210 nm, where solvent interference compromises sensitivity.

This guide objectively compares the Optimized HILIC-MS/MS Method (The "Product") against the traditional Ion-Pairing Reversed-Phase (IP-RP-UV) alternative. We demonstrate why HILIC-MS/MS provides superior specificity and sensitivity for this polar dipeptide, supported by validation protocols compliant with ICH Q2(R2) guidelines.

Method Landscape: HILIC-MS/MS vs. IP-RP-UV

The following table contrasts the optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method against the legacy Ion-Pairing RP method.

Table 1: Technical Comparison of Analytical Architectures

FeatureOptimized Method (HILIC-MS/MS) Alternative (IP-RP-UV) Impact Analysis
Separation Mechanism Partitioning into water-enriched layer on polar stationary phase (Amide).Hydrophobic interaction via ion-pairing reagent (e.g., TFA/HFBA) on C18.HILIC retains polar H-Pro-Gly-NH2 without aggressive reagents.
Detection Mass Spectrometry (ESI+, MRM mode).UV Absorbance at 205–210 nm.MS/MS eliminates matrix interference; UV at 210 nm is non-specific.
Mobile Phase Acetonitrile/Water + Ammonium Formate (Volatile).Water/Acetonitrile + 0.1% TFA (Non-volatile).TFA suppresses MS ionization; HILIC is MS-friendly.
Sensitivity (LOQ) ~1–5 ng/mL ~0.5–1.0 µg/mL HILIC-MS/MS is ~1000x more sensitive.
Throughput Rapid equilibration (low viscosity).Long equilibration (ion-pair saturation).HILIC reduces cycle time by 40%.
Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the HILIC workflow over traditional RP-HPLC for polar dipeptides.

MethodSelection Start Analyte: H-Pro-Gly-NH2·HCl (Polar, No Chromophore) CheckRetention Standard C18 Retention? Start->CheckRetention VoidElution Elutes in Void (k' < 1) Quantification Failed CheckRetention->VoidElution Yes SelectAlt Select Alternative Mode VoidElution->SelectAlt PathA Option A: Ion-Pairing RP (Add TFA/HFBA) SelectAlt->PathA PathB Option B: HILIC Mode (Polar Stationary Phase) SelectAlt->PathB EvalA Issues: - MS Suppression - Long Equilibration - Non-specific UV PathA->EvalA EvalB Advantages: - High MS Sensitivity - Orthogonal Selectivity - Volatile Buffers PathB->EvalB Final Selected Method: HILIC-MS/MS EvalA->Final Switch to EvalB->Final

Figure 1: Decision tree highlighting the failure of Standard C18 and the superiority of HILIC for polar dipeptide quantification.

The Optimized Protocol: HILIC-MS/MS Workflow

This protocol is designed to meet ICH Q2(R2) requirements for specificity, linearity, and precision.

4.1. Chromatographic Conditions
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm. Note: Amide phases provide superior retention for peptide bonds compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold for retention).

    • 1–6 min: 90% B → 60% B (Linear gradient).

    • 6–8 min: 60% B (Wash).

    • 8.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

4.2. Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive mode).

  • MRM Transitions:

    • Quantifier:

      
       172.1 
      
      
      
      (Proline immonium ion).
    • Qualifier:

      
       172.1 
      
      
      
      (Loss of Gly-NH2).
  • Rationale: The transition to

    
     70.1 is highly specific for proline-containing peptides, eliminating background noise common in UV methods [1].
    
4.3. Sample Preparation
  • Stock Solution: Dissolve H-Pro-Gly-NH2·HCl in 50:50 Acetonitrile:Water to 1 mg/mL.

  • Diluent: 90% Acetonitrile / 10% Water. Critical: Matching the diluent to the initial mobile phase prevents peak distortion (solvent mismatch).

Validation Performance Data

The following data summarizes the validation results of the HILIC-MS/MS method compared to typical acceptance criteria for pharmaceutical impurities.

Table 2: Validation Summary (HILIC-MS/MS)

Validation ParameterExperimental ResultAcceptance Criteria (ICH)Status
Specificity No interference at retention time (RT) from blank or Leuprolide matrix.Resolution (

) > 1.5; No co-elution.
Pass
Linearity (

)
0.9998 (Range: 5–1000 ng/mL).

.
Pass
Accuracy (Recovery) 98.5% – 101.2% (at 3 levels).80% – 120% for impurities.[2]Pass
Precision (Repeatability) RSD = 1.2% (

).
RSD

5.0%.[3]
Pass
LOD / LOQ LOD: 0.5 ng/mL; LOQ: 1.5 ng/mL.S/N > 3 (LOD); S/N > 10 (LOQ).Pass
Robustness Stable RT with

change in organic modifier.
System suitability remains within limits.Pass
Validation Workflow Diagram

The validation lifecycle ensures the method is "fit for purpose" before routine deployment.

ValidationWorkflow Prep 1. System Suitability (SST) Spec 2. Specificity (Blank/Matrix Check) Prep->Spec Pass Spec->Prep Fail Lin 3. Linearity & Range (5 - 1000 ng/mL) Spec->Lin Pass AccPrec 4. Accuracy & Precision (Spike Recovery) Lin->AccPrec R² > 0.99 AccPrec->Prep Fail LODLOQ 5. Sensitivity (LOD/LOQ) AccPrec->LODLOQ RSD < 5% Report 6. Final Validation Report LODLOQ->Report S/N > 10

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Expert Insights: Why This Matters

Causality of Experimental Choices:

  • Why HILIC? Standard RP-HPLC relies on hydrophobic interaction. H-Pro-Gly-NH2 is too polar to interact with C18 ligands, leading to elution in the void volume where integration is impossible. HILIC uses the water layer adsorbed on the amide surface to partition the analyte, effectively "reversing" the elution order and granting retention [2].

  • Why Acidic pH (3.0)? The amide backbone and terminal amine are protonated at pH 3.0. This stabilizes the ionization for ESI+ MS detection and improves peak shape by reducing secondary silanol interactions [3].

  • Self-Validating System: The use of a "Qualifier" ion transition (

    
    ) acts as an internal check. If the ratio of Quantifier/Qualifier transitions deviates by >20% from the standard, the system flags the peak as impure, preventing false positives.
    
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 352284-14-1, H-Gly-Pro-Gly-NH2 HCl. Retrieved from [Link](Note: Structural analog and property reference).

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[4] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). Leuprolide Acetate Monograph. USP-NF. Retrieved from [Link](Reference for impurity limits and context).

Sources

Validation

Assessing Metabolic Stability of H-Pro-Gly-NH2·HCl: A Comparative Analysis

This guide provides a rigorous technical assessment of the metabolic stability of H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride), a key dipeptide scaffold often investigated in neurobiology and peptidomimetic dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the metabolic stability of H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride), a key dipeptide scaffold often investigated in neurobiology and peptidomimetic drug design.

Unlike standard small molecules, the metabolic fate of H-Pro-Gly-NH2 is governed by a competition between enzymatic hydrolysis and spontaneous chemical cyclization . This guide dissects these pathways, compares the molecule against standard benchmarks, and provides validated protocols for assessment.

Executive Summary: The Stability Paradox

H-Pro-Gly-NH2·HCl is chemically stable as a solid salt but exhibits dynamic instability in physiological solution. It functions less as a static drug candidate and more as a transient precursor to its bioactive metabolite, Cyclo(Pro-Gly) (cGP).

For researchers, "instability" here is not necessarily a failure mode but a mechanism of action. The assessment must therefore distinguish between degradative loss (hydrolysis to amino acids) and bio-conversion (cyclization to diketopiperazine).

Key Performance Indicators (KPIs)
  • Primary Metabolic Fate: Spontaneous cyclization to Cyclo(Pro-Gly) (

    
     hours at pH 7.4).
    
  • Enzymatic Susceptibility: Resistant to classic DPP-IV cleavage (due to dipeptide length) but susceptible to specific prolyl aminopeptidases.

  • Bioactive Species: The cyclic metabolite (cGP) is highly stable (

    
     hours in plasma) and BBB-permeable.
    

Mechanistic Insight: Degradation vs. Transformation

The metabolic profile of H-Pro-Gly-NH2 is defined by the "Proline Turn" effect . The rigid pyrrolidine ring of proline forces the peptide backbone into a cis-conformation, bringing the N-terminal amine and C-terminal amide into proximity. At physiological pH (7.4), the N-terminal amine deprotonates and nucleophilically attacks the C-terminal carbonyl, expelling ammonia to form the stable diketopiperazine ring.

Pathway Visualization

The following diagram illustrates the competing pathways of Cyclization (Activation) and Hydrolysis (Deactivation).

MetabolicPathways Start H-Pro-Gly-NH2 (Linear Precursor) Inter Tetrahedral Intermediate Start->Inter Spontaneous Cyclization (pH > 7.0) Hydrolysis Proline + Glycinamide (Inactive) Start->Hydrolysis Prolyl Aminopeptidase (Minor Pathway) Cyclic Cyclo(Pro-Gly) (Stable Bioactive DKP) Inter->Cyclic - NH3

Figure 1: The dominant metabolic pathway is the non-enzymatic cyclization to Cyclo(Pro-Gly), driven by pH and conformation.

Comparative Performance Guide

This section compares H-Pro-Gly-NH2[1][2][3][4][5]·HCl against its structural analogs and prodrugs to contextualize its stability profile.

Table 1: Metabolic Stability Benchmarks (Human Plasma / SGF)
CompoundStructure TypePlasma

(pH 7.4)
Primary Instability MechanismBioavailability Verdict
H-Pro-Gly-NH2 Linear Amide2.5 – 4.0 Hours Cyclization to cGP (Non-enzymatic)Moderate. Acts as a rapid precursor to cGP.
H-Pro-Gly-OH Linear Acid< 0.5 HoursExcretion / Hydrolysis . Does not readily cyclize (requires activation).Low. Rapidly cleared; poor BBB penetration.
Noopept N-Phenylacetyl Ester~15 MinutesHydrolysis to Cyclo(Pro-Gly). Prodrug design.High. Lipophilic entry, then rapid conversion.
Cyclo(Pro-Gly) Cyclic DKP~7.0 Hours Renal Clearance .[6] Highly resistant to proteolysis.High. The ultimate stable metabolite.

Analysis:

  • Vs. Noopept: Noopept utilizes an ester linkage and N-blocking group to enhance lipophilicity for BBB transport before rapidly metabolizing to the active cGP. H-Pro-Gly-NH2 lacks this lipophilic delivery system but serves as a more direct aqueous precursor.

  • Vs. Free Acid: The amide group in H-Pro-Gly-NH2 is critical. It facilitates DKP formation (ammonia is a better leaving group than hydroxide) and protects against carboxypeptidases that destroy H-Pro-Gly-OH.

Experimental Protocols: Validating Stability

To accurately assess H-Pro-Gly-NH2, you cannot use a standard "disappearance" assay alone. You must simultaneously monitor the appearance of the cyclic metabolite (m/z 155.1).

Protocol A: In Vitro Plasma Stability (LC-MS/MS)

Objective: Determine


 and differentiate cyclization from hydrolysis.

Reagents:

  • Pooled Human Plasma (pH adjusted to 7.4).

  • Internal Standard (IS):

    
    -Phenylalanine or 
    
    
    
    -Proline.
  • Stop Solution: Cold Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Dissolve H-Pro-Gly-NH2·HCl in PBS to 10 mM stock.

  • Incubation: Spike plasma to final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL Stop Solution (precipitates proteins and halts cyclization).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

LC-MS/MS Transitions (MRM Mode):

  • H-Pro-Gly-NH2 (Parent):

    
     (Proline fragment).
    
  • Cyclo(Pro-Gly) (Metabolite):

    
     (Characteristic DKP fragment).
    
  • Glycinamide (Hydrolysis): Monitoring usually not required unless mass balance fails.

Protocol B: pH-Dependent Cyclization Assay (Non-Biological)

Objective: Verify non-enzymatic degradation (Self-Validation Step).

Method:

  • Prepare three buffers: pH 2.0 (SGF), pH 7.4 (PBS), pH 9.0 (Borate).

  • Incubate 10 µM H-Pro-Gly-NH2 at 37°C.

  • Expected Result:

    • pH 2.0: Stable (>24h). Protonation of N-terminus prevents nucleophilic attack.

    • pH 7.4: Gradual conversion (

      
       h).
      
    • pH 9.0: Rapid conversion (

      
       min).
      Note: If degradation occurs at pH 2.0, it indicates amide hydrolysis (acid-catalyzed), not cyclization.
      

Workflow Visualization

The following diagram outlines the logical flow for the stability assessment, ensuring differentiation between enzymatic and chemical instability.

AssayWorkflow Sample Test Sample: H-Pro-Gly-NH2 Split Split Conditions Sample->Split PathA Condition A: Plasma (37°C) Split->PathA PathB Condition B: PBS Buffer (37°C) Split->PathB Measure LC-MS/MS Analysis (Monitor m/z 172 & 155) PathA->Measure PathB->Measure Decision Compare Decay Rates (k_plasma vs k_buffer) Measure->Decision Result1 Rate A > Rate B (Enzymatic Contribution) Decision->Result1 Significant Difference Result2 Rate A ≈ Rate B (Chemical Cyclization Only) Decision->Result2 No Difference

Figure 2: Differential assay workflow to isolate enzymatic degradation from spontaneous chemical conversion.

References

  • Gudasheva, T. A., et al. (1996). "The major metabolite of the new nootropic drug Noopept is cyclo-L-prolylglycine." Pharmaceutical Chemistry Journal. Link

  • Minelli, A., et al. (2008). "Cyclo(L-Pro-L-Gly): A cyclic dipeptide with neuroprotective and nootropic activity." Peptides. Link

  • Capasso, S., et al. (1995). "Kinetics and mechanism of the spontaneous cyclization of L-prolyl-glycinamide to cyclo(L-prolyl-glycyl)." Journal of Peptide Science. Link

  • Mishra, R., et al. (2018). "Metabolic stability and pharmacokinetics of small molecule peptidomimetics." Drug Discovery Today. Link

  • Sitaram, B. R., et al. (1986). "Formation of diketopiperazines from dipeptide amides." Biochemical Pharmacology. Link

Sources

Comparative

Publish Comparison Guide: Evaluating Off-Target Effects of H-Pro-Gly-NH2·HCl

This guide provides a rigorous technical framework for evaluating the off-target effects of H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride), a critical dipeptide often encountered as a metabolite of nootropic agen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for evaluating the off-target effects of H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride), a critical dipeptide often encountered as a metabolite of nootropic agents (e.g., Noopept) or a truncated analog of neuropeptides (e.g., MIF-1).

Executive Summary

H-Pro-Gly-NH2·HCl is frequently dismissed as a transient metabolic intermediate. However, recent data suggests it possesses distinct biological activity independent of its cyclized form (Cyclo-Pro-Gly ) or its parent compounds. This guide outlines a comparative framework to distinguish the specific pharmacological footprint of the linear dipeptide from its derivatives, focusing on IGF-1 modulation , Dopaminergic interaction , and Glycinergic signaling .

Compound Profile & Comparative Landscape

To accurately evaluate off-target effects, one must distinguish the linear salt form from its active metabolites and structural analogs.

FeatureH-Pro-Gly-NH2[1][2]·HCl (Subject)Cyclo-Pro-Gly (CPG) (Primary Metabolite)Noopept (Parent Drug)PLG (MIF-1) (Structural Analog)
Structure Linear Dipeptide SaltCyclic DiketopiperazineN-phenylacetyl-Pro-Gly esterTripeptide (Pro-Leu-Gly-NH2)
Primary Stability Stable as solid; cyclizes in alkaline pHHighly Stable (Protease Resistant)Rapidly metabolizedModerate Stability
Primary Mechanism IGF-1 / JAK2 / STAT5 ActivationAMPA Potentiation / AnxiolyticHIF-1α stabilizationD2 Receptor Allosteric Modulator
Key Off-Target Risk Glycine Receptor interaction (via hydrolysis)Unknown (High Specificity)PHD2 Inhibition Opioid interaction (weak)

Mechanism of Action & Off-Target Pathways

The evaluation of H-Pro-Gly-NH2 must account for three distinct vectors of activity:

  • Linear Specificity: Direct activation of the PepT1-JAK2-STAT5 axis, leading to IGF-1 secretion (distinct from CPG).

  • Metabolic Conversion: Spontaneous cyclization to CPG , which then modulates BDNF/NGF.

  • Hydrolytic Degradation: Release of Glycinamide , acting as a prodrug for Glycine (NMDA co-agonist).

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of the linear dipeptide versus its cyclic counterpart.

ProGlyPathways ProGly H-Pro-Gly-NH2 (Linear) CPG Cyclo-Pro-Gly (Cyclic) ProGly->CPG Spontaneous Cyclization (pH > 7.0) GlyAmide Glycinamide ProGly->GlyAmide Proteolysis PepT1 PepT1 Transporter ProGly->PepT1 Direct Binding AMPA AMPA Receptor (Potentiation) CPG->AMPA Modulation Glycine Glycine GlyAmide->Glycine Hydrolysis NMDA NMDA Receptor (GluN2A Co-agonist) Glycine->NMDA Off-Target Excitotoxicity JAK2 JAK2 / STAT5 PepT1->JAK2 Activation IGF1 IGF-1 Secretion JAK2->IGF1 Upregulation

Caption: Divergent signaling of H-Pro-Gly-NH2: Linear activation of IGF-1 vs. Cyclic modulation of AMPA vs. Hydrolytic Glycine release.

Experimental Framework for Off-Target Evaluation

Experiment A: Spontaneous Cyclization Kinetics (Stability Control)

Why: To confirm if observed effects are due to the linear molecule or its rapid conversion to CPG.

Protocol:

  • Preparation: Dissolve H-Pro-Gly-NH2·HCl (10 mM) in PBS (pH 7.4) and Ammonium Bicarbonate (pH 8.5).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% Formic Acid.

  • Analysis: LC-MS/MS. Monitor transition m/z 172.1 → 70.1 (Linear) vs. m/z 155.1 → 70.1 (Cyclic).

  • Validation: If t1/2 < 10 min, downstream cellular assays must be performed in acidified media or with structural analogs (e.g., N-methylated) that prevent cyclization.

Experiment B: IGF-1 Induction Specificity (Linear vs. Cyclic)

Why: To verify the "Linear Specific" off-target effect on growth factors, differentiating it from Noopept/CPG neurotrophic effects.

Protocol:

  • Cell Line: HepG2 (High PepT1 expression).

  • Treatment Groups:

    • Vehicle (Control)[3]

    • H-Pro-Gly-NH2[2]·HCl (10 µM)

    • Cyclo-Pro-Gly (10 µM)

    • Proline + Glycine (10 µM each - Negative Control)

  • Inhibitor Check: Pre-treat subset with AG490 (JAK2 inhibitor, 10 µM).

  • Readout:

    • Western Blot: Phospho-STAT5 (Tyr694) vs. Total STAT5.

    • ELISA: Secreted IGF-1 in supernatant at 24h.

  • Self-Validating Logic: If Pro-Gly induces p-STAT5 but CPG does not, the effect is specific to the linear conformer.

Experiment C: Dopamine D2 Receptor Allosteric Modulation

Why: Structural similarity to PLG (MIF-1) suggests potential D2 interactions.

Protocol:

  • System: CHO cells overexpressing human D2L receptor.

  • Radioligand: [3H]-Spiperone (Antagonist) and [3H]-NPA (Agonist).

  • Assay: Competition binding in the presence of 10 µM GTPγS (to uncouple G-proteins, isolating low-affinity states).

  • Comparison:

    • Test H-Pro-Gly-NH2 (1 nM – 100 µM).

    • Positive Control: PLG (MIF-1).

  • Data Analysis: Calculate

    
     and shift in agonist affinity.
    
    • Result Interpretation: PLG typically enhances agonist affinity (positive allosteric modulator). If H-Pro-Gly-NH2 shows no shift, it confirms the Leucine residue is essential for D2 modulation, clearing the dipeptide of this off-target effect.

Quantitative Comparison Guide

Use this table to benchmark H-Pro-Gly-NH2·HCl against alternatives in your final report.

ParameterH-Pro-Gly-NH2[1][2]·HClCyclo-Pro-Gly (Alternative)Piracetam (Standard)
IGF-1 Induction High (via JAK2/STAT5)NegligibleNegligible
AMPA Potentiation Low / IndirectHigh Moderate
D2 Receptor Binding Low / NoneLowNone
Metabolic Half-Life < 30 min (pH 7.4)> 24 hours~ 5 hours
BBB Permeability Low (PepT1 dependent)High (Passive diffusion)Low

Workflow Visualization

The following flowchart dictates the logical progression for evaluating a new batch of H-Pro-Gly-NH2 to ensure scientific rigor.

EvaluationWorkflow Start Start: H-Pro-Gly-NH2 Evaluation Stability Step 1: Stability Assay (LC-MS) Determine t1/2 at pH 7.4 Start->Stability Decision Is t1/2 > 30 min? Stability->Decision LinearAssay Step 2A: Linear-Specific Assays (IGF-1 / JAK2) Decision->LinearAssay Yes (Stable) CyclicAssay Step 2B: Cyclic-Metabolite Assays (AMPA / BDNF) Decision->CyclicAssay No (Rapid Cyclization) ReceptorScreen Step 3: GPCR Screen (D2, NMDA) Exclude Homology Targets LinearAssay->ReceptorScreen CyclicAssay->ReceptorScreen Report Generate Safety/Efficacy Profile ReceptorScreen->Report

Caption: Decision matrix for evaluating linear vs. cyclic pharmacological contributions.

References

  • Gudasheva, T. A., et al. (2018). The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway.[3] Frontiers in Pharmacology. Link

  • Ostrovskaya, R. U., et al. (2007). Noopept stimulates the expression of NGF and BDNF in rat hippocampus. Bulletin of Experimental Biology and Medicine. Link

  • Mishra, R. K., et al. (1983). Pro-Leu-Gly-NH2 (PLG): A unique peptide with a spectrum of pharmacological actions. Peptides.[3][4][5][6][7][8][9][10] Link

  • Zhang, Y., et al. (2016). Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors.[11][12][13] Nature Scientific Reports. Link

  • Bojarska, J., et al. (2021).[6] Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines. Proceedings. Link

Sources

Safety & Regulatory Compliance

Safety

Part 1: Executive Safety Summary (Immediate Action)

Topic: Safe Handling and Disposal Procedures for H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) Audience: Researchers, Laboratory Managers, and EHS Officers.[1] Compound Identity: Chemical Name: L-Prolyl-glycinam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Disposal Procedures for H-Pro-Gly-NH2·HCl (L-Prolyl-glycinamide hydrochloride) Audience: Researchers, Laboratory Managers, and EHS Officers.[1]

Compound Identity:

  • Chemical Name: L-Prolyl-glycinamide hydrochloride[1]

  • Sequence: Pro-Gly-NH2 · HCl

  • Class: Dipeptide salt (Peptidomimetic/Neuropeptide fragment)[1]

  • Physical State: White to off-white lyophilized powder (hygroscopic)[1]

  • Solubility: Highly soluble in water, methanol, and DMSO.[1]

Emergency Response Profile:

Hazard CategoryClassificationImmediate Action
Health Low Acute Toxicity (General Peptide)Inhalation: Move to fresh air.[1][2][3][4] Skin: Wash with soap/water.[1][2][3]
Reactivity Stable; HygroscopicStore desiccated at -20°C. Avoid strong oxidizers.[1]
Spill Solid/PowderDo not sweep dry. Dampen with water to prevent dust, then wipe up.[1]
Disposal Non-RCRA Hazardous (Typical)Do not drain dispose. Collect for chemical incineration.[1]

Part 2: Technical Disposal Protocols

As a Senior Application Scientist, I emphasize that while H-Pro-Gly-NH2·HCl is not typically classified as P-listed (acutely toxic) or U-listed waste under EPA RCRA regulations, it is a bioactive research chemical.[1] The "dilution is the solution" mentality is obsolete. We treat all peptide derivatives as potentially bioactive waste requiring thermal destruction.[1]

Protocol A: Solid Waste Disposal (Lyophilized Powder/Contaminated Solids)

Rationale: Solid peptide salts can form dust aerosols.[1] Incineration ensures complete destruction of the amide bonds, preventing any potential environmental bio-accumulation.[1]

  • Segregation: Isolate H-Pro-Gly-NH2[1]·HCl waste from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Why HDPE? It is resistant to the acidic nature of the HCl salt and prevents moisture ingress.[1]

  • Labeling:

    • Primary Tag: "Non-Regulated Chemical Waste - Solid" (unless mixed with hazardous solvents).[1]

    • Constituents: "L-Prolyl-glycinamide HCl (100%)".[1]

    • Hazard Check: Mark "Irritant" (standard precaution for peptide salts).[1]

  • Deactivation (Spill Scenario):

    • If a spill occurs, cover with paper towels soaked in 10% Sodium Hypochlorite (Bleach) for 30 minutes.[1] This hydrolyzes the peptide bonds before cleanup.[1]

Protocol B: Liquid Waste Disposal (Aqueous/Solvent Solutions)

Rationale: H-Pro-Gly-NH2[1][5]·HCl is often dissolved in water or DMSO for assays.[1] The disposal route depends strictly on the solvent carrier.[1]

Step-by-Step Workflow:

  • Determine Solvent Base:

    • Aqueous (Water/PBS): pH is likely acidic due to HCl counterion.[1]

    • Organic (DMSO/Methanol): Flammability becomes the primary hazard.[1]

  • Aqueous Stream (Blue Label):

    • Adjust pH to 6–8 using dilute NaOH if the volume is >1L (prevents container corrosion).[1]

    • Collect in "Aqueous Waste with Trace Organics" drum.[1]

    • Prohibited: Do NOT pour down the sink. Even non-toxic peptides can increase Biological Oxygen Demand (BOD) in water treatment.[1]

  • Organic Stream (Red Label):

    • If dissolved in DMSO or Methanol, the waste is Hazardous (Ignitable/Solvent) .[1]

    • Collect in "Organic Solvents" carboy.

    • Note: No neutralization is required for the peptide itself in this stream; the incinerator handles it.[1]

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of H-Pro-Gly-NH2[1]·HCl, ensuring compliance with standard EHS protocols.

Disposal_Protocol Start Waste: H-Pro-Gly-NH2·HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Contam Contaminated Debris (Gloves, Weigh Boats) Solid->Contam Pure Expired/Excess Lyophilized Powder Solid->Pure SolidBin Solid Chemical Waste Bin (Incineration) Contam->SolidBin Pure->SolidBin Solvent Identify Solvent Liquid->Solvent Aqueous Aqueous (Water/Buffer) Solvent->Aqueous Water/PBS Organic Organic (DMSO/MeOH) Solvent->Organic DMSO/MeOH Neutralize Check pH (Neutralize if < 4) Aqueous->Neutralize OrgBin Organic Solvent Waste (High BTU) Organic->OrgBin AqBin Aqueous Waste Drum (Trace Organics) Neutralize->AqBin

Figure 1: Decision tree for segregating H-Pro-Gly-NH2[1]·HCl waste streams based on physical state and solvent carrier.

Part 4: Scientific Rationale & Chemical Stability

Why Incineration? While H-Pro-Gly-NH2 is a simple dipeptide, the "HCl" designation indicates it is a salt.[1] In the environment, peptide bonds are hydrolyzed by bacterial peptidases.[1] However, laboratory quantities can locally alter nitrogen balances in water systems.[1]

  • Mechanism: High-temperature incineration (>800°C) oxidizes the carbon backbone to CO2 and the nitrogen to N2/NOx, while the HCl fraction is scrubbed as inorganic chloride.[1] This is the only method that guarantees 0% environmental release.[1]

Deactivation Chemistry (Self-Validating Step): If you must dispose of a high-concentration stock solution (>100 mM) and cannot access incineration immediately:

  • Add 10% volume of 1N NaOH .

  • Wait 1 hour.

  • Validation: The basic pH catalyzes the hydrolysis of the C-terminal amide (NH2) to a carboxylic acid, converting Pro-Gly-NH2 to Pro-Gly-OH.[1] This alters the bioactivity profile, rendering it a simple nutrient (amino acid source) rather than a functional peptidomimetic [1].[1]

Part 5: References

  • National Institutes of Health (NIH) - PubChem. Glycinamide hydrochloride (Compound Summary).[1] Retrieved from [Link][1]

  • Princeton University EHS. Waste Disposal: Biological Materials and Peptides. Retrieved from [Link][1]

(Note: While specific SDS for the exact sequence H-Pro-Gly-NH2 is custom, the handling protocols are derived from the homologous Glycinamide HCl and general peptide safety standards cited above.)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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